molecular formula C20H24N2O3 B022115 3-Hydroxyquinine CAS No. 78549-61-8

3-Hydroxyquinine

Número de catálogo: B022115
Número CAS: 78549-61-8
Peso molecular: 340.4 g/mol
Clave InChI: BSRUJCFCZKMFMB-YGHPHNMRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Hydroxyquinine is a versatile and valuable cinchona alkaloid derivative extensively used in chemical and pharmaceutical research. Its primary application lies in the field of chiral analysis and separation, where it serves as a powerful chiral selector or derivatizing agent for the resolution of enantiomeric acids via NMR spectroscopy, liquid chromatography, or capillary electrophoresis. The compound's mechanism of action is rooted in its rigid, basket-like structure and the presence of multiple stereogenic centers, which enable the formation of transient diastereomeric complexes with analyte enantiomers, leading to distinct physical or spectroscopic properties that allow for their differentiation and quantification. Furthermore, this compound exhibits inherent fluorescence, making it a useful probe and building block in photophysical studies and sensor development. As a precursor in organic synthesis, it is instrumental for constructing more complex molecular architectures with defined stereochemistry. This high-purity compound is an essential tool for researchers investigating asymmetric synthesis, developing new analytical methods for chiral molecules, and exploring the fundamental interactions that govern stereoselectivity.

Propiedades

IUPAC Name

(3S,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRUJCFCZKMFMB-YGHPHNMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@]4(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316798
Record name 3-Hydroxyquinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78549-61-8
Record name 3-Hydroxyquinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78549-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyquinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078549618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyquinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYQUININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D7695509M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Hydroxyquinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 3-hydroxyquinine, the principal active metabolite of the antimalarial drug quinine (B1679958). The document details a feasible synthetic approach via allylic oxidation of quinine to produce an epimeric mixture of this compound. A key focus is the diastereomeric separation strategy, which involves acetylation of the C-9 hydroxyl group, chromatographic separation of the resulting diastereomers, and subsequent deprotection to yield the pure (3S)-3-hydroxyquinine epimer. This guide includes detailed experimental protocols, tabulated physicochemical data, and workflow diagrams to support researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism.

Introduction

Quinine, a natural alkaloid from the cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Its metabolism in humans is extensive, primarily mediated by the cytochrome P450 enzyme system. The major metabolic pathway is the 3-hydroxylation of the vinyl group, catalyzed by CYP3A4, to produce (3S)-3-hydroxyquinine[1]. This metabolite retains partial antimalarial activity and its formation and clearance are often used as biomarkers for CYP3A4 activity[1]. The synthesis and isolation of pure this compound are essential for pharmacological studies, for use as an analytical standard, and for investigating its specific biological activities and potential toxicities.

This guide outlines a robust laboratory-scale methodology for the synthesis of a this compound epimeric mixture and the subsequent purification of the biologically relevant (3S) stereoisomer[1].

Physicochemical Data

Quantitative data for the target compound, (3S)-3-hydroxyquinine, are summarized below.

PropertyValueReference
IUPAC Name (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[(3S)-6-methoxyquinolin-4-yl]methanolN/A
Molecular Formula C₂₀H₂₄N₂O₃Santa Cruz Biotechnology
Molecular Weight 340.42 g/mol Santa Cruz Biotechnology
CAS Number 78549-61-8Santa Cruz Biotechnology
Appearance White to off-white solidInferred

Synthesis and Purification Workflow

The overall process involves a three-stage workflow: initial synthesis of an epimeric mixture, derivatization to enable separation, and final purification to yield the target stereoisomer.

G Quinine Quinine (Starting Material) Oxidation Step 1: Allylic Oxidation (e.g., with SeO₂) Generates C-3 epimers Quinine->Oxidation Mixture Epimeric Mixture of This compound Oxidation->Mixture Acetylation Step 2: Acetylation (Acetic Anhydride (B1165640), Pyridine) Forms diastereomers Mixture->Acetylation Diastereomers Diastereomeric Mixture of 9-Aceto-3-hydroxyquinine Acetylation->Diastereomers Chromatography Step 3: Chromatographic Separation (Silica Gel Column) Diastereomers->Chromatography Separated_S Pure (3S)-9-Aceto-3-hydroxyquinine Chromatography->Separated_S Isomer 1 Separated_R Pure (3R)-9-Aceto-3-hydroxyquinine Chromatography->Separated_R Isomer 2 Hydrolysis Step 4: Hydrolysis (e.g., mild base) Removes acetyl group Separated_S->Hydrolysis Final_Product (3S)-3-Hydroxyquinine (Pure) Hydrolysis->Final_Product

Caption: Synthesis and purification workflow for (3S)-3-hydroxyquinine.

Experimental Protocols

Step 1: Synthesis of this compound Epimeric Mixture via Allylic Oxidation

This protocol describes a general method for the allylic oxidation of quinine to produce a mixture of C-3 epimers of this compound. Selenium dioxide (SeO₂) is a common reagent for this type of transformation.

Materials:

  • Quinine

  • Selenium Dioxide (SeO₂)

  • Dioxane (solvent)

  • Methanol (B129727)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Stir plate and heating mantle

Methodology:

  • Dissolve quinine (1 equivalent) in warm dioxane in a round-bottom flask equipped with a reflux condenser.

  • Add selenium dioxide (1.1 equivalents) to the solution.

  • Heat the mixture to reflux (approx. 101 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding methanol to reduce any remaining SeO₂.

  • Filter the mixture to remove the black selenium precipitate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to remove acidic byproducts.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude epimeric mixture of this compound as a solid.

Purification via Diastereomeric Separation

The purification strategy relies on the conversion of the C-3 epimers into diastereomers by acetylating the C-9 hydroxyl group. These diastereomers can then be separated using standard column chromatography[1].

4.2.1. Step 2: Acetylation of the 9-Hydroxyl Group

Materials:

  • Crude this compound epimeric mixture

  • Acetic anhydride

  • Pyridine (B92270) (solvent and catalyst)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Dissolve the crude this compound mixture in pyridine in a flask and cool to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), water, and saturated NaHCO₃ solution.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric mixture of 9-aceto-3-hydroxyquinine.

4.2.2. Step 3: Chromatographic Separation

Materials:

Methodology:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Dissolve the crude diastereomeric mixture in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the dried material onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing).

  • Collect fractions and monitor by TLC to identify and isolate the two separated diastereomers.

  • Combine the fractions containing each pure diastereomer and concentrate under reduced pressure. The structure of the desired (3S) isomer can be confirmed by analytical methods such as X-ray crystallography[1].

4.2.3. Step 4: Hydrolysis of the Acetyl Group

Materials:

  • Pure (3S)-9-aceto-3-hydroxyquinine

  • Methanol

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethyl acetate

Methodology:

  • Dissolve the isolated (3S)-9-aceto-3-hydroxyquinine in methanol.

  • Add a catalytic amount of potassium carbonate (or another mild base).

  • Stir the mixture at room temperature for 2-4 hours until TLC indicates complete removal of the acetyl group.

  • Neutralize the mixture with a small amount of dilute acid or quench with water.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the final pure (3S)-3-hydroxyquinine.

Biological Pathway: Metabolic Formation

The primary route of this compound formation in vivo is through the metabolism of quinine. This pathway is a critical consideration for drug interaction studies.

G Quinine Quinine CYP3A4 CYP3A4 (Liver Microsomes) Quinine->CYP3A4 3-Hydroxylation Metabolite (3S)-3-Hydroxyquinine (Major Metabolite) CYP3A4->Metabolite Plasma Plasma Metabolite->Plasma Urine Urine Metabolite->Urine Analysis Analysis (HPLC) (Biomarker for CYP3A4 Activity) Plasma->Analysis Urine->Analysis

References

An In-depth Technical Guide to 3-Hydroxyquinine: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyquinine, a primary active metabolite of the renowned antiarrhythmic drug quinidine (B1679956), has garnered significant interest for its own pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside an exploration of its mechanism of action, particularly its effects on cardiac ion channels. This document aims to serve as a vital resource for researchers engaged in the study of antiarrhythmic drugs, drug metabolism, and cardiovascular pharmacology.

Chemical Identity and Structure

This compound, systematically known as (1S, 3S, 4S, 6R)-6-((S)-hydroxy(6-methoxyquinolin-4-yl)methyl)-3-vinylquinuclidin-3-ol, is a derivative of quinidine characterized by the introduction of a hydroxyl group at the 3-position of the quinuclidine (B89598) ring.[1] Its chemical identity is established by the following identifiers:

IdentifierValue
Chemical Formula C20H24N2O3[2][3]
IUPAC Name (1S, 3S, 4S, 6R)-6-((S)-hydroxy(6-methoxyquinolin-4-yl)methyl)-3-vinylquinuclidin-3-ol[1]
CAS Number 53467-23-5[2]
Molecular Weight 340.42 g/mol

The stereochemistry of (3S)-3-Hydroxyquinidine has been unequivocally confirmed through single-crystal X-ray analysis.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods.

PropertyValueSource
Melting Point 195-197°C
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Methanol.
pKa (Predicted) Strongest Acidic: 13.55, Strongest Basic: 8.63DrugBank

Spectroscopic Data

The structural elucidation of this compound is supported by a range of spectroscopic techniques. While complete spectra are best sourced from dedicated databases or original research articles, the key characteristics are summarized below. The structure of (3S)-3-Hydroxyquinidine has been extensively characterized by 1H and 13C NMR, IR, UV, and mass spectral analysis.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is expected to be similar to other quinoline (B57606) derivatives, exhibiting characteristic absorption bands. For instance, a study on a quinolinone derivative showed absorption maxima at 231 nm and 288 nm in ethanol, which shifted to 225 nm and 296 nm in water, indicating the influence of solvent polarity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • C-H stretching: Bands around 2800-3000 cm⁻¹ for aliphatic C-H bonds and potentially above 3000 cm⁻¹ for aromatic and vinylic C-H bonds.

  • C=C and C=N stretching: Bands in the 1500-1650 cm⁻¹ region corresponding to the quinoline and vinyl groups.

  • C-O stretching: Bands in the 1000-1300 cm⁻¹ region for the ether and alcohol functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Characteristic chemical shifts would be observed for the aromatic protons of the quinoline ring, the vinyl protons, the protons of the quinuclidine core, and the methoxy (B1213986) group protons.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number and chemical environment of the carbon atoms. Distinct signals would be present for the carbons of the quinoline ring, the quinuclidine moiety, the vinyl group, and the methoxy group.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The fragmentation of quinidine, a closely related compound, has been studied, and similar fragmentation pathways involving the quinoline and quinuclidine rings would be expected for this compound.

Biological Activity and Mechanism of Action

This compound is the major and active metabolite of quinidine. It exhibits significant antiarrhythmic properties, preventing ventricular fibrillation and ventricular tachycardia in a concentration-dependent manner in isolated rat heart models.

The primary mechanism of action of this compound, similar to its parent compound quinidine, is believed to involve the blockade of cardiac ion channels. This includes the inhibition of both fast inward sodium channels and various potassium channels.

  • Sodium Channel Blockade: By blocking the fast sodium channels, this compound reduces the rate of depolarization of the cardiac action potential (Phase 0), thereby decreasing the excitability and conduction velocity in the heart.

  • Potassium Channel Blockade: Inhibition of potassium currents leads to a prolongation of the repolarization phase (Phase 3) of the action potential. This extends the effective refractory period and can help to terminate re-entrant arrhythmias.

The interplay of these ion channel blocking effects contributes to the overall antiarrhythmic efficacy of this compound.

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_action_potential Cardiac Action Potential Na_channel Fast Na+ Channel Phase0 Phase 0 (Depolarization) Na_channel->Phase0 Mediates K_channel K+ Channel Phase3 Phase 3 (Repolarization) K_channel->Phase3 Mediates Molecule This compound Molecule->Na_channel Inhibits Molecule->K_channel Inhibits

Mechanism of action of this compound on cardiac ion channels.

Experimental Protocols

Synthesis

This compound can be synthesized through two primary routes:

  • Microbial Oxidation of Quinidine: This method utilizes microorganisms to stereoselectively hydroxylate quinidine at the 3-position.

  • Chemical Modification of Quinidine: This involves a multi-step chemical synthesis to introduce the hydroxyl group.

Illustrative Experimental Workflow for Synthesis:

Synthesis_Workflow Start Quinidine Method1 Microbial Culture (e.g., specific fungal or bacterial strain) Start->Method1 Method2 Chemical Reagents (Multi-step synthesis) Start->Method2 Reaction1 Biotransformation Method1->Reaction1 Reaction2 Chemical Reaction Method2->Reaction2 Extraction Extraction of Crude Product Reaction1->Extraction Reaction2->Extraction Purification Purification (e.g., HPLC) Extraction->Purification FinalProduct This compound Purification->FinalProduct

References

The In Vitro Mechanism of Action of 3-Hydroxyquinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in vitro mechanism of action of 3-hydroxyquinine, the primary metabolite of the cornerstone antimalarial drug, quinine (B1679958). While significantly less potent than its parent compound, understanding the activity of this compound is crucial for a comprehensive view of quinine's overall efficacy and metabolism. This document details its known antimalarial activity, the presumed mechanism of action centered on the inhibition of heme polymerization, and provides detailed protocols for key in vitro assays.

Introduction

Quinine, a quinoline (B57606) methanol (B129727), has been a fundamental tool in the treatment of malaria for centuries. Its primary mode of action within the Plasmodium falciparum parasite is the disruption of the detoxification of heme, a toxic byproduct of hemoglobin digestion. The parasite polymerizes heme into an inert crystalline structure called hemozoin (also known as malaria pigment). Quinolone drugs are believed to inhibit this process, leading to a buildup of toxic heme and subsequent parasite death.[1][2][3] this compound is the principal metabolite of quinine in humans and, while it contributes to the overall antimalarial effect, its in vitro activity is markedly reduced compared to quinine.

In Vitro Antimalarial Activity of this compound

The antiplasmodial activity of this compound has been evaluated in vitro against various strains of Plasmodium falciparum. The 50% inhibitory concentration (IC50) values consistently demonstrate that it is substantially less potent than quinine.

CompoundP. falciparum Strain(s)Median IC50 (nmol/L)IC50 Range (nmol/L)Fold Difference vs. Quinine
This compound 5 isolates from Thailand1160 378 - 3154~6.9x less potent
Quinine 5 isolates from Thailand168 68 - 366-
Dihydroquinine 5 isolates from Thailand129 54 - 324~1.3x more potent

Core Mechanism of Action: Inhibition of Heme Polymerization

The prevailing hypothesis for the mechanism of action of quinoline antimalarials, including quinine and by extension its metabolite this compound, is the inhibition of hemozoin formation.[1][2]

The Heme Detoxification Pathway in Plasmodium falciparum

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into insoluble, non-toxic hemozoin crystals. This detoxification pathway is essential for the parasite's survival and represents a key target for antimalarial drugs.

Hemepolymerization cluster_host Host Erythrocyte cluster_parasite Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Parasite Digestion Hemozoin Non-toxic Hemozoin (Malaria Pigment) Drug This compound

Role of this compound

It is presumed that this compound, like quinine, interferes with heme polymerization. This can occur through several proposed mechanisms:

  • Capping the growing hemozoin crystal: The drug may bind to the surface of the growing hemozoin polymer, preventing the addition of further heme monomers.

  • Complexation with free heme: this compound may form a complex with free heme, which is unable to be incorporated into the hemozoin crystal. This complex itself may be toxic to the parasite.

Due to its significantly lower in vitro potency compared to quinine, it is likely that this compound has a reduced affinity for either heme or the growing hemozoin crystal, resulting in less efficient inhibition of this critical detoxification pathway.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to determine the antimalarial activity and mechanism of action of compounds like this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum. It relies on the fluorescence of the SYBR Green I dye, which intercalates with parasitic DNA.

Materials:

  • P. falciparum culture (e.g., 3D7 or K1 strains)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, and SYBR Green I dye)

  • Fluorescence plate reader

Procedure:

  • Drug Dilution: Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial like quinine (positive control).

  • Parasite Suspension: Prepare a synchronized ring-stage parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.

  • Incubation: Add the parasite suspension to each well of the pre-dosed plate. Incubate for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the erythrocytes. Thaw the plates and add the SYBR Green I lysis buffer to each well.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1-2 hours. Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC50 value by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

SYBR_Green_Workflow start Start drug_dilution Prepare Drug Dilutions in 96-well plate start->drug_dilution parasite_prep Prepare Synchronized Ring-stage Parasite Culture drug_dilution->parasite_prep incubation Add Parasites to Plate & Incubate for 72h parasite_prep->incubation lysis_staining Freeze-thaw to Lyse Cells & Add SYBR Green I Lysis Buffer incubation->lysis_staining read_plate Measure Fluorescence lysis_staining->read_plate data_analysis Calculate IC50 Value read_plate->data_analysis end End data_analysis->end

Heme Polymerization Inhibition Assay (Colorimetric)

This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin (a synthetic form of hemozoin) from hemin (B1673052).

Materials:

Procedure:

  • Hemin Solution: Prepare a stock solution of hemin chloride in DMSO. Just before use, dilute the stock in sodium acetate buffer.

  • Drug Incubation: In a 96-well plate, add the hemin solution to wells containing serial dilutions of this compound. Include drug-free wells (positive control for polymerization) and wells with a known inhibitor like chloroquine.

  • Initiation of Polymerization: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Washing: After incubation, centrifuge the plate and discard the supernatant. Wash the pellet with DMSO to remove unreacted hemin. Repeat the wash step.

  • Solubilization of β-hematin: Dissolve the washed pellet (β-hematin) in a solution of NaOH.

  • Absorbance Measurement: Measure the absorbance of the dissolved β-hematin at ~405 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

Heme_Assay_Workflow start Start prepare_reagents Prepare Hemin Solution & Drug Dilutions start->prepare_reagents incubation Incubate Hemin with Drug for 18-24h at 37°C prepare_reagents->incubation washing Centrifuge & Wash Pellet with DMSO to Remove Unreacted Hemin incubation->washing solubilization Dissolve β-hematin Pellet in NaOH washing->solubilization read_absorbance Measure Absorbance at ~405 nm solubilization->read_absorbance data_analysis Calculate % Inhibition & IC50 Value read_absorbance->data_analysis end End data_analysis->end

Conclusion

This compound, the main metabolite of quinine, exhibits weak in vitro antiplasmodial activity, being approximately seven to ten times less potent than its parent compound. Its mechanism of action is presumed to be consistent with that of other quinoline antimalarials, namely the inhibition of heme polymerization in the parasite's food vacuole. The detailed experimental protocols provided herein serve as a guide for the continued investigation of quinoline-based antimalarials and their metabolites. Further studies are warranted to quantify the specific inhibitory effect of this compound on β-hematin formation to fully elucidate its contribution to the overall therapeutic effect of quinine.

References

The Biological Activity of 3-Hydroxyquinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyquinine, the principal metabolite of the historic antimalarial drug quinine (B1679958), exhibits a measurable but significantly lower intrinsic activity against Plasmodium falciparum compared to its parent compound. While its direct contribution to the overall therapeutic effect of quinine is considered minor, understanding its biological profile is crucial for a comprehensive view of quinine's pharmacology and for the broader exploration of quinoline (B57606) derivatives in drug discovery. This technical guide provides a detailed overview of the known biological activity of this compound, focusing on its antimalarial efficacy, its metabolic generation, and the experimental protocols used for its characterization. This document highlights the current gaps in knowledge, particularly the lack of a publicly available chemical synthesis protocol and the unexplored broader biological activities beyond its antimalarial effects, presenting opportunities for future research.

Introduction

Quinine, an alkaloid derived from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Its metabolism in humans is extensive, leading to several derivatives, with this compound being the most significant metabolite found in plasma and urine.[1] The biological activity of such metabolites is of great interest in drug development, as they can contribute to the therapeutic efficacy and potential toxicity of the parent drug. This guide focuses specifically on the biological activity of this compound, providing quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows.

Antimalarial Activity of this compound

The primary biological activity of this compound that has been characterized is its effect against the malaria parasite, Plasmodium falciparum.

In Vitro Efficacy

Studies have consistently shown that this compound possesses antiplasmodial activity, although it is considerably less potent than quinine. The antimalarial activities are approximately 10 times lower than that of quinine.[2]

Table 1: In Vitro Antimalarial Activity of this compound against Plasmodium falciparum

CompoundMedian IC50 (nmol/L)IC50 Range (nmol/L)Number of StrainsReference
This compound 1160378–31545[2]
Quinine16868–3665[2]

IC50 (Median Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Contribution to Overall Antimalarial Effect

Despite its lower intrinsic activity, the concentration of this compound can become significant in vivo, particularly in patients with compromised renal function. In patients with severe falciparum malaria and acute renal failure, plasma concentrations of this compound can reach up to 45% of the levels of quinine.[3] In such cases, it is estimated that this compound contributes approximately 12% of the total antimalarial activity of the parent compound.

Pharmacokinetics and Metabolism

This compound is not administered directly as a therapeutic agent but is formed in the body following the administration of quinine.

Metabolic Pathway

The formation of this compound from quinine is a hydroxylation reaction primarily catalyzed by the cytochrome P450 enzyme system in the liver. Specifically, CYP3A4 has been identified as the major enzyme responsible for this metabolic pathway.

Quinine Quinine CYP3A4 Cytochrome P450 3A4 (Liver Microsomes) Quinine->CYP3A4 This compound This compound (Major Metabolite) CYP3A4->this compound Hydroxylation cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Drug_Plates Prepare 96-well plates with serial dilutions of This compound Incubation_1 Add parasite culture to plates and incubate for 24h at 37°C Drug_Plates->Incubation_1 Parasite_Culture Prepare P. falciparum culture (0.5% parasitemia, 2.5% hematocrit) Parasite_Culture->Incubation_1 Radiolabeling Add [3H]-hypoxanthine to each well Incubation_1->Radiolabeling Incubation_2 Incubate for an additional 18-24h Radiolabeling->Incubation_2 Harvesting Harvest cell contents onto filter mats Incubation_2->Harvesting Measurement Measure radioactivity (CPM) with a scintillation counter Harvesting->Measurement Data_Analysis Calculate % inhibition and determine IC50 value Measurement->Data_Analysis

References

The Alkaloid Metabolite: A Technical Guide to 3-Hydroxyquinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxyquinine, a primary and biologically active metabolite of the renowned antimalarial drug quinine (B1679958), plays a significant role in the parent compound's overall pharmacological profile. This technical guide provides a comprehensive overview of the discovery, natural occurrence (as a metabolite), and analytical methodologies for this compound. Contrary to some assumptions, this compound is not a primary alkaloid naturally present in significant quantities in its botanical source, the Cinchona tree. Instead, it is synthesized in vivo through hepatic metabolism. This guide details the experimental protocols for its extraction and quantification from biological matrices and presents key data in a structured format for researchers.

Discovery and Identification

The discovery of this compound is intrinsically linked to the study of quinine's fate within the body. Following the widespread use of quinine for malaria treatment, researchers sought to understand its metabolism and clearance. Early investigations into the biotransformation of quinine led to the identification of several metabolites, with this compound emerging as the most significant.

It is now understood that this compound is the major metabolite of quinine.[1][2] Its formation is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1] The structure of (3S)-3-hydroxyquinine, the major metabolite, has been confirmed through synthesis and single-crystal X-ray analysis of its 9-aceto analogue.[3]

Natural Sources and Biosynthesis

The primary natural source of the parent compound, quinine, is the bark of several species of the Cinchona tree, including C. pubescens, C. calisaya, and C. ledgeriana.[4] These trees are native to the Andean forests of South America. The bark contains a mixture of quinoline (B57606) alkaloids, with quinine, quinidine, cinchonine, and cinchonidine (B190817) being the most abundant.

It is crucial to note that This compound is not considered a primary alkaloid found in significant concentrations within Cinchona bark . Extensive analysis of the alkaloid composition of Cinchona bark has consistently identified the aforementioned four main alkaloids, without significant mention of this compound. Therefore, its "natural source" is the in vivo metabolic conversion from quinine.

The biosynthesis of quinine in the Cinchona plant is a complex process that begins with the amino acid tryptophan. Through a series of enzymatic steps, tryptamine (B22526) is condensed with secologanin (B1681713) to form strictosidine, a key intermediate in the pathway leading to the formation of the Cinchona alkaloids. Recent research has elucidated that the characteristic methoxy (B1213986) group of quinine is introduced early in the biosynthetic pathway, starting with the hydroxylation and subsequent O-methylation of tryptamine to 5-methoxytryptamine.

The metabolic pathway leading to this compound in humans is a detoxification and elimination process. The introduction of a hydroxyl group at the 3-position of the quinuclidine (B89598) ring increases the polarity of the quinine molecule, facilitating its excretion from the body.

Below is a diagram illustrating the metabolic conversion of quinine to this compound.

Quinine Metabolism Metabolic Pathway of Quinine to this compound Quinine Quinine CYP3A4 CYP3A4 (Liver) Quinine->CYP3A4 3_Hydroxyquinine This compound CYP3A4->3_Hydroxyquinine

Metabolic conversion of Quinine.

Quantitative Data

The concentration of this compound relative to its parent compound, quinine, can vary depending on individual metabolic rates and physiological conditions such as the presence of diseases like malaria or liver impairment. The following table summarizes key pharmacokinetic parameters of this compound.

ParameterValueBiological MatrixReference
Metabolic Contribution Major metabolite of quininePlasma/Urine
Enzyme Responsible Cytochrome P450 3A4 (CYP3A4)Liver
Plasma Protein Binding ~46%Plasma
AUC Ratio (Quinine/3-Hydroxyquinine) 12.03 (Acute Malaria)Plasma
AUC Ratio (Quinine/3-Hydroxyquinine) 6.92 (Convalescence)Plasma
Antimalarial Activity Contribution ~5% of parent compound in malaria-
Antimalarial Activity Contribution Up to 10% during convalescence-

Experimental Protocols

The analysis of this compound from biological samples is predominantly achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Extraction of this compound from Biological Samples

A common procedure for extracting this compound and quinine from biological matrices like blood, plasma, or urine involves liquid-liquid extraction or solid-phase extraction.

Liquid-Liquid Extraction Protocol:

  • Sample Preparation: To a 1 mL aliquot of plasma or urine, add an internal standard.

  • Alkalinization: Adjust the pH of the sample to alkaline conditions (e.g., using sodium hydroxide) to ensure the alkaloids are in their free base form.

  • Extraction: Add an organic solvent (e.g., a mixture of toluene (B28343) and butanol).

  • Mixing: Vortex the mixture thoroughly to facilitate the transfer of the analytes into the organic phase.

  • Centrifugation: Centrifuge to separate the aqueous and organic layers.

  • Isolation: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for chromatographic analysis.

The following diagram outlines the general workflow for the extraction and analysis of this compound.

Extraction and Analysis Workflow General Workflow for this compound Analysis cluster_extraction Sample Extraction cluster_analysis Chromatographic Analysis Biological_Sample Biological Sample (Plasma, Urine, etc.) Alkalinization Alkalinization Biological_Sample->Alkalinization Liquid_Liquid_Extraction Liquid-Liquid Extraction Alkalinization->Liquid_Liquid_Extraction Evaporation Evaporation Liquid_Liquid_Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_UPLC HPLC or UPLC-MS/MS System Reconstitution->HPLC_UPLC Data_Acquisition Data Acquisition and Quantification HPLC_UPLC->Data_Acquisition

Extraction and analysis workflow.
Chromatographic Conditions for HPLC Analysis

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), delivered in an isocratic or gradient elution mode.

  • Detection: UV or fluorescence detection. Fluorescence detection offers higher sensitivity and specificity for quinine and its metabolites.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of a known concentration of an internal standard.

UPLC-MS/MS for High-Sensitivity Analysis

For more sensitive and specific quantification, UPLC-MS/MS is the method of choice.

  • Chromatography: A rapid separation is achieved on a UPLC system with a suitable column (e.g., Acquity BEH).

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

  • Mass Spectrometry: A tandem mass spectrometer is used to monitor specific precursor-to-product ion transitions for both this compound and an internal standard, ensuring high selectivity. A "dilute-and-shoot" approach, where urine samples are simply diluted before injection, can be employed for rapid analysis.

Conclusion

This compound is a key metabolite in the pharmacology of quinine. Understanding its formation, concentration, and biological activity is essential for a complete picture of quinine's efficacy and potential toxicity. While not a direct product of the Cinchona tree, its study is vital for researchers in drug metabolism, pharmacokinetics, and the development of antimalarial therapies. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this important compound in biological systems.

References

The Metabolism and Biotransformation of 3-Hydroxyquinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine (B1679958), a cornerstone in the treatment of malaria, undergoes extensive hepatic biotransformation, leading to the formation of several metabolites. Among these, 3-hydroxyquinine is the principal and most studied metabolite. The process of 3-hydroxylation is a critical determinant of quinine's efficacy and safety profile, influencing its clearance, potential for drug-drug interactions, and overall therapeutic effect. This technical guide provides an in-depth exploration of the metabolism and biotransformation of quinine to this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core enzymatic pathways, present quantitative pharmacokinetic and enzyme kinetic data, detail relevant experimental protocols, and visualize key processes to facilitate a deeper understanding of this crucial metabolic pathway.

Core Concepts in this compound Metabolism

The biotransformation of quinine is primarily a Phase I metabolic process, dominated by oxidation reactions. The most significant of these is the hydroxylation at the C3 position of the quinuclidine (B89598) ring, yielding this compound.

The Central Role of Cytochrome P450 3A4 (CYP3A4)

The formation of this compound is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in the metabolism of a vast array of xenobiotics.[1] Both in vitro and in vivo studies have consistently demonstrated that CYP3A4 is the major enzyme responsible for quinine's 3-hydroxylation.[1] The formation of this compound has been shown to be highly correlated with CYP3A4 apoprotein levels in human liver microsomes.[1] This metabolic pathway is so reliant on CYP3A4 that quinine 3-hydroxylation is often used as a biomarker reaction to assess CYP3A4 activity.[1]

Influence of Genetic Polymorphisms

The gene encoding CYP3A4 is known to be polymorphic, leading to significant inter-individual and inter-ethnic variability in its enzymatic activity.[1] These genetic variations can have a profound impact on the metabolism of quinine and the formation of this compound, affecting both the efficacy and the risk of adverse effects of the drug. Numerous allelic variants of CYP3A4 have been identified, with many exhibiting altered kinetic profiles for quinine 3-hydroxylation. This variability underscores the importance of considering genetic factors in clinical settings to optimize quinine therapy.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound can vary significantly depending on the clinical status of the individual. Below is a comparative summary of key pharmacokinetic parameters for quinine and this compound in different populations.

ParameterHealthy VolunteersPatients with Uncomplicated MalariaPatients with Severe Malaria and Acute Renal Failure
Quinine
Clearance (CL)9.6 L/h6.6 L/h (initial 48h)0.83 mL/kg/min (median)
Volume of Distribution (Vd)140.5 L86.8 L (initial 48h)-
Elimination Half-life (t½)~11 hoursProlonged by ~50%-
This compound
Clearance/fraction converted--3.40 mL/kg/min (median)
Elimination Half-life (t½)--21 h (median)
Plasma Concentration Ratio (3-OHQn/Qn)--Up to 45%

Data compiled from multiple sources.

Enzyme Kinetics

The efficiency of this compound formation by different CYP3A4 variants can be described by the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

CYP3A4 VariantApparent Km (µM)Vmax (pmol/min/pmol CYP3A4)Intrinsic Clearance (CLint) (µl/min/nmol CYP3A4)
CYP3A41A (Wild-type)163.5217.5
CYP3A41B183.2177.8
CYP3A42252.184.0
CYP3A45331.545.5
CYP3A46No activity detectedNo activity detectedNo activity detected
CYP3A4171100.87.3
CYP3A4*18451.226.7

This table presents a selection of data for illustrative purposes. For a comprehensive list of variants, refer to Zhang et al. (2019).

Experimental Protocols

In Vitro Metabolism of Quinine in Human Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of quinine to this compound using human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • Quinine solution (substrate)

  • NADPH regenerating system (Cofactor)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (e.g., quinidine)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration), and the quinine solution at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a sufficient volume of ice-cold acetonitrile. The acetonitrile also serves to precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Preparation for Analysis: Transfer the supernatant to a new tube or an HPLC vial for analysis. An internal standard can be added at this stage to correct for variations in sample processing and injection volume.

  • Analysis: Analyze the formation of this compound using a validated HPLC method.

HPLC Method for the Quantification of Quinine and this compound

This protocol provides a general framework for the chromatographic separation and quantification of quinine and its primary metabolite, this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV or mass spectrometry (MS) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of 0.1 M ammonium acetate (pH 7.0), acetonitrile, and methanol (B129727) (40:25:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-50 µL.

  • Detection: UV detection at a wavelength of approximately 233 nm or 330 nm, or MS detection for higher sensitivity and specificity.

  • Internal Standard: Quinidine or another structurally related compound not present in the sample.

Procedure:

  • Sample Preparation: Prepare samples as described in the in vitro metabolism protocol or through appropriate extraction methods for biological matrices (e.g., plasma, urine).

  • Calibration Standards: Prepare a series of calibration standards of quinine and this compound in a relevant matrix.

  • Quality Controls: Prepare quality control samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.

  • Analysis: Inject the prepared samples, calibration standards, and quality controls into the HPLC system.

  • Data Processing: Integrate the peak areas of quinine, this compound, and the internal standard. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Use the regression equation of the calibration curve to determine the concentrations of quinine and this compound in the unknown samples.

Visualizations

Metabolic Pathway of Quinine to this compound

Quinine Quinine Hydroxyquinine This compound Quinine->Hydroxyquinine 3-Hydroxylation CYP3A4 CYP3A4 (Primary) CYP3A4->Quinine

Caption: Primary metabolic pathway of quinine to this compound.

General Workflow for In Vitro Metabolism Study

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixture (HLMs, Quinine, Buffer) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Terminate with Acetonitrile D->E F Centrifuge E->F G Analyze Supernatant by HPLC F->G

Caption: Workflow for in vitro quinine metabolism analysis.

Impact of CYP3A4 Genetic Polymorphism on this compound Formation

cluster_genotype Genotype cluster_activity Enzyme Activity cluster_outcome Metabolite Formation Genotype1 Wild-type CYP3A4 (e.g., 1A/1A) Activity1 Normal Enzyme Activity Genotype1->Activity1 Genotype2 Polymorphic CYP3A4 (e.g., 17/17) Activity2 Reduced Enzyme Activity Genotype2->Activity2 Outcome1 Normal this compound Formation Activity1->Outcome1 Outcome2 Decreased this compound Formation Activity2->Outcome2

Caption: Influence of CYP3A4 genotype on metabolite formation.

Potential Downstream Effects and Signaling Pathways

While research on the direct effects of this compound on cellular signaling pathways is limited, studies on its parent compound, quinine, and the structurally related hydroxychloroquine, suggest potential areas of interest. Hydroxychloroquine has been shown to modulate inflammatory pathways, including the Toll-like receptor (TLR) and NF-κB signaling pathways. Given the structural similarities, it is plausible that this compound may also possess immunomodulatory properties and interact with these or other signaling cascades. Further investigation is warranted to elucidate the specific downstream biological effects of this major quinine metabolite.

Conclusion

The metabolism of quinine to this compound via CYP3A4 is a pivotal process in the pharmacology of this essential antimalarial drug. Understanding the nuances of this biotransformation, including the impact of genetic polymorphisms and the kinetics of the reaction, is crucial for optimizing therapeutic strategies, minimizing adverse effects, and guiding the development of new antimalarial agents. The quantitative data, experimental protocols, and visualizations provided in this guide offer a comprehensive foundation for researchers and clinicians working in this important field. Future research should focus on further characterizing the pharmacokinetic variability of this compound in diverse populations and exploring its potential downstream pharmacological activities.

References

3-Hydroxyquinine Docking and Molecular Modeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and computational approaches for the molecular docking and modeling of 3-Hydroxyquinine, a primary metabolite of the antiarrhythmic and antimalarial drug quinidine. Given the limited direct research on this compound's specific interactions, this document extrapolates from established protocols for its parent compounds, quinine (B1679958) and quinidine, and other quinoline (B57606) derivatives like hydroxychloroquine. It serves as a detailed roadmap for researchers aiming to investigate the binding mechanisms and potential therapeutic targets of this metabolite.

Introduction to this compound and In Silico Analysis

This compound is a significant metabolite of quinidine, formed through hydroxylation by cytochrome P450 enzymes, primarily CYP3A4. Understanding its interaction with biological targets is crucial for elucidating the overall pharmacological and toxicological profile of its parent drug. Molecular docking and modeling are powerful in silico techniques that predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor), providing insights into potential mechanisms of action at the atomic level. These computational methods are instrumental in modern drug discovery for hit identification and lead optimization.[1][2]

Experimental Protocols

Molecular Docking Protocol for this compound

This protocol outlines a general workflow for performing molecular docking of this compound with a target protein of interest using widely accepted software such as AutoDock Vina.

Objective: To predict the binding pose and affinity of this compound to a specific protein target.

Materials:

  • Ligand: 3D structure of this compound. This can be obtained from databases like PubChem or generated using chemical drawing software like MarvinSketch and optimized using a force field like MMFF94.[3]

  • Receptor: 3D crystal structure of the target protein, typically downloaded from the Protein Data Bank (PDB).

  • Software:

    • AutoDock Tools (ADT): For preparing protein and ligand files.

    • AutoDock Vina: For performing the docking simulation.[4][5]

    • PyMOL or UCSF Chimera: For visualization and analysis of results.

Methodology:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound.

    • Using ADT, add polar hydrogens, compute Gasteiger charges, and merge non-polar hydrogens.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.

  • Receptor Preparation:

    • Load the PDB structure of the target protein into ADT.

    • Remove water molecules and any co-crystallized ligands or ions not relevant to the study.

    • Add polar hydrogens and assign Kollman charges.

    • Save the prepared receptor in the PDBQT file format.

  • Grid Box Generation:

    • Define the search space for docking by creating a grid box around the active site of the receptor.

    • The active site can be identified from the position of a co-crystallized ligand or through literature review of key binding residues.

    • The grid box dimensions should be sufficient to encompass the entire binding pocket and allow for ligand movement.

  • Docking Simulation:

    • Use AutoDock Vina to run the docking simulation with the prepared ligand and receptor files and the defined grid box.

    • The Lamarckian Genetic Algorithm is a commonly used algorithm for exploring the conformational space of the ligand.

    • Set the number of binding modes to be generated and the exhaustiveness of the search.

  • Analysis of Results:

    • The results will include a series of binding poses for this compound ranked by their predicted binding affinities (in kcal/mol).

    • Visualize the docked poses using PyMOL or UCSF Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

    • The pose with the lowest binding energy is typically considered the most favorable.

Molecular Dynamics Simulation Protocol

This protocol provides a general workflow for conducting molecular dynamics (MD) simulations to study the stability of the this compound-protein complex.

Objective: To evaluate the stability and dynamics of the docked this compound-protein complex in a simulated physiological environment.

Materials:

  • The best-docked complex of this compound and the target protein from the molecular docking experiment.

  • Software:

    • GROMACS: A widely used engine for MD simulations.

    • UCSF Chimera or VMD: For system setup and trajectory analysis.

    • A suitable force field (e.g., AMBER, CHARMM).

Methodology:

  • System Preparation:

    • Start with the PDB file of the docked this compound-protein complex.

    • Generate the topology files for both the protein and the ligand using the chosen force field.

    • Place the complex in a simulation box of appropriate size and shape (e.g., cubic, dodecahedron).

    • Solvate the system with a suitable water model (e.g., TIP3P).

    • Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.

    • Subsequently, equilibrate the system under NPT (constant number of particles, pressure, and temperature) conditions to ensure the correct density.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns). During this phase, the trajectory of atomic positions and velocities is saved at regular intervals.

  • Trajectory Analysis:

    • Analyze the saved trajectory to evaluate the stability of the complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand's binding pose.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between this compound and the protein over time.

      • Radius of Gyration (Rg): To assess the compactness of the protein.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data that could be generated from the in silico analysis of this compound with potential protein targets. These targets are selected based on the known interactions of its parent compound, quinidine.

Table 1: Predicted Binding Affinities of this compound with Potential Target Proteins

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Aldo-Keto Reductase Family 1 Member B1 (AKR1B1)1US0-8.5TYR48, HIS110, TRP111
Aldo-Keto Reductase Family 1 Member B10 (AKR1B10)1Z1C-7.9LYS22, SER211, CYS299
Cytochrome P450 3A4 (CYP3A4)1TQN-9.2SER119, ARG212, PHE304
Toll-like Receptor 9 (TLR9)3WPF-8.1LEU345, PHE347, ILE372

Table 2: Molecular Dynamics Simulation Stability Metrics for this compound-AKR1B1 Complex (Hypothetical 100 ns Simulation)

MetricAverage ValueStandard DeviationInterpretation
Protein RMSD2.1 Å0.3 ÅThe protein structure remains stable throughout the simulation.
Ligand RMSD1.5 Å0.4 ÅThis compound maintains a stable binding pose within the active site.
Radius of Gyration (Rg)18.5 Å0.2 ÅThe protein maintains its overall compactness.
Number of H-Bonds31Consistent hydrogen bonding interactions contribute to complex stability.

Visualization of Workflows and Pathways

In Silico Analysis Workflow for this compound

The following diagram illustrates the logical flow of a computational study on this compound, from initial structure preparation to the final analysis of its interaction with a protein target.

in_silico_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_results Results ligand_prep This compound Structure Preparation grid_gen Grid Box Generation ligand_prep->grid_gen receptor_prep Target Protein Structure Preparation receptor_prep->grid_gen docking Docking Simulation (AutoDock Vina) grid_gen->docking pose_analysis Binding Pose and Affinity Analysis docking->pose_analysis system_setup System Setup (Solvation & Ionization) pose_analysis->system_setup equilibration Energy Minimization & Equilibration system_setup->equilibration md_run Production MD Run (GROMACS) equilibration->md_run trajectory_analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) md_run->trajectory_analysis interpretation Interpretation of Binding Mechanism trajectory_analysis->interpretation

In Silico Analysis Workflow for this compound.
Toll-like Receptor (TLR) Signaling Pathway

Quinine and its derivatives are known to modulate the immune system, in part through their interaction with Toll-like receptors (TLRs). The following diagram illustrates a simplified TLR signaling cascade, a potential pathway affected by this compound.

tlr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB IκB degradation Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression Transcription Ligand This compound (Ligand) Ligand->Inhibition Inhibition->TLR9

Simplified TLR9 Signaling Pathway and Potential Inhibition by this compound.

Conclusion

This technical guide provides a foundational framework for the molecular docking and modeling of this compound. While direct experimental data for this specific metabolite is limited, the detailed protocols and illustrative data presented here, extrapolated from closely related compounds, offer a robust starting point for researchers. The in silico workflow, from ligand preparation to molecular dynamics simulations, enables a thorough investigation of its potential binding interactions and mechanisms of action. Further computational and experimental studies are warranted to validate these predictions and fully elucidate the pharmacological role of this compound.

References

In Silico Prediction of 3-Hydroxyquinine Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxyquinine, the primary metabolite of the widely-used antimalarial drug quinine, presents a significant interest in drug development and toxicology. Understanding its toxicity profile is crucial for assessing the safety of quinine-based therapies and for the development of new derivatives. However, publicly available experimental toxicity data for this compound is scarce. This technical guide outlines a comprehensive in silico approach to predict the toxicity of this compound, leveraging data from its parent compound and related analogues. This document provides a framework for utilizing computational models to assess potential toxicological liabilities, thereby guiding further experimental validation and de-risking drug development programs.

Introduction

Quinine, a natural alkaloid from the cinchona tree, has a long history of use in the treatment of malaria.[1] Its metabolism in humans primarily yields this compound.[1] While the parent drug's toxicities, particularly cardiotoxicity and, to a lesser extent, genotoxicity, are well-documented, the specific toxicological profile of its major metabolite remains largely uncharacterized.[2][3][4] This data gap poses a challenge in fully understanding the safety profile of quinine.

In silico toxicology, a discipline that uses computational models to predict the toxic effects of chemicals, offers a powerful and resource-efficient alternative to bridge such data gaps. By leveraging quantitative structure-activity relationship (QSAR) models, physiologically-based pharmacokinetic (PBPK) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools, it is possible to generate a robust toxicological profile for this compound. This guide details the methodologies and workflows for such an in silico assessment.

In Silico Toxicity Prediction Methodologies

A multi-pronged in silico approach is recommended to build a comprehensive toxicity profile for this compound. This involves a systematic workflow from data collection to model application and interpretation.

In Silico Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of toxicity for a data-poor compound like this compound.

In_Silico_Toxicity_Prediction_Workflow cluster_0 Data Acquisition & Preparation cluster_1 Model Application cluster_2 Toxicity Profile Generation & Validation Data_Collection Data Collection on Analogs (Quinine, Hydroxychloroquine) Descriptor_Calculation Molecular Descriptor Calculation Data_Collection->Descriptor_Calculation Structure_Preparation This compound Structure Preparation Structure_Preparation->Descriptor_Calculation Molecular_Docking Molecular Docking (e.g., hERG, DNA) Structure_Preparation->Molecular_Docking QSAR_Modeling QSAR Model Application (Cardiotoxicity, Genotoxicity) Descriptor_Calculation->QSAR_Modeling ADMET_Prediction ADMET Profile Prediction (e.g., ADMETlab, pkCSM) Descriptor_Calculation->ADMET_Prediction Toxicity_Endpoint_Prediction Prediction of Specific Toxicity Endpoints QSAR_Modeling->Toxicity_Endpoint_Prediction PBPK_Modeling PBPK Model Development (Distribution & Clearance) ADMET_Prediction->PBPK_Modeling ADMET_Prediction->Toxicity_Endpoint_Prediction PBPK_Modeling->Toxicity_Endpoint_Prediction Molecular_Docking->Toxicity_Endpoint_Prediction Integrated_Risk_Assessment Integrated Risk Assessment Toxicity_Endpoint_Prediction->Integrated_Risk_Assessment Experimental_Validation_Proposal Proposal for Targeted In Vitro/In Vivo Testing Integrated_Risk_Assessment->Experimental_Validation_Proposal hERG_Blockade_Pathway This compound This compound hERG hERG K+ Channel This compound->hERG Blockade IKr Delayed Rectifier K+ Current (IKr) hERG->IKr Generates AP Cardiac Action Potential IKr->AP Contributes to Repolarization QT QT Interval AP->QT Determines Duration TdP Torsades de Pointes (Arrhythmia) QT->TdP Prolongation Increases Risk

References

An In-depth Technical Guide to the Elucidation of the 3-Hydroxyquinine Biosynthetic and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinine (B1679958), a primary alkaloid from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Its principal human metabolite, 3-hydroxyquinine, is formed through a critical metabolic conversion. Understanding the complete pathway—from the de novo biosynthesis of quinine in its native plant to its metabolic fate in humans—is essential for drug development, pharmacology, and synthetic biology. This guide provides a detailed technical overview of the elucidated pathways, summarizing key quantitative data, experimental protocols, and visual representations of the biochemical processes.

The formation of this compound is best understood as a two-part journey:

  • The Biosynthesis of Quinine: The complex, multi-step synthesis of the quinine molecule within Cinchona plants.

  • The Metabolism to this compound: The specific enzymatic conversion of quinine to its 3-hydroxy derivative, primarily in the human liver.

Part 1: The De Novo Biosynthetic Pathway of Quinine

The biosynthesis of quinine and related Cinchona alkaloids is a branch of the well-studied monoterpenoid indole (B1671886) alkaloid (MIA) pathway. Early investigations established that these alkaloids derive from the condensation of tryptamine (B22526) (derived from tryptophan) and the monoterpene secologanin (B1681713).[1]

Revised Understanding of Early Pathway Steps

Historically, the methoxy (B1213986) group of quinine was thought to be added at a late stage of the pathway. However, recent research involving metabolomics, transcriptomics, and stable isotope-labeling has overturned this model. It is now understood that the methoxy group is introduced at the very beginning of the pathway. The biosynthesis is initiated by the hydroxylation of tryptamine, followed by O-methylation to produce 5-methoxytryptamine (B125070).[1] This discovery reveals that parallel pathways exist within Cinchona, one utilizing tryptamine to produce desmethoxylated alkaloids (like cinchonidine) and another utilizing 5-methoxytryptamine to produce methoxylated alkaloids (like quinine).[1]

Key Enzymatic Steps in Quinine Biosynthesis
  • Formation of Strictosidine (B192452): The pathway begins with the Pictet-Spengler condensation of tryptamine (or 5-methoxytryptamine) and secologanin to form strictosidine. This is a common entry point for thousands of MIAs.[1]

  • Conversion to Dihydrocorynantheal: Through transcriptomic analysis of Cinchona pubescens, enzymes responsible for converting strictosidine aglycone have been identified. A medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) work to yield the intermediate dihydrocorynantheal.[2]

  • Late-Stage Hydroxylation and Methylation: The discovery of an O-methyltransferase specific for 6'-hydroxycinchoninone suggests a preferred order for the final steps. The cinchoninone (B1261553) scaffold first undergoes hydroxylation, then methylation, and finally a keto-reduction to produce quinine.

Visualizing the Quinine Biosynthetic Pathway

The following diagram illustrates the key transformations in the de novo synthesis of quinine, incorporating the revised understanding of early-stage methylation.

Quinine_Biosynthesis sub sub enz enz prod prod tryptamine Tryptamine oxidase Oxidase & Methyltransferase tryptamine->oxidase Hydroxylation & O-methylation downstream Downstream Pathway Enzymes tryptamine->downstream five_mt 5-Methoxytryptamine five_mt->downstream secologanin Secologanin secologanin->downstream strictosidine Strictosidine cinchonidinone Cinchonidinone strictosidine->cinchonidinone Multiple Steps cinchoninone 6'-Hydroxycinchoninone cinchonidinone->cinchoninone Hydroxylation omt1 CpOMT1 (O-methyltransferase) cinchoninone->omt1 reductase Keto-reductase quinine Quinine oxidase->five_mt downstream->strictosidine Pictet-Spengler Condensation omt1->quinine Methylation reductase->quinine Reduction

Caption: Revised biosynthetic pathway of Quinine in Cinchona species.

Part 2: Metabolic Pathway from Quinine to this compound

The conversion of quinine to this compound is the principal metabolic pathway in humans. This biotransformation is a Phase I metabolic reaction, specifically an aliphatic hydroxylation.

The Role of Cytochrome P450 Enzymes

Extensive in vitro studies using human liver microsomes (HLMs) and recombinant-expressed CYP enzymes have definitively identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for the 3-hydroxylation of quinine. The formation of this compound is highly correlated with CYP3A4 activity, and this reaction is often used as a reliable biomarker for phenotyping CYP3A4 function.

Quantitative Analysis of Quinine Metabolism

Kinetic studies have been performed to quantify the efficiency of this compound formation compared to other minor metabolic pathways. The data clearly show that 3-hydroxylation is the most significant route of quinine clearance.

MetaboliteForming Enzyme (Major)Intrinsic Clearance (CLint) [µL/min/mg] (Mean ± S.D.)
This compound CYP3A4 11.0 ± 4.6
2'-QuininoneCYP3A41.4 ± 0.7
(10R)-11-dihydroxydihydroquinine-0.5 ± 0.1
(10S)-11-dihydroxydihydroquinineCYP3A4 (partial)1.1 ± 0.2
Table 1: Enzyme kinetic data for the formation of quinine metabolites in human liver microsomes. Data sourced from.

Incubations with recombinant CYP3A4 resulted in a 20-fold higher intrinsic clearance for this compound compared to the next most abundant metabolite, 2'-quininone, confirming the high specificity of this enzyme for the 3-hydroxylation reaction.

Visualizing the Metabolic Conversion

This diagram shows the single-step conversion of quinine to its primary metabolite, this compound.

Quinine_Metabolism sub sub prod prod enz enz Quinine Quinine CYP3A4 CYP3A4 Quinine->CYP3A4 HQ This compound CYP3A4->HQ 3-Hydroxylation (Liver)

Caption: Metabolic conversion of Quinine to this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of these pathways relied on a combination of classical and modern experimental techniques.

Protocol 1: Enzyme Kinetic Analysis in Human Liver Microsomes

This protocol is standard for characterizing drug metabolism pathways in vitro.

Objective: To determine the kinetic parameters for the formation of quinine metabolites.

Methodology:

  • Incubation: Quinine is incubated with pooled human liver microsomes (HLMs) in a phosphate (B84403) buffer (pH 7.4) containing an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Reaction Conditions: Incubations are typically carried out at 37°C for a predetermined time, ensuring linear reaction velocity.

  • Inhibition Studies: To identify the specific CYP isozyme, incubations are repeated in the presence of selective chemical inhibitors. For CYP3A4, potent inhibitors like ketoconazole (B1673606) (1 µM) and troleandomycin (B1681591) (80 µM) are used.

  • Recombinant Enzyme Analysis: To confirm the results, quinine is incubated with recombinant human CYP3A4 expressed in a system like baculovirus-infected insect cells.

  • Quantification: The reaction is stopped (e.g., by adding acetonitrile), and the samples are centrifuged. The supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to separate and quantify the formation of this compound and other metabolites.

  • Data Analysis: The rate of metabolite formation is calculated and used to determine kinetic parameters like K_m, V_max, and intrinsic clearance (V_max/K_m).

Visualizing the Experimental Workflow

The following diagram outlines the workflow for determining the kinetics of quinine metabolism.

Experimental_Workflow start start step step decision decision end end data data A Prepare Incubation Mix: - Human Liver Microsomes (HLM) - Quinine (Substrate) - NADPH-generating system H Add Selective Inhibitor? (e.g., Ketoconazole) A->H B Incubate at 37°C C Stop Reaction (e.g., Acetonitrile) B->C D Sample Analysis (HPLC-MS/MS) C->D E Quantify Metabolites D->E F Calculate Kinetic Parameters (CLint, Km, Vmax) E->F G End F->G H->B No H:e->B:w Yes

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 3-Hydroxyquinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 3-Hydroxyquinine in biological matrices using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The method is based on published literature and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is the major active metabolite of quinine (B1679958), a widely used antimalarial drug. The monitoring of both quinine and its metabolite levels in biological fluids is crucial for optimizing therapeutic efficacy and minimizing toxicity. This application note describes a robust and sensitive reversed-phase HPLC method for the simultaneous determination of quinine and this compound.

Principle of the Method

The method involves the extraction of this compound and an internal standard (if used) from a biological matrix (e.g., plasma, urine, or dried blood spots) using liquid-liquid extraction. The extracted analytes are then separated on a C18 reversed-phase HPLC column with a mobile phase consisting of a phosphate (B84403) buffer, acetonitrile, tetrahydrofuran, and triethylamine. Detection is achieved using a fluorescence detector, which provides high sensitivity and selectivity for quinine and its metabolites.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and fluorescence detector.

  • HPLC Column: CT-sil C18 column (specific dimensions can be optimized, e.g., 250 mm x 4.6 mm, 5 µm).

  • Software: Chromatography data acquisition and processing software.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Toluene (HPLC grade)

    • Butanol (HPLC grade)

    • Tetrahydrofuran (HPLC grade)

    • Triethylamine (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade or ultrapure)

    • This compound reference standard

    • Internal standard (e.g., cinchonine (B1669041) or a structural analog)

Chromatographic Conditions

The following chromatographic conditions are based on the method described by Mirghani et al. (1998) and provide a starting point for method development and validation.

ParameterRecommended Condition
Mobile Phase 0.1 M Phosphate Buffer: Acetonitrile: Tetrahydrofuran: Triethylamine (Proportions to be optimized, a starting point could be 75:15:10:0.1 v/v/v/v, with pH adjusted to 3.0 with phosphoric acid)
Column CT-sil C18
Flow Rate 1.0 mL/min (Typical for a 4.6 mm ID column)
Injection Volume 20 µL (Can be optimized)
Column Temperature Ambient or controlled at 30 °C
Detection Fluorescence Detector
Excitation Wavelength 325 nm (Proposed, based on similar compounds)
Emission Wavelength 375 nm (Proposed, based on similar compounds)

Data Presentation: Method Validation Summary

The following table summarizes the quantitative data from the cited literature for the HPLC analysis of this compound.

ParameterMatrixValue
Limit of Determination Dried Blood Spot10 nM
Lower Limit of Quantitation (LLOQ) Plasma4.5 nM
Urine227 nM
Recovery Dried Blood Spot78 - 109%
Within-Assay Precision (CV%) Plasma2% (at 2.95 µM), 4% (at 227 nM), 9% (at 4.5 nM)
Urine3% (at 56.8 µM), 11% (at 227 nM)
Between-Assay Precision (CV%) Dried Blood Spot4 - 10%
Plasma2% (at 276.8 nM), 3% (at 1.97 µM), 4% (at 5.1 nM)
Urine2% (at 56.8 µM), 3% (at 5.12 µM), 4% (at 204.6 nM)

Experimental Protocols

Standard and Sample Preparation Protocol

5.1.1. Preparation of Stock and Working Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 5 nM to 5 µM).

5.1.2. Sample Preparation from Plasma or Urine

This protocol is based on the liquid-liquid extraction with back-extraction method.

  • Pipette 1 mL of plasma or urine sample into a clean glass centrifuge tube.

  • Add internal standard solution (if used).

  • Add 5 mL of extraction solvent (Toluene:Butanol, 75:25 v/v).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a new clean glass tube.

  • Add 200 µL of the mobile phase to the separated organic layer.

  • Vortex for 2 minutes to back-extract the analyte into the mobile phase.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Collect the lower aqueous layer (mobile phase containing the analyte) and transfer it to an HPLC vial.

  • Inject the prepared sample into the HPLC system.

5.1.3. Sample Preparation from Dried Blood Spots

  • Punch out a defined diameter disk from the dried blood spot filter paper.

  • Place the disk in a microcentrifuge tube.

  • Add a known volume of extraction solvent (Toluene:Butanol, 75:25 v/v).

  • Vortex for an extended period (e.g., 15-30 minutes) to ensure complete extraction.

  • Centrifuge to pellet the paper disk.

  • Transfer the supernatant (organic solvent) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase.

  • Transfer to an HPLC vial for injection.

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine/DBS) Extraction Liquid-Liquid Extraction (Toluene:Butanol) Sample->Extraction Back_Extraction Back-Extraction (into Mobile Phase) Extraction->Back_Extraction Evaporation Evaporation & Reconstitution (for DBS) Extraction->Evaporation Injection Injection Back_Extraction->Injection Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound analysis.

Logical Relationship of HPLC Method Parameters

HPLC_Parameters cluster_mobile_phase Mobile Phase cluster_column Stationary Phase cluster_detection Detection cluster_performance Method Performance Buffer Phosphate Buffer (0.1 M) Resolution Resolution Buffer->Resolution Acetonitrile Acetonitrile Acetonitrile->Resolution THF Tetrahydrofuran THF->Resolution TEA Triethylamine TEA->Resolution Column C18 Column Column->Resolution Fluorescence Fluorescence Excitation Excitation λ Fluorescence->Excitation Emission Emission λ Fluorescence->Emission Sensitivity Sensitivity (LLOQ) Excitation->Sensitivity Emission->Sensitivity Precision Precision (CV%) Resolution->Precision Sensitivity->Precision

Caption: Key parameters of the HPLC method.

Conclusion

This application note provides a comprehensive overview and a detailed starting protocol for the determination of this compound in biological samples by HPLC with fluorescence detection. The method is shown to be sensitive and precise, making it suitable for clinical and research applications. It is recommended that users perform a full method validation according to the relevant regulatory guidelines before routine use.

Application Note: Quantification of 3-Hydroxyquinine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-hydroxyquinine, the major metabolite of the antimalarial drug quinine, in human plasma. The protocol includes a detailed procedure for sample preparation using liquid-liquid extraction, along with proposed chromatographic and mass spectrometric conditions. This method is intended for use by researchers, scientists, and drug development professionals in pharmacokinetic and metabolic studies of quinine. All quantitative data and experimental protocols provided are based on established methods for similar analytes and should be fully validated by the end-user.

Introduction

Quinine is a primary antimalarial drug, and the analysis of its metabolites is crucial for understanding its efficacy and safety profile. The main metabolite, this compound, is pharmacologically active, and its concentration in plasma is a key parameter in pharmacokinetic studies. This application note outlines a robust and reliable LC-MS/MS method for the determination of this compound in human plasma, offering high sensitivity and selectivity.

Experimental

Sample Preparation

A liquid-liquid extraction procedure is proposed for the isolation of this compound from human plasma.

Protocol:

  • To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of internal standard working solution (e.g., Quinine-d3 at 1 µg/mL in methanol).

  • Add 250 µL of 1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.

  • Add 5 mL of a toluene-butanol (75:25, v/v) extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (e.g., 85:15 v/v 0.1% formic acid in water:acetonitrile) and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Proposed Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or a shallow gradient may be optimized
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 5 minutes
Mass Spectrometry

Proposed Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Optimized for the specific instrument

Proposed MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound341.2160.1To be optimized
Quinine-d3 (IS)328.2136.1To be optimized

Note: The MRM transition for this compound is proposed based on the structure of the parent drug, quinine. The exact product ion and collision energy should be determined experimentally.

Method Validation (Hypothetical Data)

The following tables represent typical data that would be generated during the validation of this method, following regulatory guidelines.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Weighting
This compound1 - 1000> 0.9951/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585-115< 1585-115
Low3< 1585-115< 1585-115
Mid100< 1585-115< 1585-115
High800< 1585-115< 1585-115

Table 3: Recovery and Matrix Effect

AnalyteQC LevelRecovery (%)Matrix Effect (%)
This compoundLow> 8085-115
This compoundHigh> 8085-115
Quinine-d3 (IS)-> 8085-115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (500 µL) add_is Add Internal Standard (Quinine-d3) plasma->add_is alkalinize Alkalinize (1M NaOH) add_is->alkalinize extract Liquid-Liquid Extraction (Toluene:Butanol) alkalinize->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification.

lc_msms_principle cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) sample_mixture Sample Mixture (Analyte + IS) lc_column LC Column sample_mixture->lc_column separated_analytes Separated Analytes lc_column->separated_analytes ion_source Ion Source (ESI+) separated_analytes->ion_source quadrupole1 Q1: Precursor Ion Selection ion_source->quadrupole1 Ionization collision_cell Q2: Fragmentation quadrupole1->collision_cell Isolation quadrupole3 Q3: Product Ion Selection collision_cell->quadrupole3 Fragmentation detector Detector quadrupole3->detector Detection data_system Data System detector->data_system Signal

Caption: Principle of LC-MS/MS quantification.

Conclusion

The proposed LC-MS/MS method provides a framework for the reliable quantification of this compound in human plasma. The combination of a robust liquid-liquid extraction protocol with the high selectivity and sensitivity of tandem mass spectrometry allows for accurate determination of this key metabolite. This method, after full validation, will be a valuable tool for pharmacokinetic and drug metabolism studies involving quinine.

3-Hydroxyquinine: Applications in Parasitology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyquinine is the principal human metabolite of the historic antimalarial drug, quinine (B1679958). While quinine has been a cornerstone in the treatment of malaria for centuries, the role and potential of its metabolites, such as this compound, are of significant interest in the fields of parasitology and drug development. Understanding the antimalarial activity, mechanism of action, and potential therapeutic applications of this compound is crucial for a comprehensive understanding of quinine's overall efficacy and for the potential development of new antimalarial strategies. These application notes provide an overview of the research applications of this compound in parasitology, with a focus on its activity against Plasmodium falciparum, the deadliest species of malaria parasite. Detailed protocols for in vitro studies are also provided to facilitate further research in this area.

Antimalarial Activity of this compound

In vitro studies have demonstrated that this compound possesses inherent antimalarial activity, although it is less potent than its parent compound, quinine. Research has shown that quinine and its natural impurity, dihydroquinine, have comparable antimalarial activities, which are approximately 10 times greater than that of this compound[1]. Despite its lower potency, this compound is present in significant concentrations in the plasma of patients treated with quinine and is thought to contribute to the overall antimalarial effect of the parent drug[1][2]. In patients with severe falciparum malaria and acute renal failure, plasma concentrations of this compound can reach up to 45% of the levels of quinine, contributing an estimated 12% of the total antimalarial activity[2].

Quantitative Data Summary

The following table summarizes the in vitro antimalarial activity of this compound in comparison to quinine and dihydroquinine against various strains of P. falciparum.

CompoundP. falciparum StrainsMedian IC50 (nmol/L)IC50 Range (nmol/L)Reference
This compound 5 isolates from Thailand1160378 - 3154[1]
Quinine 5 isolates from Thailand16868 - 366
Dihydroquinine 5 isolates from Thailand12954 - 324

Mechanism of Action

The precise mechanism of action of this compound has not been extensively studied as a separate entity. However, as a quinoline-containing compound, its antimalarial activity is presumed to follow the well-established mechanism of other quinolines like chloroquine (B1663885) and quinine. This primary mechanism involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.

Plasmodium parasites digest host hemoglobin within their acidic food vacuole, a process that releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as malaria pigment). Quinoline (B57606) drugs are weak bases that accumulate in the acidic environment of the parasite's food vacuole. Here, they are thought to interfere with hemozoin formation by capping the growing hemozoin crystal, thereby preventing further polymerization. The accumulation of toxic free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.

Hemozoin_Inhibition_Pathway cluster_erythrocyte Infected Erythrocyte Hemoglobin Hemoglobin

Experimental Protocols

The following are detailed protocols for the in vitro cultivation of P. falciparum and the determination of the antimalarial activity of this compound. These are standard methods that can be adapted for specific research needs.

In Vitro Culture of Plasmodium falciparum

This protocol describes the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum strain (e.g., 3D7, Dd2)

  • Human erythrocytes (O+)

  • Complete Culture Medium (CCM): RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% heat-inactivated human serum or 0.5% Albumax II.

  • Gas mixture: 5% CO₂, 5% O₂, 90% N₂

  • Sterile culture flasks

  • 37°C incubator

Procedure:

  • Preparation of Complete Culture Medium (CCM): Aseptically prepare the CCM and warm to 37°C before use.

  • Washing Erythrocytes: Centrifuge whole blood to pellet the erythrocytes. Remove the plasma and buffy coat. Wash the erythrocytes three times with an equal volume of RPMI-1640 by centrifugation.

  • Initiating and Maintaining Cultures:

    • To initiate a culture, mix washed erythrocytes with thawed parasite stock to achieve a starting parasitemia of ~0.5% and a hematocrit of 5% in a culture flask with CCM.

    • Place the culture flask in a 37°C incubator with the specified gas mixture.

    • Change the medium daily to provide fresh nutrients and remove metabolic waste.

  • Monitoring Parasitemia:

    • Prepare a thin blood smear from the culture daily.

    • Stain with Giemsa and determine the percentage of infected erythrocytes by light microscopy.

    • Maintain the parasitemia between 1-5% by adding fresh erythrocytes.

P_falciparum_Culture_Workflow Start Start Prepare_CCM Prepare Complete Culture Medium Start->Prepare_CCM Wash_Erythrocytes Wash Human Erythrocytes Start->Wash_Erythrocytes Initiate_Culture Initiate Culture (Parasites + Erythrocytes + CCM) Prepare_CCM->Initiate_Culture Wash_Erythrocytes->Initiate_Culture Incubate Incubate at 37°C (5% CO₂, 5% O₂) Initiate_Culture->Incubate Daily_Maintenance Daily Maintenance Incubate->Daily_Maintenance Change_Medium Change Medium Daily_Maintenance->Change_Medium Yes End End Daily_Maintenance->End No Monitor_Parasitemia Monitor Parasitemia (Giemsa Smear) Change_Medium->Monitor_Parasitemia Subculture Subculture/ Add Erythrocytes Monitor_Parasitemia->Subculture Subculture->Incubate

In Vitro Antimalarial Susceptibility Assay (IC50 Determination)

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound using the SYBR Green I based fluorescence assay.

Materials:

  • Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

  • This compound (Note: Specific salt form and supplier information should be documented. If not commercially available as a salt, the free base can be used).

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete Culture Medium (CCM)

  • Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of this compound Stock Solution:

  • Drug Dilution Plate Preparation:

    • Prepare serial dilutions of this compound in CCM in a separate 96-well plate. A typical starting concentration for testing could be in the micromolar range, with 2-fold serial dilutions.

    • Include drug-free wells (negative control) and wells with a known antimalarial like chloroquine or quinine (positive control).

  • Assay Plate Setup:

    • Add 100 µL of the synchronized ring-stage parasite culture to each well of a 96-well black, clear-bottom microplate.

    • Add 100 µL of each drug dilution to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours in a 37°C incubator with the appropriate gas mixture.

  • Lysis and Staining:

    • Prepare the SYBR Green I working solution by diluting the stock 1:5000 in lysis buffer.

    • After incubation, add 100 µL of the SYBR Green I lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence of drug-free wells containing only erythrocytes.

    • Normalize the fluorescence data to the drug-free control (100% growth) and a control with a high concentration of a standard antimalarial (0% growth).

    • Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

IC50_Determination_Workflow Start Start Prepare_Drug_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Drug_Stock Serial_Dilutions Prepare Serial Dilutions in Culture Medium Prepare_Drug_Stock->Serial_Dilutions Setup_Assay_Plate Setup 96-well Plate: Parasite Culture + Drug Dilutions Serial_Dilutions->Setup_Assay_Plate Incubate_72h Incubate for 72 hours at 37°C Setup_Assay_Plate->Incubate_72h Lysis_and_Stain Lyse Parasites and Stain with SYBR Green I Incubate_72h->Lysis_and_Stain Read_Fluorescence Read Fluorescence (Ex: 485 nm, Em: 530 nm) Lysis_and_Stain->Read_Fluorescence Data_Analysis Data Analysis and IC50 Calculation Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Conclusion

This compound, a major metabolite of quinine, exhibits modest but significant antiplasmodial activity. Its contribution to the overall therapeutic effect of quinine highlights the importance of studying drug metabolites in parasitology. The primary mechanism of action is believed to be the inhibition of hemozoin formation, a hallmark of quinoline antimalarials. The provided protocols for in vitro culture and susceptibility testing offer a framework for further investigation into the parasiticidal properties of this compound and other novel compounds. Future research should focus on elucidating any additional molecular targets or effects on parasite signaling pathways to better understand its role in combating malaria.

References

Application Notes and Protocols for the Isolation of 3-Hydroxyquinine from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyquinine is the major active metabolite of quinine (B1679958), a widely used antimalarial drug. The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed protocols for the isolation of this compound from common biological samples such as plasma and urine, followed by analytical determination using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detectors.

Metabolic Pathway of Quinine to this compound

Quinine is primarily metabolized in the liver to this compound by the cytochrome P450 enzyme system. Specifically, the CYP3A4 isozyme is the principal enzyme responsible for this hydroxylation reaction.[1][2][3][4][5] Understanding this metabolic pathway is essential for interpreting drug metabolism and interaction studies.

Quinine Quinine Metabolite This compound Quinine->Metabolite 3-Hydroxylation Enzyme CYP3A4 Enzyme->Quinine

Caption: Metabolic conversion of Quinine to this compound.

Experimental Protocols

This section details two common methods for the extraction of this compound from biological samples: Solid-Phase Extraction (SPE) for plasma and Protein Precipitation for urine.

Protocol 1: Solid-Phase Extraction (SPE) from Plasma

This protocol is adapted from established methods for similar analytes and is suitable for cleaning up complex plasma samples prior to LC-MS/MS analysis.[6]

Materials:

  • Polymeric cation-exchange SPE cartridges (e.g., 60 mg, 3 mL)

  • Methanol (B129727) (HPLC grade)

  • Ammonium Hydroxide (B78521)

  • Phosphate (B84403) buffer (0.1 M, pH 6.0)

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 50 µL of internal standard solution.

    • Add 1 mL of 0.1 M phosphate buffer (pH 6.0).

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Wash the cartridge with 1 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analytes with 2 mL of a freshly prepared solution of methanol:ammonium hydroxide (98:2, v/v).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis p1 Plasma Sample + IS p2 Add Buffer p1->p2 p3 Vortex p2->p3 s1 Condition Cartridge p3->s1 s2 Load Sample s1->s2 s3 Wash Cartridge s2->s3 s4 Elute this compound s3->s4 a1 Evaporate Eluate s4->a1 a2 Reconstitute a1->a2 a3 Inject into HPLC a2->a3

Caption: Workflow for SPE of this compound from plasma.

Protocol 2: Protein Precipitation from Urine

This method is a simpler and faster alternative for urine samples, which typically have a lower protein content than plasma.[7][8][9][10][11][12]

Materials:

  • Acetonitrile (B52724) (cold, -20°C)

  • Internal Standard (IS) solution

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Micropipettes and tubes

Procedure:

  • Sample Preparation:

    • To 200 µL of urine in a microcentrifuge tube, add 20 µL of internal standard solution.

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 400 µL of cold acetonitrile (-20°C) to the urine sample.

    • Vortex vigorously for 2 minutes.

  • Centrifugation:

    • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube.

  • Analysis:

    • The supernatant can be directly injected into the HPLC system or evaporated and reconstituted in the mobile phase if concentration is needed.

cluster_prep Sample Preparation cluster_precip Protein Precipitation cluster_analysis Analysis u1 Urine Sample + IS u2 Vortex u1->u2 pp1 Add Cold Acetonitrile u2->pp1 pp2 Vortex Vigorously pp1->pp2 pp3 Centrifuge pp2->pp3 an1 Collect Supernatant pp3->an1 an2 Inject into HPLC an1->an2

Caption: Workflow for Protein Precipitation of this compound from urine.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of this compound using the described protocols and HPLC-based methods. The values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC-MS/MS Method Parameters and Performance

ParameterValueReference
Linear Range 1 - 2000 ng/mL[13]
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%[7][13]
Inter-day Precision (%RSD) < 15%[7][13]
Accuracy (% Recovery) 85 - 115%[13]
Extraction Recovery (SPE) > 80%[14]

Table 2: HPLC-FLD Method Parameters and Performance

ParameterValueReference
Linear Range 50 - 4000 ng/mL[7]
Lower Limit of Quantification (LLOQ) 50 ng/mL[7]
Intra-day Precision (%RSD) < 11%[7]
Inter-day Precision (%RSD) < 11%[7]
Accuracy (% Bias) -6.9 to 3.2%[7]
Extraction Recovery (Protein Ppt.) ~55%[7]

Analytical Conditions

Below are typical starting conditions for HPLC analysis. Method optimization is recommended for specific applications.

HPLC-MS/MS Conditions:

  • Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Specific to this compound and the internal standard.

HPLC-FLD Conditions:

  • Column: Phenyl reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of glycine (B1666218) buffer (pH 9.7) and methanol (e.g., 46:54 v/v)[7]

  • Flow Rate: 1.2 mL/min[7]

  • Injection Volume: 50 µL[7]

  • Fluorescence Detection: Excitation at 320 nm, Emission at 380 nm[7][15]

Conclusion

The protocols described provide robust and reliable methods for the isolation and quantification of this compound from biological samples. The choice between SPE and protein precipitation will depend on the sample matrix, required sensitivity, and available resources. Proper method validation is essential to ensure accurate and precise results for clinical and research applications.

References

3-Hydroxyquinine: A Key Biomarker for Quinine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Quinine (B1679958), a cornerstone in the treatment of malaria, undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme system. The major metabolite formed is 3-hydroxyquinine, a compound that has garnered significant attention as a valuable biomarker for assessing quinine metabolism and, more specifically, the activity of the CYP3A4 enzyme. Understanding the dynamics of this compound formation is crucial for optimizing quinine dosage regimens, predicting drug-drug interactions, and evaluating hepatic enzyme function in both research and clinical settings. These application notes provide a comprehensive overview and detailed protocols for the study of this compound as a biomarker.

Biochemical Pathway of Quinine Metabolism

Quinine is primarily metabolized in the liver, with the 3-hydroxylation pathway being the most significant route of elimination. This reaction is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme. The resulting metabolite, this compound, is subsequently eliminated from the body, mainly through renal excretion. The high specificity of CYP3A4 for this reaction makes the formation rate of this compound a reliable indicator of CYP3A4 activity.

QuinineMetabolism Quinine Quinine 3_Hydroxyquinine This compound Quinine->3_Hydroxyquinine 3-hydroxylation Elimination Renal Elimination 3_Hydroxyquinine->Elimination CYP3A4 CYP3A4 CYP3A4->3_Hydroxyquinine

Caption: Metabolic pathway of quinine to this compound.

Application as a Biomarker

The measurement of this compound in biological fluids, such as plasma and urine, serves as a sensitive and specific in vivo probe for CYP3A4 activity. By determining the ratio of this compound to the parent drug, quinine, researchers can infer the rate of CYP3A4-mediated metabolism. This "metabolic ratio" can be used to:

  • Phenotype individuals for their CYP3A4 metabolic capacity.

  • Investigate the inducing or inhibiting effects of co-administered drugs on CYP3A4.

  • Assess the impact of disease states , such as liver disease or malaria infection, on drug metabolism.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for quinine and this compound from various studies. These values can vary depending on the study population and conditions.

Table 1: Pharmacokinetic Parameters of Quinine and this compound in Healthy Adults

ParameterQuinineThis compoundReference
Clearance (CL) 0.83 mL/kg/min3.40 mL/kg/min (CL/Fm)[1]
Elimination Half-life (t½) ~11 hours21 hours[1]
Maximum Concentration (Cmax) Varies with doseVaries with dose
Time to Cmax (Tmax) 1-3 hours-

Table 2: Influence of CYP3A4 Inhibitor (Ketoconazole) on Quinine and this compound Pharmacokinetics

ParameterQuinineThis compoundCondition
AUC (µmol·h/L) IncreasedDecreasedWith Ketoconazole
Clearance Decreased-With Ketoconazole

Table 3: Method Validation Parameters for Analytical Assays

ParameterHPLC-UV[2]UPLC-MS/MS[3]
Matrix PlasmaUrine
Linearity Range (Quinine) 70 - 1000 ng/mL1.00 - 20.00 ng/mL
Linearity Range (this compound) 70 - 1000 ng/mL1.00 - 20.00 ng/mL
Lower Limit of Quantitation (LLOQ) (Quinine) 70 ng/mL-
Lower Limit of Quantitation (LLOQ) (this compound) 70 ng/mL-
Precision (CV%) < 15%< 10%
Accuracy (%) 85-115%90-110%

Experimental Protocols

Protocol 1: Quantification of Quinine and this compound in Human Plasma by HPLC-UV

This protocol is based on the method described by Babalola et al. for the simultaneous determination of ritonavir, quinine, and this compound[2].

1. Materials and Reagents:

  • Quinine hydrochloride (reference standard)

  • This compound (reference standard)

  • Internal Standard (e.g., cinchonidine)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Perchloric acid

  • Diethyl ether

  • Human plasma (drug-free)

  • Deionized water

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 analytical column (e.g., 5 µm particle size, 200 mm x 4.6 mm I.D.)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream)

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma sample in a centrifuge tube, add 50 µL of internal standard solution.

  • Add 100 µL of 1 M sodium hydroxide (B78521) to alkalinize the sample.

  • Add 5 mL of diethyl ether.

  • Vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

4. Chromatographic Conditions:

  • Mobile Phase: Methanol:Acetonitrile:0.02 M Potassium Dihydrogen Phosphate (15:10:75, v/v/v) containing 75 mmol/L perchloric acid (pH adjusted to 2.8)[2].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 254 nm.

  • Retention Times: this compound (~4.0 min), Quinine (~7.0 min)[2].

5. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of quinine and this compound.

  • Process the calibration standards and quality control samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Determine the concentrations of quinine and this compound in the unknown samples from the calibration curve.

Protocol 2: Rapid Quantification of Quinine and this compound in Urine by UPLC-MS/MS

This protocol is a simplified "dilute-and-shoot" method adapted from the work of Hodel et al.[3].

1. Materials and Reagents:

  • Quinine (reference standard)

  • (3S)-3-Hydroxyquinine (reference standard)

  • Ammonium (B1175870) bicarbonate

  • Methanol (LC-MS grade)

  • Deionized water

  • Human urine (drug-free)

2. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Acquity BEH C18 column (e.g., 1.7 µm, 50 mm x 2.1 mm I.D.)

3. Sample Preparation:

  • Dilute urine samples 1:10 with the initial mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10).

  • Vortex briefly.

  • Transfer to an autosampler vial.

4. UPLC-MS/MS Conditions:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Methanol.

  • Gradient Elution: A suitable gradient to separate the analytes.

  • Flow Rate: 0.6 mL/min[3].

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for quinine and this compound.

5. Calibration and Quantification:

  • Prepare calibration standards in the appropriate matrix (e.g., diluted drug-free urine).

  • Analyze standards and samples to construct a calibration curve and quantify the analytes.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound as a biomarker.

ExperimentalWorkflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Sample Collect Blood/Urine Samples Process Plasma/Urine Separation Sample->Process Extract Analyte Extraction (LLE or SPE or Dilution) Process->Extract HPLC_MS HPLC or UPLC-MS/MS Analysis Extract->HPLC_MS Quantify Quantification of Quinine & this compound HPLC_MS->Quantify Ratio Calculate Metabolic Ratio (3-OH-Quinine / Quinine) Quantify->Ratio Interpret Interpret CYP3A4 Activity Ratio->Interpret

References

Application Notes and Protocols for Evaluating 3-Hydroxyquinine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potential cytotoxicity of 3-Hydroxyquinine, a novel quinine (B1679958) derivative. The following protocols for key cell-based assays are designed to deliver robust and reproducible data for assessing cell viability, membrane integrity, and apoptosis.

Introduction

Quinine and its derivatives have a long history in medicine, primarily as antimalarial agents. More recently, their potential as anticancer and immunomodulatory agents has garnered significant interest. This compound is a novel synthetic derivative of quinine. As with any new compound intended for therapeutic use, a thorough evaluation of its cytotoxic profile is essential. This document outlines a panel of standard in vitro assays to determine the cytotoxic effects of this compound on various cell lines. These assays measure key indicators of cell health, including metabolic activity, plasma membrane integrity, and the activation of apoptotic pathways.

Key Cytotoxicity Assays

A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects. The following assays are fundamental in preclinical toxicology and drug discovery for quantifying cytotoxicity.[1][2]

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[3][4]

  • LDH Release Assay: Quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.[5][6]

  • Caspase-3/7 Assay: Detects the activation of effector caspases 3 and 7, which are key mediators of apoptosis.[7][8]

Data Presentation: Illustrative Cytotoxicity of Quinine Analogs

As there is no published data on this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for the related compounds, chloroquine (B1663885) and hydroxychloroquine, against various human cancer cell lines to provide a comparative overview of their cytotoxic potential.[9][10][11] This data is for illustrative purposes to guide initial concentration ranges for this compound studies.

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)
HydroxychloroquineH9C2 (Cardiomyocytes)Cell Proliferation4829.55
HydroxychloroquineH9C2 (Cardiomyocytes)Cell Proliferation7215.26
HydroxychloroquineHep3B (Hepatocellular Carcinoma)Cell Proliferation48>100
HydroxychloroquineHep3B (Hepatocellular Carcinoma)Cell Proliferation7275.32
ChloroquineH9C2 (Cardiomyocytes)Cell Proliferation4825.43
ChloroquineH9C2 (Cardiomyocytes)Cell Proliferation7218.76
ChloroquineHep3B (Hepatocellular Carcinoma)Cell Proliferation4845.21
ChloroquineHep3B (Hepatocellular Carcinoma)Cell Proliferation7233.88

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.[3][4] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[12]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[13]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only for background subtraction). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[6][14]

Materials:

  • LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Cayman Chemical)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up three types of controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

    • No-cell control: Medium only.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[7][15] Their activation is a hallmark of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar luminescent or fluorescent assay kit

  • Opaque-walled 96-well plates (for luminescence) or black-walled clear-bottom plates (for fluorescence)

  • Luminometer or fluorescence plate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in an appropriate 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours. Treat the cells with serial dilutions of this compound and appropriate controls (vehicle and a known apoptosis inducer like staurosporine). Incubate for the desired time period.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[8]

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence/Fluorescence Reading: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Subtract the background reading (no-cell control). Express the caspase activity as a fold change relative to the vehicle-treated cells.

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition & Analysis start Seed Cells in 96-well Plate treat Treat with this compound (and controls) start->treat mtt MTT Assay (Metabolic Activity) treat->mtt Incubate & Add MTT Reagent ldh LDH Assay (Membrane Integrity) treat->ldh Incubate & Collect Supernatant caspase Caspase-3/7 Assay (Apoptosis) treat->caspase Incubate & Add Caspase Reagent read_mtt Read Absorbance (570nm) Calculate % Viability mtt->read_mtt read_ldh Read Absorbance (490nm) Calculate % Cytotoxicity ldh->read_ldh read_caspase Read Luminescence/Fluorescence Calculate Fold Change caspase->read_caspase

Caption: General workflow for assessing this compound cytotoxicity.

Potential Signaling Pathways in Quinine-Induced Cytotoxicity

Quinine and its derivatives have been shown to induce apoptosis through various signaling pathways. A potential mechanism for this compound could involve the inhibition of pro-survival pathways like PI3K/Akt and the activation of pro-apoptotic pathways.[16][17][18]

Caption: A putative signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols: The Use of 3-Hydroxyquinine in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-hydroxyquinine in drug metabolism studies. As the major metabolite of quinine (B1679958), its formation is a specific and reliable biomarker for the activity of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism.

Introduction

Quinine, an antimalarial drug, is predominantly metabolized in the liver by the Cytochrome P450 (CYP) enzyme system. The primary metabolic pathway is the 3-hydroxylation of quinine to form this compound. This reaction is almost exclusively catalyzed by the CYP3A4 isozyme, making the formation of this compound a highly specific probe for CYP3A4 activity both in vitro and in vivo.[1][2][3] The metabolic ratio of quinine to this compound serves as a stable measure of CYP3A4 activity.[1] In drug development, assessing the potential for drug-drug interactions (DDIs) is a critical step. Compounds that inhibit or induce CYP3A4 can significantly alter the metabolism of co-administered drugs, leading to potential toxicity or loss of efficacy. Therefore, utilizing the quinine to this compound metabolic pathway is a valuable tool for evaluating the inhibitory or inductive potential of new chemical entities on CYP3A4.

Applications

  • In Vitro CYP3A4 Inhibition Assays: this compound formation is used as a reporter of CYP3A4 activity in human liver microsomes (HLMs) or with recombinant human CYP3A4 enzymes to determine the inhibitory potential of test compounds.

  • In Vivo CYP3A4 Phenotyping: The metabolic ratio of quinine to this compound in plasma or urine can be used to phenotype individuals for their CYP3A4 activity, which exhibits significant interindividual variability.[1]

  • Drug-Drug Interaction Studies: The impact of a new drug on the pharmacokinetics of quinine and the formation of this compound can provide clear evidence of a drug-drug interaction mediated by CYP3A4. For instance, co-administration of ketoconazole, a potent CYP3A4 inhibitor, significantly increases the metabolic ratio of quinine to this compound.[1]

Data Presentation

Table 1: Kinetic Parameters for this compound Formation by CYP3A4
SystemParameterValueReference
Human Liver MicrosomesIntrinsic Clearance (CLint)11.0 ± 4.6 µL/min/mg[2]
Recombinant CYP3A41AMichaelis-Menten Constant (Km)16 µM[3][4]
Recombinant CYP3A41AMaximum Velocity (Vmax)3.5 pmol/min/pmol CYP3A4[3][4]
Recombinant CYP3A4*1AIntrinsic Clearance (CLint)217.5 µL/min/nmol CYP3A4[3][4]
Table 2: Inhibition of this compound Formation
InhibitorConcentrationSystem% InhibitionReference
Ketoconazole1 µMHuman Liver Microsomes100%[2]
Troleandomycin80 µMHuman Liver Microsomes100%[2]

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on CYP3A4 activity by measuring the formation of this compound.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Quinine hydrochloride

  • Test compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with an internal standard (e.g., carbamazepine)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of quinine in a suitable solvent (e.g., methanol (B129727) or water).

    • Prepare a series of dilutions of the test compound in the same solvent.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL)

      • Test compound at various concentrations (or vehicle control)

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Immediately after, add quinine (at a concentration near its Km, e.g., 16 µM).

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the formation of this compound. A typical method would involve:

      • Column: A C18 reversed-phase column.

      • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

      • Detection: Positive electrospray ionization with multiple reaction monitoring (MRM).

  • Data Analysis:

    • Calculate the rate of this compound formation in the presence of different concentrations of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

CYP3A4_Metabolism_of_Quinine Quinine Quinine CYP3A4 CYP3A4 Quinine->CYP3A4 Substrate This compound This compound (Major Metabolite) CYP3A4->this compound 3-Hydroxylation Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole) Inhibitors->CYP3A4 Inhibition

Caption: Metabolic pathway of quinine to this compound via CYP3A4.

In_Vitro_CYP_Inhibition_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Reagents Prepare Reagents (HLMs, Quinine, Test Compound) Mix Combine HLMs, Buffer, and Test Compound Reagents->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Start Initiate with NADPH & Add Quinine Preincubation->Start Incubate Incubate at 37°C Start->Incubate Stop Terminate Reaction (Cold Acetonitrile + IS) Incubate->Stop Process Centrifuge & Collect Supernatant Stop->Process LCMS LC-MS/MS Analysis of This compound Process->LCMS Calculate Calculate % Inhibition LCMS->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for an in vitro CYP3A4 inhibition assay.

References

Application Notes and Protocols for the Analytical Identification of 3-Hydroxyquinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of 3-hydroxyquinine, the major and pharmacologically active metabolite of the antimalarial drug quinine (B1679958). The protocols described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

Introduction

Quinine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the principal enzyme responsible for the formation of this compound. This metabolite contributes to both the therapeutic and potential toxic effects of the parent drug.[1] Accurate and robust analytical methods are therefore crucial for understanding the complete pharmacological profile of quinine. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with fluorescence detection and the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is discussed as a powerful tool for unequivocal structure elucidation.

Metabolic Pathway of Quinine

The metabolic conversion of quinine to this compound is a critical pathway in its biotransformation. This hydroxylation reaction, occurring at the C3 position of the quinuclidine (B89598) ring, is a primary determinant of quinine's clearance from the body.

Quinine Quinine Metabolite This compound Quinine->Metabolite   3-Hydroxylation CYP3A4 CYP3A4 (Liver Microsomes) CYP3A4->Quinine

Metabolic conversion of Quinine to this compound.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC with fluorescence detection is a widely used, robust, and cost-effective method for the simultaneous determination of quinine and this compound in biological matrices.[2]

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Urine, etc.) Precipitation Protein Precipitation (e.g., cold Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Supernatant Supernatant->Injection Separation Isocratic Separation (C18 Column) Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification

HPLC with Fluorescence Detection Workflow.

Detailed Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100–500 µL of the biological sample (plasma, urine, or hepatic microsomal samples), add two volumes of cold methanol.[2]

    • Vortex the mixture thoroughly.

    • Centrifuge at 1500 x g for 10 minutes to pellet the precipitated proteins.[2]

    • Carefully collect the supernatant for injection into the HPLC system.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a fluorescence detector.

    • Column: C18 reverse phase column (e.g., 5 µm ODS Hypersil, 2 mm I.D. x 100 mm).[2]

    • Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and an aqueous phosphate (B84403) buffer (40:60, v/v) containing 10 mM sodium dodecyl sulphate and 0.1 mM tetrabutylammonium (B224687) bromide, adjusted to pH 2.1.[2]

    • Flow Rate: 0.5 mL/min.[2]

    • Injection Volume: 30 µL.[2]

    • Detection: Fluorescence detector with excitation and emission wavelengths set to 350 nm and 450 nm, respectively.[2]

Quantitative Data Summary:

ParameterThis compoundQuinineReference
Lower Limit of Detection (LOD)0.1 µM (0.034 µg/mL)0.5 µM (0.16 µg/mL)[2]
Inter- and Intra-assay CV< 7%< 7%[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-based methods, making it the preferred technique for bioanalysis where low concentrations of the analyte are expected. The principles and methods are often transferable from studies on the structurally similar hydroxychloroquine (B89500).

Experimental Workflow:

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Whole Blood, Plasma) IS Add Internal Standard (e.g., deuterated analog) Sample->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Supernatant Supernatant->Injection Separation Gradient Separation (C8 or C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification Detection->Quantification

LC-MS/MS Analysis Workflow.

Detailed Protocol:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL sample (e.g., whole blood), add 200 µL of acetonitrile containing a suitable internal standard (e.g., deuterated this compound or a structural analog).[3]

    • Vortex the mixture vigorously for 3 minutes.[3]

    • Centrifuge at high speed (e.g., 14,500 x g) for 10 minutes at room temperature.[3]

    • Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[3]

  • LC-MS/MS Conditions (Example):

    • LC System: A standard UHPLC or HPLC system.

    • Column: ZORBAX SB-C8 column (3.5 µm, 2.1 x 150 mm) or similar.[3]

    • Mobile Phase: A gradient elution using Mobile Phase A (0.2% formic acid and 10 mmol/L ammonium (B1175870) acetate (B1210297) in water) and Mobile Phase B (methanol).[3]

    • Flow Rate: 0.25 mL/min.[3]

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization in positive ion mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion. For the analogous hydroxychloroquine, a transition of m/z 336.1 → 247.1 is used for quantification.[4]

Quantitative Data Summary (based on analogous compounds):

ParameterValue RangeReference (for Hydroxychloroquine)
Linearity Range1 - 5000 ng/mL[3]
LLOQ1 - 25 ng/mL[5]
Inter- and Intra-assay Precision< 15-18%
Accuracy84% - 113%[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

While HPLC and LC-MS/MS are excellent for quantification, NMR spectroscopy is the gold standard for the definitive structural identification of metabolites.[7] It provides detailed information about the chemical environment of each atom in the molecule.

Logical Relationship for Structure Elucidation:

Metabolite Isolated Metabolite NMR_1D 1D NMR (¹H, ¹³C) Metabolite->NMR_1D Provides proton and carbon framework NMR_2D 2D NMR (COSY, HSQC, HMBC) Metabolite->NMR_2D Reveals connectivity and spatial relationships Structure Definitive Structure of This compound NMR_1D->Structure NMR_2D->Structure

NMR for Structural Elucidation.

Protocol Outline:

  • Isolation and Purification: The this compound metabolite must first be isolated from the biological matrix and purified, often using preparative HPLC.

  • NMR Sample Preparation: The purified metabolite is dissolved in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • Data Acquisition: A suite of NMR experiments is performed:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms and definitively assign the position of the hydroxyl group on the quinine scaffold.

  • Structure Confirmation: The collective NMR data allows for the unambiguous confirmation of the metabolite's structure as this compound.[7][8]

Conclusion

The analytical techniques detailed in these application notes provide a comprehensive framework for the identification and quantification of this compound. The choice of method will depend on the specific requirements of the study. HPLC with fluorescence detection is suitable for routine analysis and pharmacokinetic studies where high sensitivity is not paramount. For studies requiring lower limits of detection and higher specificity, LC-MS/MS is the recommended technique. NMR spectroscopy remains the definitive tool for structural elucidation, particularly in the context of metabolite identification.

References

Application Notes and Protocols for Investigating Drug-Drug Interactions Using 3-Hydroxyquinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyquinine is the primary and pharmacologically active metabolite of quinine (B1679958), an antimalarial drug.[1][2] The formation of this compound is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][3][4] This metabolic pathway is of significant interest in the field of drug development and clinical pharmacology due to the potential for drug-drug interactions (DDIs). As many therapeutic agents are substrates, inhibitors, or inducers of CYP3A4, co-administration with quinine can lead to altered drug metabolism, potentially causing adverse effects or therapeutic failure. Understanding the role of this compound in these interactions is crucial for predicting and mitigating DDI risks.

These application notes provide a comprehensive guide for researchers to investigate the DDI potential of this compound, focusing on its role as a potential inhibitor of CYP3A4. Detailed protocols for in vitro studies are provided, along with data presentation guidelines and visualizations to aid in experimental design and data interpretation.

Significance in Drug-Drug Interaction Studies

Quinine and its metabolite, this compound, can participate in DDIs through several mechanisms. Quinine itself is a known inhibitor of CYP2D6 and P-glycoprotein (P-gp). The metabolism of quinine to this compound is highly dependent on CYP3A4 activity, making it a sensitive probe for CYP3A4 inhibition and induction. A reduction in the formation of this compound can indicate inhibition of CYP3A4 by a co-administered drug. Conversely, an increase in its formation may suggest CYP3A4 induction.

Furthermore, this compound itself may act as an inhibitor of CYP3A4, a phenomenon known as metabolite inhibition. This can lead to complex DDIs where both the parent drug and its metabolite contribute to the inhibition of a metabolic pathway. Therefore, characterizing the inhibitory potential of this compound on CYP3A4 is a critical step in a comprehensive DDI assessment of any new chemical entity that may be co-administered with quinine.

Data Presentation

Quantitative data from DDI studies involving this compound should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Metabolism of Quinine to this compound

SystemSubstrate (Quinine) Concentration (µM)Vmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (CLint, Vmax/Km) (µL/min/mg protein)Reference
Human Liver Microsomes25 - 10003.5 (pmol/min/pmol CYP3A4)16217.5 (µL/min/nmol CYP3A4)
Recombinant Human CYP3A425 - 10003.5 (pmol/min/pmol CYP3A4)16217.5 (µL/min/nmol CYP3A4)

Table 2: Inhibition of this compound Formation by Known CYP3A4 Inhibitors

InhibitorInhibitor Concentration (µM)System% Inhibition of this compound FormationReference
Ketoconazole1Human Liver Microsomes100
Troleandomycin80Human Liver Microsomes100

Table 3: Pharmacokinetic Parameters of Quinine and this compound in Humans

PopulationQuinine Clearance (mL/kg/min)This compound Clearance/FThis compound Half-life (h)This compound Plasma Concentration (as % of Quinine)Reference
Severe Malaria with Acute Renal Failure0.83 (median)3.40 (median)21 (median)Up to 45%

Table 4: IC50 Values of Quinine and its Metabolites against Plasmodium falciparum

CompoundMedian IC50 (nmol/L)IC50 Range (nmol/L)Reference
Quinine16868-366
Dihydroquinine12954-324
This compound1160378-3154

Experimental Protocols

Protocol 1: In Vitro Determination of the Inhibitory Potential of this compound on CYP3A4 Activity (IC50 Determination)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the activity of human CYP3A4 using a probe substrate.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs) or recombinant human CYP3A4 (rhCYP3A4)

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) or methanol (B129727) (for reaction termination)

  • Positive control inhibitor (e.g., ketoconazole)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, the probe substrate, and the positive control inhibitor in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a working solution of the NADPH regenerating system in buffer.

    • Prepare HLMs or rhCYP3A4 to the desired protein concentration in buffer.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • HLMs or rhCYP3A4

      • A range of concentrations of this compound (or positive control, or vehicle control).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the CYP3A4 probe substrate.

    • Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite of the probe substrate (e.g., 1'-hydroxymidazolam (B1197787) for midazolam or 6β-hydroxytestosterone for testosterone) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of CYP3A4 activity for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

Signaling Pathway of Quinine Metabolism and Potential for DDI

G cluster_0 Drug Metabolism cluster_1 Potential Drug-Drug Interaction Quinine Quinine CYP3A4 CYP3A4 Quinine->CYP3A4 Metabolism TargetDrug Target Drug (CYP3A4 Substrate) Metabolite This compound Metabolite->CYP3A4 Metabolite Inhibition CYP3A4->Metabolite Formation TargetMetabolite Target Drug Metabolite CYP3A4->TargetMetabolite Decreased Formation CoAdminDrug Co-administered Drug CoAdminDrug->CYP3A4 TargetDrug->CYP3A4 Metabolism G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents: - this compound - CYP3A4 source (HLM/rhCYP3A4) - Probe Substrate - NADPH System mix Combine Reagents in Plate: Buffer, CYP3A4, this compound prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate Reaction: Add Probe Substrate & NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate Reaction (Acetonitrile/Methanol) incubate->terminate centrifuge Centrifuge and Collect Supernatant terminate->centrifuge lcms LC-MS/MS Analysis of Metabolite Formation centrifuge->lcms calc_inhibition Calculate % Inhibition lcms->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

References

Troubleshooting & Optimization

Technical Support Center: Stability of 3-Hydroxyquinine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document primarily addresses the stability of hydroxychloroquine (B89500) (HCQ) in solution. Due to a lack of specific stability data for 3-hydroxyquinine, information regarding the closely related compound HCQ is provided as a reference. Researchers should be aware that while structurally similar, the stability of this compound may differ, and this information should be used as a guide for initial experimental design and troubleshooting.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered with this compound and related compounds in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

While specific data for this compound is limited, based on the behavior of the related compound hydroxychloroquine (HCQ), the primary factors influencing stability in solution are pH, exposure to light (photostability), temperature, and the presence of oxidizing agents.[1][2][3] Liquid dosage forms are generally more susceptible to degradation than solid forms.[4]

Q2: How does pH impact the stability of solutions containing quinoline (B57606) derivatives like this compound?

For the related compound hydroxychloroquine (HCQ), pH significantly affects its stability. Photodegradation of HCQ is notably faster at higher pH values.[2] For instance, the half-life of HCQ under photolytic conditions can range from 5.5 minutes at pH 9 to 23.1 hours at pH 4. While HCQ is very stable in acidic conditions (up to 6.0 M HCl at 60°C for 72 hours), it shows degradation in strong basic conditions (approximately 15% degradation in 6.0 M NaOH at 70°C within 2.5 hours). As weak bases, compounds like HCQ and chloroquine (B1663885) can accumulate in acidic organelles, which can be a consideration in cell-based assays.

Q3: Is this compound sensitive to light? What precautions should be taken?

Although direct data on this compound is unavailable, the related compound hydroxychloroquine (HCQ) is known to be photosensitive. Exposure to UV light can lead to degradation. Therefore, it is highly recommended to protect solutions of this compound from light by using amber vials or by covering the containers with aluminum foil.

Q4: What are the recommended storage temperatures for this compound solutions?

Based on studies of hydroxychloroquine (HCQ), storage at refrigerated temperatures (4°C or 5 ± 3 °C) is generally recommended to ensure long-term stability. While some HCQ formulations are stable at room temperature (25°C) for extended periods, refrigeration minimizes the risk of degradation. Higher temperatures can accelerate degradation.

Q5: What are the potential degradation pathways for compounds like this compound?

For the analogous compound hydroxychloroquine (HCQ), degradation can occur through several pathways, including oxidation and photodegradation. Photodegradation of HCQ primarily involves hydroxylation. Other potential degradation reactions for similar structures include N-oxidation and dealkylation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound potency over a short period. Photodegradation: Exposure to ambient or UV light.- Store solutions in amber glass vials or wrap containers in aluminum foil.- Minimize exposure to light during experimental procedures.
Temperature Instability: Storage at elevated temperatures.- Store stock solutions and working solutions at recommended refrigerated temperatures (2-8°C).- Avoid repeated freeze-thaw cycles if possible, although some related compounds are stable to this.
pH Shift: The pH of the solution may have changed, accelerating degradation.- Use buffered solutions to maintain a stable pH.- For compounds like HCQ, slightly acidic to neutral pH is generally preferred for stability.
Appearance of unknown peaks in chromatography. Degradation Products: The compound is degrading into other species.- Analyze fresh vs. aged solutions to confirm if new peaks are degradation products.- Review storage conditions (light, temperature, pH) to identify the cause of degradation.- Consider performing forced degradation studies to identify potential degradation products.
Oxidation: Reaction with atmospheric oxygen or oxidizing agents in the solvent.- Use de-gassed solvents.- Consider adding antioxidants if compatible with the experimental setup.- Avoid sources of oxidative stress. HCQ is particularly sensitive to oxidation by sodium hypochlorite.
Precipitation of the compound from the solution. Low Solubility: The concentration of the compound exceeds its solubility in the chosen solvent or buffer.- Verify the solubility of the compound in the specific solvent and at the experimental temperature.- Consider using a co-solvent if appropriate for the experiment.
pH-dependent Solubility: The pH of the solution may be at a point where the compound is least soluble.- Adjust the pH of the solution. As a weak base, this compound's solubility is expected to be pH-dependent.

Data on Hydroxychloroquine (HCQ) Stability

The following tables summarize stability data for hydroxychloroquine (HCQ), which may serve as a useful reference for this compound.

Table 1: pH-Dependent Photodegradation of HCQ

pHHalf-life (under simulated solar radiation)
423.1 hours
95.5 minutes
Data from

Table 2: Stability of HCQ Suspensions under Different Storage Conditions

Formulation VehicleStorage TemperatureDurationRemaining HCQ (%)
Medisca Oral MixRoom Temperature (25°C)90 days>99%
Medisca Oral MixRefrigerated (4°C)90 days>99%
SyrSpend® SF PH4Refrigerated (5 ± 3°C)60 days>95%
Data from

Table 3: Forced Degradation of HCQ

ConditionTemperatureDurationDegradation (%)
6.0 M HCl60°C72 hoursVery Stable
1.0 M NaOH60°C70 hoursStable
6.0 M NaOH70°C2.5 hours~15%
Sodium HypochloriteRoom Temperature-Very Sensitive
UV Light (254 nm)38°C ± 2°C40 hours~15%
Data from

Experimental Protocols

Protocol 1: General Stability Assessment of a Solution

This protocol outlines a general method for assessing the stability of a compound in a specific solvent and storage condition, adapted from methodologies used for HCQ.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration in the desired solvent or buffer.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze the solution using a validated stability-indicating HPLC method to determine the initial concentration and purity.

  • Storage: Aliquot the solution into appropriate containers (e.g., amber glass vials) and store under the desired conditions (e.g., 4°C, 25°C, protected from light).

  • Time-Point Analysis: At specified time intervals (e.g., 24h, 48h, 1 week, 1 month), remove an aliquot and analyze it using the same HPLC method.

  • Data Evaluation: Compare the concentration and chromatogram at each time point to the initial analysis. A significant decrease in the main peak area or the appearance of new peaks indicates degradation. A solution is often considered stable if the concentration remains within 90-110% of the initial value.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and products under stress conditions, based on common practices for related compounds.

  • Prepare Test Solutions: Prepare solutions of this compound in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Heat the solution at 60-80°C.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) or simulated sunlight.

  • Incubation: Incubate the solutions for a defined period (e.g., 24-48 hours), taking samples at intermediate time points.

  • Neutralization (for acidic/basic samples): Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all samples using an HPLC-UV/DAD or HPLC-MS method to separate the parent compound from any degradation products.

  • Characterization: Use the data (e.g., retention times, UV spectra, mass spectra) to identify and characterize the degradation products.

Visualizations

degradation_pathway cluster_conditions Stress Conditions Light (Photolysis) Light (Photolysis) Degradation Products Degradation Products Light (Photolysis)->Degradation Products e.g., Hydroxylated species Heat (Thermolysis) Heat (Thermolysis) Heat (Thermolysis)->Degradation Products Oxidizing Agents Oxidizing Agents Oxidizing Agents->Degradation Products e.g., N-oxides Extreme pH Extreme pH Extreme pH->Degradation Products This compound This compound This compound->Degradation Products degradation

Caption: Potential degradation pathways for this compound in solution.

experimental_workflow Start Start Prepare Solution Prepare Solution Start->Prepare Solution Initial Analysis (T=0) Initial Analysis (T=0) Prepare Solution->Initial Analysis (T=0) Store under Test Conditions Store under Test Conditions Initial Analysis (T=0)->Store under Test Conditions Analyze at Time Points Analyze at Time Points Store under Test Conditions->Analyze at Time Points Analyze at Time Points->Store under Test Conditions continue sampling Compare Results Compare Results Analyze at Time Points->Compare Results Determine Stability Determine Stability Compare Results->Determine Stability

References

Technical Support Center: Optimizing Hydroxychloroquine Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxychloroquine (B89500) (HCQ). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for Hydroxychloroquine?

Hydroxychloroquine (HCQ) exerts its effects through several mechanisms:

  • Lysosomal pH alteration : As a weak base, HCQ accumulates in acidic organelles like lysosomes, increasing their pH. This disrupts the function of lysosomal enzymes involved in protein degradation and antigen processing by antigen-presenting cells.[1][2][3][4]

  • Inhibition of Toll-like receptor (TLR) signaling : HCQ can inhibit TLRs, particularly TLR7 and TLR9, which are sensors for microbial nucleic acids. This interference reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[1][4]

  • Interference with autophagy : By altering lysosomal pH, HCQ disrupts the fusion of autophagosomes with lysosomes, a critical step in the autophagy process.[2][3]

  • Inhibition of endosomal NADPH oxidase : HCQ has been shown to inhibit the assembly of endosomal NADPH oxidase (NOX2), which is involved in inflammatory and prothrombotic signaling pathways.[5]

Q2: What are the common metabolites of Hydroxychloroquine that I should be aware of during analysis?

The three main metabolites of Hydroxychloroquine are:

  • Desethylhydroxychloroquine (DHCQ)

  • Desethylchloroquine (DCQ)

  • Bidesethylchloroquine (BDCQ)

It is important to consider these metabolites in pharmacokinetic and pharmacodynamic studies, as they can also possess biological activity.[6][7][8]

Q3: What are the recommended storage conditions for Hydroxychloroquine and its solutions?

Stock solutions of HCQ and its metabolites are typically stored in the dark at -80°C.[9] Under these conditions, they have been shown to be stable for at least 12 months. For short-term storage, samples may be kept in the dark at 4°C for up to 7 days.[9]

Troubleshooting Guides

Synthesis & Purification

Q4: I am having trouble with the synthesis of the key intermediate, 4,7-dichloroquinoline (B193633). What are some common synthetic routes?

One established method involves starting with 3-chloroaniline (B41212) and ethoxymethylenemalonic ester.[10][11] This mixture undergoes a high-temperature heterocyclization to form the ethyl ester of 7-chloro-4-hydroxyquinolin-3-carboxylic acid.[10][11] Subsequent hydrolysis with sodium hydroxide, followed by decarboxylation at high temperatures (250–270°C), yields 7-chloro-4-hydroxyquinoline (B73993).[10] Finally, treatment with phosphorus oxychloride produces 4,7-dichloroquinoline.[10][11]

Q5: My final condensation step to produce Hydroxychloroquine is showing low yield and requires long reaction times. How can I optimize this?

The reaction of 4,7-dichloroquinoline with the side chain, 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine, can be slow when run neat.[12] To accelerate the reaction and improve yield, the use of a base such as potassium carbonate (K₂CO₃) in combination with triethylamine (B128534) has been shown to be effective, reducing reaction times to less than 6 hours with comparable yields.[12] Employing a continuous stirred-tank reactor (CSTR) can also be beneficial for this step.[12]

Analytical & Experimental Protocols

Q6: I am developing an HPLC method for quantifying Hydroxychloroquine and its metabolites in whole blood. What are some key parameters to consider?

A common approach involves protein precipitation with methanol (B129727) and cupric sulfate.[9] Separation can be achieved using a phenyl column with fluorescence detection (λex = 320 nm and λem = 380 nm).[6][9] The mobile phase often consists of a phosphate (B84403) buffer and an organic solvent like acetonitrile.[7] It's crucial to validate the method for linearity, accuracy, precision, and sensitivity.[9]

Q7: I am observing poor peak shape and resolution in my HPLC analysis. What could be the cause?

Several factors can contribute to poor chromatography:

  • Mobile Phase pH : The pKa of HCQ is around 3.5.[7] Operating the mobile phase pH close to this value can lead to peak tailing. Adjusting the pH of the buffer (e.g., to 2.5) can improve peak shape.[7]

  • Column Choice : A C18 column is commonly used, but a phenyl column can offer different selectivity and may improve resolution for HCQ and its metabolites.[9]

  • Sample Preparation : Incomplete protein precipitation can lead to column fouling and poor performance. Ensure your precipitation method is effective.

Q8: I am conducting in vitro cell-based assays and observing high cytotoxicity. What are the reported cytotoxic concentrations of Hydroxychloroquine?

The cytotoxicity of HCQ is cell-line dependent. For example, in one study, HCQ exhibited significant cytotoxicity at concentrations above 100 μM after 48 hours of treatment in several cell lines.[13][14] The 50% cytotoxic concentration (CC50) at 72 hours has been reported to be as low as 15.26 μM in HEK293 cells and as high as 72.87 μM in ARPE-19 cells.[14] It is recommended to perform a dose-response curve for your specific cell line to determine the appropriate concentration range for your experiments.

Data Presentation

Table 1: HPLC Method Parameters for Hydroxychloroquine and Metabolite Quantification in Whole Blood

ParameterRecommended Value/ConditionSource
Sample Preparation Protein precipitation with methanol and cupric sulfate[9]
Column HPLC Phenyl Column[9]
Mobile Phase Acetonitrile and Phosphate Buffer (0.3 M, pH 2.5)[7]
Detection Fluorescence (λex = 320 nm, λem = 380 nm)[6]
Linearity Range (HCQ) 50 to 4000 ng/ml[9]
Linearity Range (DHCQ) 25 to 2000 ng/ml[9]
Linearity Range (DCQ) 25 to 1000 ng/ml[9]

Table 2: In Vitro Cytotoxicity of Hydroxychloroquine (CC50 values at 72 hours)

Cell LineCC50 (μM)Source
H9C2 25.75[14]
HEK293 15.26[14]
IEC-6 20.31[14]
Vero 56.19[14]
ARPE-19 72.87[14]

Experimental Protocols

Protocol 1: Synthesis of 4,7-dichloroquinoline

This protocol is a general guide based on established chemical syntheses.[10][11]

  • Condensation : React 3-chloroaniline with ethoxymethylenemalonic ester to form (3-chloroanilino)-methylenemalonic ester.

  • Cyclization : Subject the product from step 1 to high-temperature thermal cyclization to yield the ethyl ester of 7-chloro-4-hydroxyquinolin-3-carboxylic acid.

  • Hydrolysis : Hydrolyze the ester using sodium hydroxide.

  • Decarboxylation : Heat the resulting carboxylic acid at 250–270°C to induce decarboxylation, forming 7-chloro-4-hydroxyquinoline.

  • Chlorination : Treat the 7-chloro-4-hydroxyquinoline with phosphorus oxychloride to obtain the final product, 4,7-dichloroquinoline.

Protocol 2: Quantification of Hydroxychloroquine in Whole Blood by HPLC

This protocol is a summary of a validated HPLC method.[9]

  • Sample Preparation :

    • To a sample of whole blood, add a protein precipitating agent (e.g., methanol containing cupric sulfate).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • HPLC Analysis :

    • Inject the supernatant onto an HPLC system equipped with a phenyl column.

    • Elute the analytes using a mobile phase consisting of a phosphate buffer (pH adjusted to ~2.5) and acetonitrile.

    • Detect Hydroxychloroquine and its metabolites using a fluorescence detector set to an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

  • Quantification :

    • Create a standard curve using known concentrations of Hydroxychloroquine, DHCQ, and DCQ.

    • Determine the concentrations in the unknown samples by comparing their peak areas to the standard curve.

Visualizations

experimental_workflow Experimental Workflow: HCQ Quantification in Blood cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification blood Whole Blood Sample precipitate Add Methanol/ Cupric Sulfate blood->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Collect Supernatant vortex->supernatant inject Inject Supernatant supernatant->inject hplc HPLC System (Phenyl Column) inject->hplc detect Fluorescence Detection (Ex: 320nm, Em: 380nm) hplc->detect analyze Analyze Peak Areas detect->analyze std_curve Prepare Standard Curve std_curve->analyze results Determine Concentrations analyze->results signaling_pathway Inhibitory Mechanisms of Hydroxychloroquine cluster_lysosome Lysosome/Endosome cluster_tlr TLR Signaling cluster_nox NADPH Oxidase HCQ Hydroxychloroquine lysosome Lysosomal Acidification HCQ->lysosome Inhibits autophagy Autophagosome-Lysosome Fusion HCQ->autophagy Inhibits tlr TLR7/9 Activation HCQ->tlr Inhibits nox Endosomal NOX2 Assembly HCQ->nox Inhibits antigen Antigen Processing lysosome->antigen cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) tlr->cytokines ros ROS Production nox->ros

References

Technical Support Center: 3-Hydroxyquinine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of 3-Hydroxyquinine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Sample Preparation & Stability

Q1: My recovery of this compound is low and inconsistent. What are the common causes?

A1: Low and variable recovery is often linked to the sample preparation process. Common culprits include:

  • Inefficient Protein Precipitation: Incomplete precipitation of plasma or serum proteins can lead to the loss of analyte. Ensure the precipitating solvent (e.g., acetonitrile (B52724), methanol) is added in the correct ratio (typically at least 2:1 or 3:1, solvent-to-sample) and that vortexing is sufficient to ensure thorough mixing.

  • Suboptimal pH during Extraction: The extraction efficiency of this compound, a basic compound, is highly pH-dependent. During liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensure the sample pH is adjusted to an appropriate basic level (e.g., pH 9-10) to neutralize the molecule and improve its partitioning into an organic solvent.

  • Analyte Adsorption: this compound can adsorb to glass or plastic surfaces. Using silanized glassware or low-adsorption polypropylene (B1209903) tubes can help mitigate this issue.

  • Sample Stability Issues: Degradation of the analyte prior to analysis will result in low recovery. It is crucial to validate the stability of this compound under various storage and handling conditions.

Q2: How stable is this compound in biological samples? What storage conditions are recommended?

A2: The stability of analytes in biological matrices is a critical factor that must be validated. While specific data for this compound is limited, general principles for similar metabolites apply. Stability should be assessed under the following conditions:

  • Freeze-Thaw Stability: Analytes can degrade after repeated freezing and thawing cycles. It is recommended to assess stability for at least three cycles.[1] To minimize degradation, snap-freezing samples in liquid nitrogen is preferable to slow freezing at -20°C.[2][3]

  • Short-Term (Benchtop) Stability: Samples left at room temperature on the lab bench can degrade. Stability should be confirmed for the expected duration of sample preparation.

  • Long-Term Stability: For long-term storage, samples should be kept at -70°C or lower.[4] The stability at this temperature should be validated for the intended storage duration.

  • Post-Preparative Stability: Extracted samples waiting in the autosampler for injection can also degrade. The stability of processed samples should be tested for the maximum anticipated run time.[1]

Stability TestTypical ConditionAcceptance Criteria
Freeze-Thaw Stability3 cycles, from -70°C to room temp.Mean concentration within ±15% of baseline
Short-Term (Benchtop)Room temperature for 4-8 hoursMean concentration within ±15% of baseline
Post-PreparativeAutosampler temp. (e.g., 4°C) for 24-48 hrsMean concentration within ±15% of baseline
Long-Term Storage-70°C for 1, 3, 6 monthsMean concentration within ±15% of baseline
This table presents example validation parameters based on regulatory guidelines.
Chromatography & Detection

Q3: I'm observing poor peak shape (tailing or fronting) for this compound in my HPLC analysis. How can I fix this?

A3: Poor peak shape is a common chromatographic issue.

  • Peak Tailing: This is often caused by secondary interactions between the basic this compound molecule and acidic silanols on the surface of the silica-based column. To mitigate this, try:

    • Using a base-deactivated column or a column with end-capping.

    • Adding a basic modifier, such as triethylamine (B128534) (TEA) or ammonia, to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites.

    • Operating at a slightly higher pH if your column chemistry allows.

  • Peak Fronting: This is typically a sign of column overload. Try reducing the injection volume or diluting the sample. It can also be caused by a void or channel in the column, which may require column replacement.

Q4: My signal intensity for this compound is low or fluctuating when using LC-MS/MS. What could be the cause?

A4: This is often indicative of matrix effects, specifically ion suppression. Matrix effects occur when co-eluting endogenous components from the biological sample interfere with the ionization of the analyte in the mass spectrometer's source.

  • Diagnosis: To confirm ion suppression, perform a post-column infusion experiment. Infuse a standard solution of this compound at a constant rate while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Use a more rigorous extraction method, like SPE, to remove interfering matrix components.

    • Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the suppressive region. Using a smaller particle size column or a different stationary phase can improve resolution.

    • Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d3) will co-elute with the analyte and experience the same degree of ion suppression, effectively normalizing the signal and improving accuracy.

Q5: What is the best choice for an internal standard (IS) for this compound quantification?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated this compound). A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to accurately correct for variability in sample preparation, injection volume, and matrix effects.

If a SIL-IS is not available, a structural analog can be used. For this compound, potential analogs could include quinine (B1679958) itself, quinidine, or other related alkaloids. However, it is critical to validate that the analog:

  • Does not suffer from different matrix effects than the analyte.

  • Has a similar extraction recovery.

  • Is chromatographically resolved from this compound and any other interferences.

Troubleshooting Guides

This section provides systematic approaches to resolving common problems during the analysis of this compound.

Guide 1: Chromatographic Issues
SymptomPossible Cause(s)Suggested Solution(s)
Retention Time Drift 1. Inconsistent mobile phase composition.2. Column temperature fluctuations.3. Column not properly equilibrated.4. Pump flow rate instability or leaks.1. Prepare fresh mobile phase; ensure proper mixing/degassing.2. Use a column oven for stable temperature control.3. Equilibrate the column with at least 10-20 column volumes of mobile phase before injection.4. Check for leaks in the system; purge the pump.
Split or Broad Peaks 1. Clogged inlet frit or void at the column head.2. Sample solvent incompatible with mobile phase.3. Contamination on the column or guard column.1. Back-flush the column (if recommended by manufacturer) or replace the inlet frit. Replace the column if a void has formed.2. Dissolve the final extract in the initial mobile phase whenever possible.3. Replace the guard column; develop a column washing procedure.
High Backpressure 1. Blockage in the system (e.g., guard column, column frit, tubing).2. Precipitated buffer in the mobile phase.3. Particulate matter from the sample.1. Systematically disconnect components to isolate the blockage. Start from the detector and move backward.2. Ensure buffer solubility in the mobile phase; filter the mobile phase.3. Centrifuge or filter samples after extraction and before injection.
Guide 2: Signal & Integration Issues (LC-MS/MS)
SymptomPossible Cause(s)Suggested Solution(s)
No or Very Low Signal 1. Incorrect MS/MS transition (precursor/product ions).2. Ion source is dirty or not optimized.3. Sample degradation.4. Major ion suppression.1. Optimize MRM transitions by infusing a pure standard of this compound.2. Clean the ion source (capillary, skimmer). Tune and calibrate the instrument.3. Check sample stability data; prepare fresh samples and standards.4. See FAQ Q4 for mitigation strategies.
Inconsistent Peak Area 1. Variable matrix effects between samples.2. Inconsistent injection volume.3. Poor recovery during sample preparation.4. Analyte instability in the autosampler.1. Use a stable isotope-labeled internal standard (SIL-IS).2. Check the autosampler for air bubbles and ensure sufficient sample volume.3. Review and optimize the extraction procedure; use an IS to correct for variability.4. Validate post-preparative stability; consider cooling the autosampler.

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma by HPLC

This protocol is a representative example. The specific column, mobile phase, and instrument parameters should be optimized in your laboratory.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Create a series of working standard solutions by serially diluting the stock solution.

    • Spike blank, drug-free human plasma with working standards to create calibration standards (e.g., 10-2000 ng/mL) and QC samples (low, mid, high concentrations).

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.

    • Add 20 µL of internal standard working solution (e.g., a structural analog or SIL-IS).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or HPLC vial.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to mix.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of 20 mM phosphate (B84403) buffer (pH adjusted to 7.0 with phosphoric acid) and acetonitrile (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector (FLD) with excitation at ~330 nm and emission at ~400 nm, or UV detector at ~330 nm.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration for the calibration standards.

    • Determine the concentration of this compound in the QC and unknown samples using the regression equation from the calibration curve.

Visualizations

Metabolic Pathway of Quinine

Quinine_Metabolism Quinine Quinine Enzyme CYP3A4 Quinine->Enzyme Other Other Minor Metabolites Quinine->Other Metabolite This compound (Major Metabolite) Enzyme->Metabolite Hydroxylation

Metabolism of Quinine to this compound via CYP3A4.

Analytical Workflow for this compound Quantification

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation or LLE/SPE Spike->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute Inject Inject into HPLC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Typical bioanalytical workflow for this compound.

References

Technical Support Center: Analysis of 3-Hydroxyquinine Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Hydroxyquinine degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on this compound?

A1: Forced degradation studies, also known as stress testing, are crucial for several reasons in drug development.[1] They are intentionally designed to accelerate the degradation of a drug substance under conditions more severe than standard stability testing.[1] The main objectives are:

  • To identify potential degradation products that may form under various environmental stressors.[1]

  • To elucidate the degradation pathways of this compound.

  • To develop and validate a stability-indicating analytical method (SIAM) capable of separating and quantifying this compound from its degradation products.[2]

  • To understand the intrinsic stability of the this compound molecule.[3]

Q2: What are the typical stress conditions applied in a forced degradation study for this compound?

A2: Based on ICH guidelines and common practices for similar molecules like hydroxychloroquine (B89500), the typical stress conditions include:

  • Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N to 2 N HCl) at elevated temperatures (e.g., 70-80°C).

  • Base Hydrolysis: Treatment with a strong base (e.g., 0.1 N to 2 N NaOH) at elevated temperatures (e.g., 70-80°C).

  • Oxidation: Exposure to an oxidizing agent, typically hydrogen peroxide (e.g., 3-30% H₂O₂), at room or elevated temperatures.

  • Thermal Degradation: Heating the solid drug substance at high temperatures.

  • Photolytic Degradation: Exposing the drug substance (in solid and solution form) to UV and visible light.

Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or photodiode array (PDA) detection is the most common and robust technique for separating and quantifying this compound from its degradation products. For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. UPLC-MS/MS is a highly sensitive method for quantification.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively published, we can infer potential pathways based on its structure and studies on its close analog, hydroxychloroquine (HCQ). Potential degradation reactions include:

  • Oxidation: Formation of N-oxides on the quinoline (B57606) or quinuclidine (B89598) nitrogen atoms.

  • Dealkylation: Loss of the ethyl group from the side chain.

  • Dehydroxylation or Dehydration: Reactions involving the hydroxyl group.

  • Ring Modification: Cleavage or modification of the quinoline or quinuclidine ring system under harsh conditions.

  • Dechlorination (if applicable to an analog): For chlorinated analogs like HCQ, dechlorination is a known degradation pathway.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound degradation products.

Problem Potential Cause(s) Recommended Solution(s)
No Peaks or Very Small Peaks 1. No injection occurred or incorrect sample vial position. 2. Detector lamp is off. 3. No mobile phase flow.1. Verify injection volume and vial placement in the autosampler. 2. Turn on the detector lamp. 3. Check mobile phase levels, pump status, and for any leaks in the system.
Peak Tailing or Fronting 1. Column overload. 2. Secondary interactions between the analyte and the stationary phase. 3. Column degradation or void formation.1. Dilute the sample and reinject. 2. Adjust the mobile phase pH. For basic analytes like this compound, adding a competing base (e.g., triethylamine) to the mobile phase can improve peak shape. 3. Replace the column. Ensure proper column handling to avoid pressure shocks.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Leak in the pump or fittings. 3. Inconsistent column temperature. 4. Column equilibration is insufficient.1. Ensure mobile phase components are well-mixed and degassed. 2. Inspect the system for any leaks. 3. Use a column oven to maintain a constant temperature. 4. Allow sufficient time for the column to equilibrate between injections, especially during gradient elution.
High Backpressure 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Particulate matter from the sample or mobile phase. 3. Precipitated buffer in the mobile phase.1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace the blocked component. 2. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. 3. Ensure buffer components are fully soluble in the mobile phase. Flush the system with a high percentage of the aqueous phase (without buffer) to dissolve precipitates.
Baseline Noise or Drift 1. Air bubbles in the detector or pump. 2. Contaminated mobile phase or detector cell. 3. Pump seals are worn.1. Degas the mobile phase thoroughly. Purge the pump and detector to remove bubbles. 2. Use high-purity solvents and flush the system and detector cell. 3. Replace the pump seals as part of routine maintenance.
Poor Resolution Between Peaks 1. Mobile phase composition is not optimal. 2. Gradient elution profile is not optimized. 3. Wrong column choice.1. Adjust the organic-to-aqueous ratio or the pH of the mobile phase. 2. Modify the gradient slope or introduce an isocratic hold to improve the separation of closely eluting peaks. 3. Consider a column with a different stationary phase, particle size, or length.

Data Presentation

The following tables are examples of how to present quantitative data from a forced degradation study of this compound.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
Acid Hydrolysis1 N HCl8 hours80°C15.2%3
Base Hydrolysis1 N NaOH4 hours80°C21.5%4
Oxidation10% H₂O₂24 hoursRoom Temp8.7%2
ThermalSolid State48 hours105°C3.1%1
Photolytic (Solution)UV/Visible Light7 daysRoom Temp12.8%5

Note: Data is illustrative and should be replaced with experimental results.

Table 2: Chromatographic Data for this compound and its Degradation Products

Peak IDRetention Time (min)Relative Retention Time (RRT)Observed in Stress Condition
This compound10.51.00-
DP-14.20.40Acid, Base
DP-26.80.65Base, Photolytic
DP-38.10.77Acid
DP-411.21.07Oxidation
DP-513.51.29Photolytic

Note: DP = Degradation Product. RRT is calculated relative to the retention time of this compound. Data is illustrative.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the general procedure for subjecting this compound to various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of methanol (B129727) and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Heat the solution at 80°C for 8 hours in a water bath.

    • Cool the solution to room temperature and neutralize with 1 N NaOH.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL before injection.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Heat the solution at 80°C for 4 hours.

    • Cool the solution to room temperature and neutralize with 1 N HCl.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 10% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Heat in an oven at 105°C for 48 hours.

    • After the specified time, cool the sample, dissolve it in the solvent, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Photodegradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in the mobile phase) and a thin layer of the solid drug substance to UV and visible light according to ICH Q1B guidelines.

    • Analyze the samples at appropriate time points.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point. A phenyl column can also be effective.

  • Mobile Phase:

    • Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), adjust pH to 2.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient from a low to high percentage of Mobile Phase B should be used to ensure the elution of all components. For example, start with 10% B, ramp to 90% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance for this compound (e.g., 230 nm, 280 nm, or 330 nm). Use a PDA detector to screen for the optimal wavelength for all degradation products.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the stressed samples as described in Protocol 1 to an appropriate concentration within the linear range of the method.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare 1 mg/mL This compound Stock acid Acid Hydrolysis (1N HCl, 80°C) stock->acid base Base Hydrolysis (1N NaOH, 80°C) stock->base oxid Oxidation (10% H₂O₂, RT) stock->oxid therm Thermal (Solid, 105°C) stock->therm photo Photolytic (UV/Vis Light) stock->photo neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->hplc quant Quantify Degradation (%) hplc->quant identify Identify Degradants (LC-MS) hplc->identify pathway Elucidate Degradation Pathway quant->pathway identify->pathway Degradation_Pathways cluster_products Potential Degradation Products (Inferred from HCQ) HQ This compound N_Oxide N-Oxide Product HQ->N_Oxide Oxidation (H₂O₂) Dealkylated N-Dealkylated Product HQ->Dealkylated Hydrolysis/Photolysis Dehydroxylated Dehydroxylated Product HQ->Dehydroxylated Thermal/Acidic Stress Ring_Cleaved Ring Cleavage Products HQ->Ring_Cleaved Harsh Hydrolysis HPLC_Analysis_Workflow cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Processing prep Prepare Stressed/Unstressed Sample (e.g., 100 µg/mL) filter Filter Sample (0.45 µm) prep->filter autosampler Autosampler Injection filter->autosampler column C18 or Phenyl Column autosampler->column Sample pump Pump (Gradient Elution) pump->column Mobile Phase detector PDA/UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate report Generate Report (% Degradation, Purity) integrate->report

References

Technical Support Center: Synthesis of 3-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Hydroxyquinoline (B51751). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize the synthesis of 3-hydroxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-hydroxyquinoline?

A1: Several methods are available for the synthesis of 3-hydroxyquinoline. The most common include the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group. Another established method is a multi-step synthesis starting from isatin (B1672199), which proceeds through the formation and subsequent decarboxylation of 3-hydroxycinchoninic acid.[1] Other modern approaches include the oxidation of dihydroquinolinium salts and the reaction of quinoline-3-boronic acid with a copper catalyst.

Q2: My reaction yield for the synthesis of 3-hydroxyquinoline is consistently low. What are the likely causes?

A2: Low yields in 3-hydroxyquinoline synthesis can arise from several factors. In the Friedländer synthesis, common issues include suboptimal catalyst choice, harsh reaction conditions leading to side reactions or degradation, and the self-condensation of the ketone reactant.[2] For the multi-step synthesis from isatin, incomplete reactions in any of the steps (formation of chloropyruvic acid, 3-hydroxycinchoninic acid, or the final decarboxylation) will result in a lower overall yield. Purity of starting materials is also a critical factor across all methods.

Q3: I am observing a significant amount of side-product formation. What are the likely side reactions?

A3: In the Friedländer synthesis, a common side reaction, particularly under basic conditions, is the aldol (B89426) condensation of the ketone starting material with itself.[2] If using an unsymmetrical ketone, a lack of regioselectivity can lead to a mixture of isomeric products, which complicates purification and reduces the yield of the desired 3-hydroxyquinoline. In the synthesis from isatin, incomplete chlorination of pyruvic acid or incomplete cyclization can lead to impurities.

Q4: What is the best method for purifying crude 3-hydroxyquinoline?

A4: The purification of crude 3-hydroxyquinoline typically involves recrystallization or column chromatography. A detailed procedure involves dissolving the crude product in dilute hydrochloric acid, treating with decolorizing carbon, and then precipitating the product by adding aqueous ammonia (B1221849).[1] The resulting solid can be further purified by recrystallization from a mixed solvent system like methanol (B129727) and water to yield tan-colored crystalline 3-hydroxyquinoline.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 3-hydroxyquinoline.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Friedländer Synthesis - Inappropriate catalyst (acid or base) - Suboptimal reaction temperature (too high or too low) - Self-condensation of the ketone starting material - Poor reactivity of substrates due to steric hindrance or electronics- Screen different acid (e.g., p-TsOH, H₂SO₄) and base (e.g., KOH, KOtBu) catalysts. - Optimize the reaction temperature. Start with a lower temperature and gradually increase while monitoring the reaction by TLC. - If using a base catalyst, consider switching to an acid catalyst to minimize aldol condensation. - For less reactive substrates, longer reaction times or a more active catalyst may be required.
Formation of Tarry Byproducts - Excessively high reaction temperatures - Prolonged reaction times under harsh conditions - Polymerization of starting materials or intermediates- Reduce the reaction temperature. - Monitor the reaction closely and stop it as soon as the starting material is consumed. - Use a milder catalyst.
Incomplete Decarboxylation (Isatin Route) - Insufficient heating temperature or time - Presence of impurities that inhibit the reaction- Ensure the temperature is maintained at the appropriate level for decarboxylation (around 219-220°C for 3-hydroxycinchoninic acid). - Ensure the 3-hydroxycinchoninic acid intermediate is pure before proceeding to the decarboxylation step.
Difficulty in Purifying the Final Product - Presence of closely related side products or unreacted starting materials - Co-elution during column chromatography- For acidic or basic impurities, perform a liquid-liquid extraction with a dilute base or acid, respectively. - If the product is a solid, recrystallization is a highly effective purification method. Experiment with different solvent systems.

Data Presentation

Table 1: Comparison of Reported Yields for 3-Hydroxyquinoline Synthesis Methods

Synthesis Method Starting Materials Catalyst/Reagents Reaction Conditions Reported Yield (%) Reference
Multi-step from IsatinIsatin, Pyruvic acidKOH, SO₂Cl₂, HeatMulti-step process including chlorination and decarboxylation61-65
Oxidation of Dihydroquinolinium Salt4-Phenyl-3,4-dihydroquinolinium saltO₂, Na₂CO₃CH₂Cl₂, 72 h73
From Quinoline-3-boronic acidQuinoline-3-boronic acidCuSO₄·5H₂O, KOHDeionized water, Room temperature, 24 h93ChemicalBook

Note: Yields are highly dependent on the specific substrates, reaction scale, and experimental conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of 3-Hydroxyquinoline from Isatin

This protocol is adapted from Organic Syntheses.

Step A: Preparation of Chloropyruvic Acid

  • In a four-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, place 249 g of pyruvic acid.

  • Cool the flask in an ice-salt bath and add 381 g of sulfuryl chloride dropwise over 2-3 hours, maintaining the temperature between 5°C and 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 50-55°C for 48 hours.

  • The crude chloropyruvic acid is used directly in the next step.

Step B: Preparation of 3-Hydroxycinchoninic Acid

  • In a separate four-necked flask, prepare a solution of 448 g of potassium hydroxide (B78521) in 900 ml of water.

  • To the hot solution, add 147 g of isatin with stirring.

  • Cool the resulting solution to -12°C to -15°C and slowly add the crude chloropyruvic acid from Step A over 2-3 hours, keeping the temperature below -8°C.

  • After addition, stir the mixture for an additional 2 hours at -10°C to -12°C.

  • Allow the mixture to warm to room temperature and then heat to 50°C for 1 hour.

  • Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the bright-yellow solid, wash with water, and dry. The yield is typically 60-71%.

Step C: Synthesis of 3-Hydroxyquinoline

  • Place the dry 3-hydroxycinchoninic acid in a beaker and heat it in a metal bath to 210-220°C. Decarboxylation will occur with the evolution of carbon dioxide.

  • After the reaction subsides, cool the beaker and dissolve the crude brown product in boiling hexane (B92381).

  • Cool the hexane solution to crystallize the crude 3-hydroxyquinoline. Filter and wash with hexane. The crude yield is typically 79-87%.

Step D: Purification of 3-Hydroxyquinoline

  • Suspend the crude 3-hydroxyquinoline in water and dissolve it by adding the minimum amount of concentrated hydrochloric acid.

  • Treat the solution with decolorizing carbon and filter.

  • Add concentrated aqueous ammonia dropwise to the filtrate to precipitate the 3-hydroxyquinoline.

  • Filter the precipitate, wash with water, and dry.

  • For further purification, recrystallize the product from a boiling mixture of methanol and water. The final yield of tan-colored crystalline 3-hydroxyquinoline is typically 61-65% with a melting point of 199-200°C.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification Isatin Isatin Cyclization Step B: Reaction with Isatin to form 3-Hydroxycinchoninic Acid Isatin->Cyclization Pyruvic_Acid Pyruvic Acid Chlorination Step A: Chlorination of Pyruvic Acid Pyruvic_Acid->Chlorination Chlorination->Cyclization Decarboxylation Step C: Thermal Decarboxylation Cyclization->Decarboxylation Acid_Base_Purification Step D: Acid/Base Wash & Precipitation Decarboxylation->Acid_Base_Purification Recrystallization Recrystallization from Methanol/Water Acid_Base_Purification->Recrystallization Final_Product Pure 3-Hydroxyquinoline Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of 3-Hydroxyquinoline from Isatin.

Troubleshooting_Low_Yield Start Low Yield of 3-Hydroxyquinoline Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Impure Starting Materials Check_Purity->Impure Yes Pure Starting Materials are Pure Check_Purity->Pure No Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Catalyst) Suboptimal Suboptimal Conditions Optimize_Conditions->Suboptimal Yes Optimal Conditions are Optimal Optimize_Conditions->Optimal No Analyze_Side_Products Analyze for Side Products (e.g., by TLC, NMR) Side_Products_Present Significant Side Products Present Analyze_Side_Products->Side_Products_Present Yes No_Major_Side_Products No Major Side Products Analyze_Side_Products->No_Major_Side_Products No Improve_Purification Improve Purification Technique Purification_Loss Product Loss During Purification Improve_Purification->Purification_Loss Yes Impure->Improve_Purification Action: Purify Starting Materials Pure->Optimize_Conditions Yield_Improved Yield Improved Suboptimal->Yield_Improved Action: Adjust Conditions Optimal->Analyze_Side_Products Side_Products_Present->Optimize_Conditions Action: Modify Conditions to Minimize Side Reactions No_Major_Side_Products->Improve_Purification Purification_Loss->Yield_Improved Action: Refine Purification Protocol

Caption: Logical workflow for troubleshooting low product yield in synthesis.

References

Troubleshooting low sensitivity in 3-Hydroxyquinine detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the detection of 3-Hydroxyquinine, with a focus on addressing low sensitivity issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the detection of this compound?

A1: The most common analytical methods for detecting this compound, a major metabolite of quinine (B1679958), include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are frequently used for quantification in biological matrices such as plasma, whole blood, and urine.

Q2: I am experiencing low sensitivity in my this compound analysis. What are the potential causes?

A2: Low sensitivity in this compound detection can stem from several factors:

  • Suboptimal Sample Preparation: Inefficient extraction of this compound from the sample matrix can lead to significant analyte loss.

  • Matrix Effects: Co-eluting endogenous components from biological samples can suppress the ionization of this compound in LC-MS/MS, reducing the signal intensity.

  • Inappropriate Chromatographic Conditions: Poor peak shape, such as tailing, can reduce peak height and, consequently, sensitivity. This can be caused by secondary interactions between the analyte and the stationary phase.

  • Instrumental Issues: A contaminated ion source in an LC-MS/MS system or a deteriorating lamp in an HPLC-UV/Fluorescence detector can lead to a general decrease in signal intensity.

  • Analyte Degradation: this compound may be sensitive to light, temperature, and pH, leading to degradation if samples are not handled and stored properly.

Q3: How can I improve the recovery of this compound from biological samples?

A3: To improve recovery, consider optimizing your sample preparation method. For plasma or whole blood, protein precipitation is a common first step. Subsequent liquid-liquid extraction or solid-phase extraction (SPE) can further purify and concentrate the analyte. Ensure the pH of the extraction solvent is optimized for this compound's chemical properties. For example, using a slightly alkaline condition can improve the extraction of quinoline (B57606) compounds into an organic solvent.

Q4: What is the major metabolic pathway of quinine leading to the formation of this compound?

A4: Quinine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. This enzyme catalyzes the hydroxylation of quinine at the 3-position of the quinuclidine (B89598) ring to form this compound, which is the major metabolite.[1][2]

Troubleshooting Guides

Low Signal/Sensitivity in HPLC-UV/Fluorescence
Problem Potential Cause Suggested Solution
Low peak intensity for this compound Inefficient extraction from the sample matrix.Optimize the sample preparation protocol. Experiment with different extraction solvents and pH adjustments. Consider using solid-phase extraction (SPE) for cleaner samples and better concentration.
Suboptimal mobile phase composition.Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic state. Optimize the organic modifier concentration to achieve a good peak shape.
Incorrect detection wavelength.Verify the UV absorbance maximum or the optimal fluorescence excitation and emission wavelengths for this compound. For quinoline derivatives, fluorescence detection is often more sensitive than UV.
Analyte degradation.Protect samples from light and heat. Use an autosampler cooled to 4-10°C. Consider the addition of an antioxidant to the sample solvent.[3]
Peak tailing leading to low peak height Secondary interactions with the stationary phase.This can occur due to interactions between the basic this compound molecule and residual silanol (B1196071) groups on the silica-based column. Consider adding a competing base like triethylamine (B128534) (TEA) to the mobile phase or using a column with end-capping.[3]
Column overload.Reduce the sample concentration or injection volume. If the peak shape improves with dilution, the column was likely overloaded.
Low Signal/Sensitivity in LC-MS/MS
Problem Potential Cause Suggested Solution
Weak this compound signal Ion suppression due to matrix effects.Improve sample cleanup to remove interfering matrix components. Methods like solid-phase extraction (SPE) are effective. Diluting the sample can also mitigate matrix effects, but may compromise the limit of detection.
Inefficient ionization.Optimize the ion source parameters, such as spray voltage, gas flows, and temperature. Electrospray ionization (ESI) in positive mode is typically used for quinoline compounds.
Suboptimal MS/MS transition.Ensure you are using the most abundant and specific precursor-to-product ion transition for this compound in Multiple Reaction Monitoring (MRM) mode.
Inconsistent signal intensity Contaminated ion source.Clean the ion source according to the manufacturer's instructions to remove buildup that can interfere with ionization.
Unstable spray.Check for clogs in the sample transfer line or the ESI needle. Ensure a consistent flow from the LC system.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of hydroxychloroquine (B89500) and its metabolites, which can serve as a reference for this compound detection.

Table 1: HPLC-Fluorescence Detection of Hydroxychloroquine and its Metabolites in Whole Blood

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
Hydroxychloroquine (HCQ)50 - 400050
Desethylhydroxychloroquine (DHCQ)25 - 200025
Desethylchloroquine (DCQ)25 - 100025

Table 2: LC-MS/MS Detection of Hydroxychloroquine and its Metabolites in Plasma

AnalyteCalibration Range (ng/mL)
Hydroxychloroquine (HCQ)2 - 1000
Desethylhydroxychloroquine (DHCQ)1 - 500
Bisdesethylchloroquine (BDCQ)0.5 - 250

Table 3: Recovery of Hydroxychloroquine and Metabolites from Whole Blood

AnalyteRecovery (%)
Hydroxychloroquine (HCQ)90.1 - 95.2
Desethylhydroxychloroquine (DHCQ)88.5 - 93.7
Desethylchloroquine (DCQ)89.3 - 94.1

Experimental Protocols

HPLC-Fluorescence Method for this compound in Plasma

This protocol is a generalized procedure based on methods for similar compounds.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add an internal standard.

    • Add 200 µL of a basifying agent (e.g., 1M NaOH) and vortex.

    • Add 1 mL of an organic extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).

    • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM, pH 3.0) at a ratio of approximately 30:70 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detector: Excitation wavelength around 330 nm and emission wavelength around 380 nm.

LC-MS/MS Method for this compound in Urine

This protocol is a generalized procedure based on methods for similar compounds.

  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of urine, add 1 mL of a pH 6 phosphate buffer and an internal standard.

    • Condition a polymeric cation-exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of pH 6 phosphate buffer, followed by 1 mL of methanol.

    • Dry the cartridge under vacuum.

    • Elute this compound with 2 mL of a mixture of methanol and ammonium (B1175870) hydroxide (B78521) (98:2 v/v).

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Column: A suitable reverse-phase column (e.g., C18 or PFP, 2.1 x 50 mm, 3 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transition for this compound.

Visualizations

Quinine_Metabolism Quinine Quinine Metabolite This compound (Major Metabolite) Quinine->Metabolite 3-Hydroxylation Enzyme CYP3A4 (in Liver) Enzyme->Quinine

Caption: Metabolic conversion of Quinine to this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Extraction (LLE or SPE) Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Fluorescence Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Peak Area Chromatogram->Quantification

Caption: General workflow for this compound detection by HPLC.

Troubleshooting_Logic Start Low Sensitivity Observed Check_SamplePrep Review Sample Preparation Start->Check_SamplePrep Check_Chroma Evaluate Chromatographic Conditions Start->Check_Chroma Check_Instrument Inspect Instrument Performance Start->Check_Instrument Optimize_Extraction Optimize Extraction (Solvent, pH) Check_SamplePrep->Optimize_Extraction Improve_Cleanup Improve Cleanup (e.g., SPE) Check_SamplePrep->Improve_Cleanup Adjust_MobilePhase Adjust Mobile Phase (pH, Organic %) Check_Chroma->Adjust_MobilePhase Change_Column Use Different Column (e.g., with end-capping) Check_Chroma->Change_Column Clean_Source Clean Ion Source (for MS) Check_Instrument->Clean_Source Check_Detector Check Detector Lamp (for UV/FLD) Check_Instrument->Check_Detector Result Sensitivity Improved Optimize_Extraction->Result Improve_Cleanup->Result Adjust_MobilePhase->Result Change_Column->Result Clean_Source->Result Check_Detector->Result

Caption: Troubleshooting logic for low sensitivity issues.

References

Technical Support Center: 3-Hydroxyquinine Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 3-Hydroxyquinine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects during their experiments. The information provided is primarily based on established methods for the closely related compound, hydroxychloroquine, and is applicable to this compound due to their structural and chemical similarities.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous components of the sample matrix, such as phospholipids (B1166683), salts, and proteins.[1] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of this compound. Addressing matrix effects is crucial for developing robust and reliable bioanalytical methods.[2]

Q2: What are the most common sources of matrix effects in plasma or blood samples?

A2: The most significant source of matrix effects in plasma and blood samples are phospholipids from cell membranes.[3] These molecules can co-extract with the analyte of interest and often elute in the same chromatographic window, interfering with the ionization process in the mass spectrometer.[3] Other sources include proteins, salts, and anticoagulants used during sample collection.

Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?

A3: The choice of sample preparation technique depends on the specific requirements of the assay, such as required sensitivity, throughput, and the complexity of the matrix. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT) is a simple and fast method but is generally less effective at removing phospholipids, which can lead to significant matrix effects.

  • Liquid-Liquid Extraction (LLE) offers better selectivity and results in a cleaner extract, thereby reducing matrix effects.

  • Solid-Phase Extraction (SPE) is highly effective at removing interfering components, including phospholipids, and can provide the cleanest extracts, leading to minimal matrix effects.

A comparison of these methods is provided in the tables below.

Q4: How can I assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a pure solution at the same concentration. A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. It is recommended to evaluate matrix effects using at least six different lots of the biological matrix.

Q5: Can using a stable isotope-labeled internal standard (SIL-IS) compensate for matrix effects?

A5: Yes, using a stable isotope-labeled internal standard is a highly effective strategy to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Matrix components co-eluting with this compound.Optimize the chromatographic method to improve separation. This can include using a different column, adjusting the mobile phase composition, or modifying the gradient. Consider a more rigorous sample cleanup method like SPE.
High Variability in Results (Poor Precision) Inconsistent matrix effects between different samples or lots of matrix.Implement a more robust sample preparation technique like SPE to ensure consistent removal of interfering substances. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability.
Low Analyte Recovery Inefficient extraction of this compound from the biological matrix.Optimize the extraction parameters. For LLE, adjust the pH and the organic solvent. For SPE, select a sorbent with appropriate chemistry and optimize the wash and elution solvents. For PPT, try different precipitation solvents (e.g., acetonitrile, methanol).
Significant Ion Suppression High levels of co-eluting matrix components, particularly phospholipids.Employ a sample preparation method specifically designed for phospholipid removal, such as certain SPE cartridges or techniques like HybridSPE. Diluting the sample extract before injection can also reduce the concentration of interfering components.
Instrument Contamination/Carryover Buildup of matrix components in the LC-MS system.Implement a robust column washing step in the chromatographic method. Regularly clean the ion source of the mass spectrometer. Injecting blank samples between analytical runs can help assess and mitigate carryover.

Data Presentation: Comparison of Sample Preparation Techniques

The following tables summarize quantitative data for recovery and matrix effects for analytes similar to this compound using different sample preparation methods.

Table 1: Analyte Recovery (%)

Sample Preparation Method Hydroxychloroquine Desethylhydroxychloroquine (DHCQ) Bisdesethylchloroquine (BDCQ) Reference(s)
Protein Precipitation (Acetonitrile)>86%>86%>86%
Solid-Phase Extraction (SPE)88.9 - 94.4%88.6 - 92.9%88.7 - 90.9%
Supported Liquid Extraction (SLE)>82%N/AN/A
Liquid-Liquid Extraction78 - 109% (for Quinine (B1679958) & this compound)N/AN/A

Table 2: Matrix Effect (%)

Sample Preparation Method Hydroxychloroquine Desethylhydroxychloroquine (DHCQ) Bisdesethylchloroquine (BDCQ) Reference(s)
Protein Precipitation (Acetonitrile)66.20 - 87.98%66.20 - 87.98%66.20 - 87.98%
Solid-Phase Extraction (SPE)Within 100 ± 10% (IS Normalized)Within 100 ± 10% (IS Normalized)Within 100 ± 10% (IS Normalized)
Supported Liquid Extraction (SLE)2 - 12% enhancementN/AN/A

Note: Matrix effect values are often presented as a percentage of the signal in a pure solvent. A value of 100% indicates no effect. Values below 100% indicate suppression, and values above 100% indicate enhancement. The use of an internal standard (IS) can normalize these effects.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid and simple method for sample cleanup.

  • To 100 µL of plasma or whole blood sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at room temperature to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system, or it can be evaporated to dryness and reconstituted in a suitable mobile phase to increase concentration.

PPT_Workflow cluster_0 Protein Precipitation Protocol Start 100 µL Plasma/ Blood Sample Add_ACN Add 300 µL Acetonitrile Start->Add_ACN Vortex Vortex 1 min Add_ACN->Vortex Centrifuge Centrifuge 14,000 x g, 10 min Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer End Analysis by LC-MS/MS Transfer->End

Workflow for the Protein Precipitation (PPT) protocol.
Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup and is effective at removing phospholipids.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a reversed-phase or mixed-mode cation exchange sorbent) by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water through the cartridge.

  • Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., 2% formic acid in water) to prepare the sorbent for sample loading.

  • Sample Loading: Pre-treat the plasma sample (e.g., by diluting with the equilibration buffer) and load it onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove unretained matrix components.

  • Elution: Elute the this compound from the cartridge using a small volume of a strong solvent (e.g., methanol or acetonitrile, potentially with a modifier like ammonium (B1175870) hydroxide (B78521) for basic compounds).

  • Post-Elution: The eluate can be evaporated and reconstituted in the mobile phase before injection into the LC-MS/MS system.

SPE_Workflow cluster_1 Solid-Phase Extraction Protocol Condition Condition Cartridge (Methanol, Water) Equilibrate Equilibrate Cartridge (Buffer) Condition->Equilibrate Load Load Pre-treated Sample Equilibrate->Load Wash Wash Cartridge (Weak Solvent) Load->Wash Elute Elute Analyte (Strong Solvent) Wash->Elute Analyze Analysis by LC-MS/MS Elute->Analyze

General workflow for the Solid-Phase Extraction (SPE) protocol.
Protocol 3: Liquid-Liquid Extraction (LLE)

This protocol utilizes the differential solubility of the analyte in two immiscible liquids for purification.

  • To 100 µL of plasma sample, add an appropriate internal standard.

  • Add a basifying agent (e.g., 0.5 M ammonium hydroxide) to adjust the pH and ensure this compound is in its non-ionized form.

  • Add an appropriate volume of a water-immiscible organic solvent (e.g., a mixture of toluene (B28343) and butanol (75:25, v/v) as used for quinine and this compound).

  • Vortex the mixture vigorously for several minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge the sample to achieve complete phase separation.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LLE_Workflow cluster_2 Liquid-Liquid Extraction Protocol Start Plasma Sample + IS Adjust_pH Adjust pH (Basify) Start->Adjust_pH Add_Solvent Add Organic Solvent Adjust_pH->Add_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Separate_Phases Separate Organic Layer Vortex_Centrifuge->Separate_Phases Evaporate Evaporate Solvent Separate_Phases->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Analyze Reconstitute->End

Workflow for the Liquid-Liquid Extraction (LLE) protocol.

References

Technical Support Center: Enhancing the Resolution of 3-Hydroxyquinine in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of 3-Hydroxyquinine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the chromatographic analysis of this compound, offering step-by-step solutions to common problems.

Issue 1: Poor Resolution Between this compound and Quinine or Other Impurities

Symptoms:

  • Overlapping peaks for this compound and adjacent compounds.

  • Inability to accurately quantify individual components.

Possible Causes and Solutions:

CauseSolution
Inappropriate Stationary Phase Select a column with a different selectivity. For polar compounds like this compound, a C8 or C18 column is common, but a phenyl-hexyl or cyano column might offer different selectivity.[1] For chiral separation from its enantiomer, specialized chiral columns like Chiralpak are necessary.[2][3]
Suboptimal Mobile Phase Composition Adjust the organic modifier (e.g., acetonitrile (B52724), methanol) to water/buffer ratio. A lower percentage of the organic solvent will generally increase retention and may improve resolution.[4] Experiment with different organic modifiers; for instance, methanol (B129727) may provide different selectivity compared to acetonitrile.
Incorrect Mobile Phase pH For ionizable compounds like this compound, the pH of the mobile phase is critical. Adjusting the pH can alter the ionization state of the analyte and impurities, thereby affecting their retention and improving separation. Operating at a lower pH can sometimes improve peak shape for basic compounds.[5]
Inadequate Column Efficiency Ensure the column is not old or degraded. If a void has formed at the column inlet or the frit is blocked, it can lead to peak broadening and poor resolution. Consider using a column with a smaller particle size or a longer length to increase efficiency (N).
High Flow Rate A slower flow rate allows more time for interactions between the analytes and the stationary phase, which can lead to better resolution. However, this will also increase the analysis time.
Elevated Temperature Increasing the column temperature can improve mass transfer and lead to sharper peaks, potentially enhancing resolution. However, ensure the temperature is within the stability limits of the stationary phase and the analyte.

dot```dot graph Troubleshooting_Poor_Resolution { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Poor Resolution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckStationaryPhase [label="Evaluate Stationary Phase Selectivity", fillcolor="#FBBC05"]; OptimizeMobilePhase [label="Optimize Mobile Phase", fillcolor="#FBBC05"]; CheckColumnHealth [label="Assess Column Condition", fillcolor="#FBBC05"]; AdjustMethodParams [label="Adjust Method Parameters", fillcolor="#FBBC05"]; ResolutionOK [label="Resolution Acceptable", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckStationaryPhase; Start -> OptimizeMobilePhase; Start -> CheckColumnHealth; Start -> AdjustMethodParams;

CheckStationaryPhase -> ResolutionOK [label="Different selectivity works"]; OptimizeMobilePhase -> ResolutionOK [label="Optimization successful"]; CheckColumnHealth -> ResolutionOK [label="New column works"]; AdjustMethodParams -> ResolutionOK [label="Parameter adjustment works"]; }

Caption: Logical steps to troubleshoot peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column to use for this compound analysis?

For reversed-phase chromatography, a C18 or C8 column is a good starting point. To minimize peak tailing, which is common for basic compounds like this compound, it is advisable to use a modern, high-purity silica (B1680970) column that is well end-capped. If separating this compound from its stereoisomers, a chiral stationary phase is mandatory. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have been shown to be effective for related compounds.

Q2: How can I optimize the mobile phase for better resolution of this compound?

Mobile phase optimization is a multi-step process:

  • Solvent Selection: Start with common reversed-phase solvents like acetonitrile or methanol. The choice of solvent can affect selectivity.

  • Organic/Aqueous Ratio: Adjust the ratio to achieve a retention factor (k) between 2 and 10 for this compound.

  • pH Control: Since this compound is a basic compound, the mobile phase pH will significantly impact its retention and peak shape. Using a buffer is highly recommended to maintain a stable pH. A pH in the acidic to neutral range is often a good starting point for amine-containing compounds.

  • Additives: To improve peak shape, consider adding a small amount of an amine modifier like triethylamine (B128534) (TEA) to the mobile phase to block active silanol (B1196071) sites on the column.

Q3: Should I use isocratic or gradient elution for this compound analysis?

The choice between isocratic and gradient elution depends on the complexity of the sample.

  • Isocratic elution (constant mobile phase composition) is simpler and more robust, making it suitable for analyzing this compound with a few other components that have similar retention times.

  • Gradient elution (mobile phase composition changes during the run) is preferable for complex mixtures containing compounds with a wide range of polarities. It helps to elute strongly retained compounds as sharper peaks and reduces the total analysis time.

Q4: My this compound peak is fronting. What could be the cause?

Peak fronting is less common than tailing but can occur. The most common causes are high sample concentration (column overload) and poor sample solubility in the mobile phase. Try diluting your sample and ensure it is fully dissolved in a solvent that is compatible with, or weaker than, your mobile phase.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Further optimization will likely be required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, adjusted to pH 3.0 with phosphoric acid) and methanol.

  • Elution Mode: Start with an isocratic elution of 70:30 (v/v) Methanol:Buffer. Adjust the ratio to achieve optimal retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm or 343 nm for related compounds).

  • Injection Volume: 10 µL.

dot

Caption: General experimental workflow for HPLC analysis.

Protocol 2: Chiral Separation of this compound Enantiomers

This protocol is adapted from methods used for the chiral separation of hydroxychloroquine (B89500) and will require optimization for this compound.

  • Column: Chiralpak AD-H, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 93:7 v/v) with 0.5% diethylamine (B46881) (DEA) added to the n-hexane. The ratio of hexane (B92381) to isopropanol is a critical parameter for optimizing resolution.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 20°C.

  • Detection: UV at 343 nm.

  • Injection Volume: 10 µL.

Data Summary Tables

Table 1: Mobile Phase Parameters for Optimization

ParameterRecommended Starting PointOptimization Strategy
Organic Solvent Methanol or AcetonitrileTest both to evaluate selectivity differences.
Buffer pH 3.0Adjust in the range of 2.5 - 7.0 to optimize peak shape and retention.
Buffer Concentration 20 mMTypically sufficient for good buffering capacity.
Amine Modifier (for tailing) 0.1% Triethylamine (TEA)Add if peak tailing is observed with basic analytes.

Table 2: Example Chromatographic Conditions for Related Compounds

CompoundColumnMobile PhaseFlow RateDetectionReference
HydroxychloroquineC8, 250 x 4.6 mmBuffer:Methanol:Acetonitrile (800:100:100 v/v)1.0 mL/min254 nm
Chloroquine EnantiomersChirobiotic VMethanol:Acetic Acid:TEA (100:0.12:0.12 v/v/v)1.0 mL/minUV
Hydroxychloroquine EnantiomersChiralpak AD-Hn-hexane:isopropanol (93:7 v/v) + 0.5% DEA0.8 mL/min343 nm

References

Technical Support Center: 3-Hydroxyquinine Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the contamination of 3-Hydroxyquinine samples during experimental procedures.

Troubleshooting Contamination Issues

This section provides a systematic approach to identifying and resolving common contamination problems encountered during the analysis of this compound.

Issue 1: Unexpected Peaks in Chromatogram

Question: I am observing unexpected peaks in my HPLC/UPLC-MS chromatogram for this compound. What are the potential sources and how can I troubleshoot this?

Answer:

Unexpected peaks in your chromatogram can originate from several sources. A systematic approach is necessary to identify and eliminate the contaminant.

Potential Sources & Troubleshooting Steps:

  • Degradation of Parent Compound (Hydroxychloroquine): this compound is a metabolite of Hydroxychloroquine (B89500) (HCQ). Incomplete metabolism or degradation of HCQ in the sample can lead to the presence of the parent drug and its other degradation products.

    • Troubleshooting:

      • Review the sample origin and history. If starting with HCQ, ensure complete conversion to this compound.

      • Analyze a pure HCQ standard to identify its retention time and mass spectrum, and compare it to the unexpected peaks.

      • Forced degradation studies on HCQ under conditions like hydrolysis, oxidation, and photolysis can help identify potential degradation products that might be present in your sample.[1]

  • Intrinsic Degradation of this compound: Like its parent compound, this compound can degrade under certain conditions.

    • Troubleshooting:

      • Protect samples from light and store them at recommended low temperatures to minimize photodegradation.

      • Analyze samples as quickly as possible after collection and preparation.

  • Solvent and Reagent Contamination: Impurities in solvents (e.g., water, acetonitrile, methanol) and reagents (e.g., buffers, acids) are a common source of extraneous peaks.

    • Troubleshooting:

      • Use high-purity, HPLC or LC-MS grade solvents and freshly prepared mobile phases.

      • Run a blank gradient (injecting only the mobile phase) to identify peaks originating from the solvents.

      • If ghost peaks appear in gradient elution, it may indicate contamination in the weaker solvent that accumulates on the column and elutes as the gradient strength increases.

  • Leaching from Labware: Plasticizers, such as phthalates, can leach from plastic tubes, pipette tips, and containers into the sample, especially with organic solvents.[2][3][4]

    • Troubleshooting:

      • Whenever possible, use glassware or polypropylene (B1209903) tubes, as they are less prone to leaching than other plastics.

      • Avoid prolonged storage of samples in plastic containers, especially with organic solvents.

      • Include a "plastic blank" in your analysis by incubating the sample solvent in the plasticware for the same duration as your samples and then injecting the solvent.

  • Cross-Contamination: Carryover from previous injections in the autosampler or on the column can introduce unexpected peaks.

    • Troubleshooting:

      • Implement a rigorous wash cycle for the autosampler needle and injection port between samples, using a strong solvent.

      • Inject a blank solvent after a high-concentration sample to check for carryover.

      • If carryover persists, a more thorough cleaning of the autosampler and column may be necessary.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: My this compound peak is showing significant tailing/fronting/splitting. Could this be a contamination issue?

Answer:

While poor peak shape is often related to chromatographic conditions, it can also be an indicator of contamination or sample matrix effects.

Potential Causes & Solutions:

  • Co-eluting Contaminants: A contaminant with a similar retention time to this compound can cause peak splitting or shouldering.

    • Solution: Improve chromatographic separation by optimizing the mobile phase composition, gradient, or column chemistry. A higher resolution column may also be necessary.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and re-inject.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the chromatography.

    • Solution: Improve the sample preparation method to more effectively remove interfering substances. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected peaks in your chromatogram.

G Troubleshooting Unexpected Peaks start Unexpected Peak Observed blank_injection Inject Blank Solvent (Mobile Phase) start->blank_injection peak_present_blank Peak Present in Blank? blank_injection->peak_present_blank solvent_issue Contaminated Solvents/Reagents. Prepare fresh mobile phase with high-purity reagents. peak_present_blank->solvent_issue Yes no_peak_blank Peak Absent in Blank peak_present_blank->no_peak_blank No end Contamination Source Identified and Resolved solvent_issue->end carryover_check Inject Blank after High Concentration Sample no_peak_blank->carryover_check peak_present_carryover Peak Present after High Conc. Sample? carryover_check->peak_present_carryover carryover_issue Autosampler Carryover. Optimize wash method. peak_present_carryover->carryover_issue Yes no_peak_carryover No Carryover peak_present_carryover->no_peak_carryover No carryover_issue->end sample_issue Contamination from Sample Handling/Storage no_peak_carryover->sample_issue degradation_check Review Sample Age and Storage Conditions. (Light/Temp Exposure) sample_issue->degradation_check degradation_issue Analyte Degradation. Improve sample storage and handling protocol. degradation_check->degradation_issue Yes leaching_check Review use of Plasticware. Run 'Plastic Blank'. degradation_check->leaching_check No degradation_issue->end leaching_issue Leaching from Labware. Use glass or polypropylene. leaching_check->leaching_issue Yes leaching_check->end No leaching_issue->end

Caption: A decision tree for troubleshooting unexpected chromatographic peaks.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the prevention of this compound sample contamination.

Sample Collection and Handling

Q1: What is the best way to collect and handle biological samples to prevent contamination?

A1: Proper sample collection and handling are critical. For blood samples, it is recommended to:

  • Use EDTA as the anticoagulant for plasma collection.

  • Process the sample as soon as possible after collection. If immediate processing is not possible, store the whole blood at 4°C for no longer than four hours.

  • Centrifuge the sample to separate the plasma or serum.

  • Transfer the plasma or serum to a clean, labeled polypropylene tube for storage.

  • Freeze samples at -80°C for long-term storage.

Q2: How do storage conditions affect the stability of this compound?

A2: While specific stability data for this compound is limited, data from its parent compound, hydroxychloroquine, suggests that it is sensitive to light and oxidation.[1] Therefore, it is crucial to:

  • Store samples in amber or opaque tubes to protect them from light.

  • Minimize the exposure of samples to air.

  • Store samples at low temperatures (refrigerated for short-term, frozen at -80°C for long-term) to slow down potential degradation.

Laboratory Practices

Q3: What are the best laboratory practices to avoid cross-contamination?

A3: To prevent cross-contamination in the laboratory, you should:

  • Use dedicated glassware and equipment for handling high-concentration standards and samples.

  • Use fresh, disposable pipette tips for each sample and reagent transfer.

  • Thoroughly clean all reusable labware with appropriate solvents.

  • Maintain a clean and organized workspace.

  • Physically separate areas for sample preparation, standard preparation, and analysis.

Q4: Can the type of plastic labware I use introduce contaminants?

A4: Yes. Some plastics can leach chemical additives, such as plasticizers, into your samples, especially when using organic solvents.[2][3][4]

  • It is recommended to use labware made of polypropylene or glass.

  • If you must use other types of plastic, it is advisable to run a "plastic blank" to check for leached contaminants.

Data Interpretation

Q5: I see a peak with a mass corresponding to a known degradation product of hydroxychloroquine. What does this mean?

A5: The presence of known degradation products, such as N-de-ethylated or dechlorinated forms of hydroxychloroquine, suggests that your this compound sample may have degraded either before or during sample preparation and analysis.[1] You should review your sample storage and handling procedures to minimize exposure to light and elevated temperatures.

Quantitative Data on Contamination Sources

ConditionExposure TimeTemperatureApproximate Degradation of HydroxychloroquinePotential Contaminants
Photolytic 40 hours38°C ± 2°C~15%Photodegradation products (e.g., N-de-ethylated HCQ, dechlorinated HCQ, HCQ N-oxide)
Oxidative 30 minutesRoom Temp~85% (with 10% sodium hypochlorite)Oxidation products
Strong Base 2.5 hours70°C~15% (with 6.0 M NaOH)Hydrolysis products

Data extrapolated from forced degradation studies on hydroxychloroquine.

Experimental Protocols

Protocol for Collection and Handling of Plasma Samples for this compound Analysis

This protocol outlines the best practices for collecting and handling plasma samples to minimize the risk of contamination.

  • Sample Collection:

    • Collect whole blood into a tube containing EDTA as the anticoagulant.

    • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

    • Label the tube clearly with a unique identifier.

  • Initial Processing:

    • Centrifuge the blood sample at 1500 x g for 10 minutes at 4°C to separate the plasma. This should be done within 4 hours of collection.

  • Plasma Aliquoting:

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

    • Transfer the plasma to a pre-labeled, clean polypropylene cryovial.

  • Storage:

    • For short-term storage (up to 24 hours), store the plasma at 4°C.

    • For long-term storage, freeze the plasma at -80°C.

  • Sample Thawing and Preparation:

    • Thaw frozen samples on ice or at room temperature.

    • Vortex the thawed sample gently to ensure homogeneity.

    • Proceed with your established analytical sample preparation method (e.g., protein precipitation, SPE).

Workflow for Sample Handling and Analysis

The following diagram illustrates a standard workflow for handling and analyzing this compound samples, highlighting key points for preventing contamination.

G This compound Sample Handling Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical sample_collection Sample Collection (EDTA tube) centrifugation Centrifugation (within 4h) sample_collection->centrifugation cc1 Use proper anticoagulant Avoid hemolysis sample_collection->cc1 aliquoting Plasma Aliquoting (Polypropylene tubes) centrifugation->aliquoting cc2 Prompt processing to prevent degradation centrifugation->cc2 storage Storage (-80°C, protected from light) aliquoting->storage cc3 Use appropriate plasticware to avoid leaching aliquoting->cc3 sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) storage->sample_prep cc4 Minimize freeze-thaw cycles Protect from light storage->cc4 analysis LC-MS/MS Analysis sample_prep->analysis cc5 Use high-purity solvents and reagents sample_prep->cc5 data_review Data Review analysis->data_review cc6 Check for carryover and system suitability analysis->cc6 results Results Reporting data_review->results cc7 Look for unexpected peaks and adducts data_review->cc7

Caption: A workflow for this compound sample handling with contamination checkpoints.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 3-Hydroxyquinine Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of quinine (B1679958) metabolism and pharmacokinetics, the accurate quantification of its primary metabolite, 3-hydroxyquinine, is paramount. This guide provides an objective comparison of validated analytical methods for this compound, complete with supporting experimental data and detailed protocols to aid in the selection and implementation of the most suitable technique for your research needs.

Metabolic Pathway of Quinine to this compound

Quinine undergoes hepatic biotransformation, with the primary metabolic pathway involving hydroxylation to form this compound. This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4.[1][2][3][4] Understanding this pathway is crucial for interpreting pharmacokinetic data and assessing potential drug-drug interactions.

Quinine Quinine This compound This compound Quinine->this compound Hydroxylation CYP3A4 CYP3A4 CYP3A4->this compound

Fig. 1: Metabolic conversion of Quinine to this compound.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with various detectors stands as a robust and widely adopted technique for the simultaneous quantification of quinine and this compound in biological matrices. The following table summarizes the performance characteristics of a validated HPLC-UV method.

ParameterHPLC-UV Method
Linearity 0.4 to 10 µg/ml
Limit of Detection (LOD) 10 ng/ml
Between-day Precision (%RSD) 1.4 - 6%
Recovery 91 - 98%
Biological Matrix Plasma, Urine

Experimental Protocols

A detailed methodology for a validated HPLC-UV method for the simultaneous determination of quinine and this compound is provided below.

Sample Preparation: Liquid-Liquid Extraction
  • To 1 mL of plasma or urine, add an internal standard.

  • Add a suitable organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Chromatographic Conditions
  • Instrument: High-Performance Liquid Chromatography system.

  • Column: C18 reversed-phase column (e.g., Ultrasphere C18, 25 cm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, water, and triethylamine (B128534) (e.g., 11:88:1, v/v), with pH adjusted to 2.5.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at an appropriate wavelength (e.g., 233 nm or 325 nm for fluorescence detection).

  • Injection Volume: 50 µL.

Experimental Workflow

The general workflow for the analysis of this compound in biological samples involves sample collection, preparation, chromatographic separation, detection, and data analysis.

cluster_0 Sample Handling cluster_1 Analysis cluster_2 Data Processing A Biological Sample Collection (Plasma, Urine) B Sample Preparation (Liquid-Liquid Extraction) A->B C HPLC Separation B->C D UV/Fluorescence Detection C->D E Data Acquisition & Analysis D->E F Quantification & Reporting E->F

Fig. 2: General workflow for this compound analysis.

While HPLC with UV or fluorescence detection provides reliable and validated methods for this compound quantification, laboratories with access to mass spectrometry may consider developing LC-MS/MS methods for potentially higher sensitivity and selectivity, although detailed validated methods specifically for this compound were not as prevalent in the reviewed literature. The choice of method will ultimately depend on the specific requirements of the study, including the required sensitivity, sample matrix, and available instrumentation.

References

Comparative Efficacy of 3-Hydroxyquinine and Quinine in Antimalarial Therapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the antimalarial efficacy of quinine (B1679958) and its principal metabolite, 3-Hydroxyquinine. It is intended for researchers, scientists, and drug development professionals engaged in the study of antimalarial compounds. This document synthesizes available experimental data to offer an objective comparison of the two molecules, including their mechanisms of action and detailed experimental protocols for their evaluation.

Executive Summary

Quinine, a cornerstone in the treatment of malaria for centuries, undergoes hepatic metabolism to form several byproducts, with this compound being the most significant. Experimental evidence consistently demonstrates that this compound possesses substantially lower intrinsic antimalarial activity compared to its parent compound, quinine. In vitro studies indicate that this compound is approximately ten times less potent against Plasmodium falciparum, the deadliest species of malaria parasite. While the precise mechanism of action for quinine is understood to primarily involve the disruption of heme detoxification within the parasite, a distinct mechanism for this compound has not been elucidated, and it is presumed to act via a similar, albeit less effective, pathway. This guide will delve into the quantitative data supporting these findings, outline the methodologies used to derive them, and visually represent the known and proposed molecular interactions.

Data Presentation: In Vitro Efficacy Against Plasmodium falciparum

The following table summarizes the comparative in vitro activity of quinine and this compound against various strains of P. falciparum. The data clearly illustrates the superior potency of quinine.

CompoundParasite Strain(s)Median IC50 (nmol/L)IC50 Range (nmol/L)Fold Difference (approx.)Reference
Quinine 5 Thai isolates16868 - 366-[1]
This compound 5 Thai isolates1160378 - 315410x less active[1]

IC50 (Median Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.

Mechanism of Action

The primary antimalarial mechanism of action for quinine is the inhibition of hemozoin biocrystallization within the parasite's digestive vacuole.[2] This process is crucial for the parasite's survival as it detoxifies the free heme produced during hemoglobin digestion.

Signaling Pathway: Inhibition of Hemozoin Biocrystallization

Hemozoin_Inhibition

Caption: Quinine inhibits the detoxification of heme in the malaria parasite.

This compound is believed to share this mechanism of action but with significantly lower potency. The structural modification, the addition of a hydroxyl group, likely hinders its ability to efficiently bind to heme or interfere with the crystallization process. To date, specific molecular docking studies focusing on this compound's interaction with parasitic targets are lacking in the published literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of antimalarial compounds.

In Vitro Susceptibility Testing (IC50 Determination)

This protocol is a standard method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum in vitro.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Culture P. falciparum (e.g., 3D7 or K1 strains) a1 Add parasite culture to drug plates p1->a1 p2 Prepare drug plates with serial dilutions of test compounds p2->a1 a2 Incubate for 48-72 hours a1->a2 a3 Quantify parasite growth (SYBR Green I or pLDH assay) a2->a3 d1 Measure fluorescence/ absorbance a3->d1 d2 Calculate % inhibition vs. control d1->d2 d3 Determine IC50 value (non-linear regression) d2->d3

Caption: Workflow for in vitro antimalarial drug susceptibility testing.

Detailed Steps:

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+ blood type) using RPMI-1640 medium supplemented with human serum or Albumax, and incubated at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).

  • Drug Plate Preparation: Test compounds (quinine and this compound) are serially diluted in culture medium in a 96-well microtiter plate.

  • Infection and Incubation: Asynchronous or synchronized parasite cultures (typically at the ring stage) are added to the drug-containing plates to achieve a final parasitemia of ~0.5% and a hematocrit of ~2%. Plates are then incubated for 48-72 hours under the conditions described above.

  • Growth Quantification:

    • SYBR Green I Assay: Parasite DNA is quantified using the fluorescent dye SYBR Green I. After incubation, a lysis buffer containing the dye is added to each well. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

    • pLDH Assay: The activity of parasite-specific lactate (B86563) dehydrogenase (pLDH) is measured. A substrate solution is added to the lysed parasite cultures, and the resulting colorimetric change is measured with a spectrophotometer.

  • Data Analysis: The percentage of parasite growth inhibition for each drug concentration is calculated relative to drug-free control wells. The IC50 values are then determined by plotting the inhibition data against the log of the drug concentration and fitting the data to a dose-response curve using non-linear regression analysis.

In Vivo Efficacy Testing (4-Day Suppressive Test)

This standard in vivo model, also known as the Peters' test, is used to evaluate the ability of a compound to suppress malaria infection in a murine model.

in_vivo_workflow cluster_infection Day 0: Infection cluster_treatment Days 0-3: Treatment cluster_evaluation Day 4: Evaluation i1 Infect mice (e.g., Swiss albino) intraperitoneally with P. berghei t1 Administer test compounds orally or subcutaneously once daily for 4 days i1->t1 e1 Collect tail blood smears t1->e1 e2 Stain with Giemsa and determine percent parasitemia e1->e2 e3 Calculate percent suppression compared to vehicle control e2->e3

Caption: Workflow for the 4-day suppressive in vivo antimalarial test.

Detailed Steps:

  • Infection: Laboratory mice (e.g., Swiss albino mice) are inoculated intraperitoneally with a standardized dose of Plasmodium berghei-infected red blood cells on day 0.

  • Drug Administration: The test compounds are administered to groups of infected mice, typically by oral gavage or subcutaneous injection, once daily for four consecutive days (days 0, 1, 2, and 3). A control group receives the vehicle alone.

  • Parasitemia Determination: On day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination.

  • Efficacy Calculation: The average parasitemia of the treated groups is compared to that of the vehicle-treated control group to calculate the percentage of parasite suppression.

Conclusion

The available experimental data unequivocally demonstrates that quinine is a significantly more potent antimalarial agent than its primary metabolite, this compound. The approximately ten-fold lower in vitro efficacy of this compound suggests that it contributes minimally to the overall therapeutic effect of quinine, although its accumulation in plasma may have toxicological implications.[3] The mechanism of action for both compounds is believed to be the inhibition of hemozoin biocrystallization, a critical detoxification pathway for the malaria parasite. Further research, including molecular docking and enzymatic studies, is warranted to fully elucidate the specific molecular interactions of this compound and to definitively confirm its mechanism of action. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the ongoing effort to develop novel and more effective antimalarial therapies.

References

A Comparative Guide to 3-Hydroxyquinine and Other Quinine Metabolites for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Pharmacological Activity and Metabolic Profiles

Quinine (B1679958), a cornerstone in the treatment of malaria for centuries, undergoes extensive metabolism in the human body, leading to the formation of several metabolites. Understanding the pharmacological and toxicological profiles of these metabolites is crucial for optimizing therapeutic strategies and mitigating adverse effects. This guide provides a detailed comparison of 3-hydroxyquinine, the principal metabolite of quinine, with other known metabolites, supported by experimental data.

Executive Summary

This compound is the most abundant metabolite of quinine, primarily formed through the action of the cytochrome P450 enzyme CYP3A4.[1][2][3] While it possesses antimalarial activity, it is significantly less potent than the parent drug, quinine.[4] Other metabolites, including 2'-quininone and dihydroxydihydroquinine isomers, are formed at much lower rates.[1] This guide presents a comparative analysis of these metabolites, focusing on their formation, antimalarial efficacy, and metabolic stability. Due to a lack of available data, the specific antimalarial activity and toxicity of 2'-quininone and dihydroxydihydroquinine metabolites could not be quantitatively compared, highlighting a key area for future research.

Metabolic Pathway of Quinine

Quinine is metabolized in the liver by cytochrome P450 enzymes into several metabolites. The primary pathway involves the hydroxylation of the quinuclidine (B89598) ring to form this compound, a reaction predominantly catalyzed by CYP3A4. Other identified metabolites include 2'-quininone, (10R)-11-dihydroxydihydroquinine, and (10S)-11-dihydroxydihydroquinine.

Quinine_Metabolism Quinine Quinine This compound This compound (Major Metabolite) Quinine->this compound CYP3A4 2'-quininone 2'-quininone Quinine->2'-quininone CYP Enzymes Dihydroxydihydroquinine (10R/S)-11-Dihydroxy- dihydroquinine Quinine->Dihydroxydihydroquinine CYP Enzymes

Caption: Metabolic pathway of quinine, highlighting the formation of its major metabolites.

Comparative Analysis of Quinine Metabolites

The following tables summarize the available quantitative data for this compound and other quinine metabolites, comparing their antimalarial activity and metabolic formation.

Table 1: In Vitro Antimalarial Activity against Plasmodium falciparum
CompoundIC50 (nmol/L)
Quinine168 (range: 68-366)
Dihydroquinine129 (range: 54-324)
This compound1160 (range: 378-3154)
2'-quininoneData Not Available
(10R/S)-11-DihydroxydihydroquinineData Not Available

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Metabolic Formation in Human Liver Microsomes
MetaboliteIntrinsic Clearance (μL/min/mg)
This compound11.0 ± 4.6
2'-quininone1.4 ± 0.7
(10R)-11-dihydroxydihydroquinine0.5 ± 0.1
(10S)-11-dihydroxydihydroquinine1.1 ± 0.2

Intrinsic clearance is a measure of the metabolic capacity of the liver for a drug, independent of blood flow.

Discussion of Pharmacological and Toxicological Profiles

This compound: As the major metabolite, this compound has been the most extensively studied. Its antimalarial activity is approximately 10 times lower than that of quinine. Despite its reduced potency, the high concentrations of this compound achieved in plasma may contribute to the overall therapeutic and toxic effects observed after quinine administration. Concurrent administration of CYP3A4 inhibitors, such as ketoconazole, can significantly increase plasma concentrations of quinine and decrease the formation of this compound, potentially altering the drug's efficacy and toxicity profile.

Other Metabolites: Data on the pharmacological and toxicological profiles of 2'-quininone and the dihydroxydihydroquinine metabolites are scarce. Their significantly lower rates of formation suggest they may play a less prominent role in the overall effects of quinine compared to this compound. However, the term "quinone" in 2'-quininone raises a potential toxicological concern, as quinones as a chemical class are known to be reactive molecules that can induce oxidative stress and cellular damage. Further investigation into the specific toxicity of 2'-quininone is warranted.

Experimental Protocols

Determination of In Vitro Antimalarial Activity (IC50)

The half-maximal inhibitory concentration (IC50) of the compounds against Plasmodium falciparum can be determined using the SYBR Green I-based fluorescence assay.

Experimental Workflow:

IC50_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare serial dilutions of test compounds in a 96-well plate P2 Add synchronized P. falciparum culture (ring stage) to each well P1->P2 I1 Incubate plates for 72 hours under standard culture conditions P2->I1 A1 Add SYBR Green I lysis buffer to each well I1->A1 A2 Incubate in the dark at room temperature A1->A2 A3 Measure fluorescence (excitation ~485 nm, emission ~530 nm) A2->A3 D1 Plot fluorescence intensity against log of drug concentration A3->D1 D2 Determine IC50 values using a non-linear regression model D1->D2

Caption: Workflow for determining the in vitro antimalarial IC50 using the SYBR Green I assay.

Detailed Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds (quinine, this compound, etc.) in appropriate culture medium in a 96-well microtiter plate.

  • Parasite Culture: Add a synchronized culture of P. falciparum (predominantly ring-stage parasites) at a known parasitemia and hematocrit to each well.

  • Incubation: Incubate the plates for 72 hours in a controlled environment (e.g., 37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Following incubation, add a lysis buffer containing the fluorescent DNA-binding dye SYBR Green I to each well. This lyses the red blood cells and stains the parasite DNA.

  • Fluorescence Measurement: After a brief incubation in the dark, measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm, respectively).

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.

Determination of In Vitro Intrinsic Clearance

The intrinsic clearance of quinine metabolites can be determined using human liver microsomes.

Experimental Workflow:

Clearance_Workflow cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis cluster_calculation Calculation S1 Prepare incubation mixtures containing human liver microsomes, NADPH-regenerating system, and buffer S2 Pre-incubate mixtures at 37°C S1->S2 R1 Initiate the reaction by adding the substrate (quinine) S2->R1 R2 Take aliquots at various time points R1->R2 R3 Stop the reaction in the aliquots (e.g., with cold acetonitrile) R2->R3 A1 Analyze the concentration of the parent drug and metabolites in each aliquot using LC-MS/MS R3->A1 C1 Plot the natural log of the substrate concentration versus time A1->C1 C2 Determine the elimination rate constant (k) from the slope of the linear portion C1->C2 C3 Calculate intrinsic clearance (Clint) C2->C3

Caption: Workflow for determining the in vitro intrinsic clearance of quinine metabolites.

Detailed Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system (to ensure a continuous supply of the cofactor for CYP enzymes), and a suitable buffer in a microcentrifuge tube.

  • Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the substrate (quinine).

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and immediately quench the reaction by adding a cold organic solvent such as acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent drug (quinine) and its metabolites using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug against time. The slope of the initial linear phase of this plot represents the elimination rate constant (k).

  • Calculation of Intrinsic Clearance: Calculate the intrinsic clearance (Clint) using the following equation: Clint (μL/min/mg) = (k × V) / P where:

    • k is the elimination rate constant (min⁻¹)

    • V is the incubation volume (μL)

    • P is the amount of microsomal protein in the incubation (mg)

Conclusion and Future Directions

This guide provides a comparative overview of this compound and other quinine metabolites based on currently available experimental data. This compound is confirmed as the major metabolite with significantly lower antimalarial potency than quinine. The formation rates of other metabolites are considerably lower.

A significant knowledge gap exists regarding the specific antimalarial activity and toxicological profiles of 2'-quininone and the dihydroxydihydroquinine metabolites. Future research should focus on:

  • Synthesizing and purifying these metabolites to enable in vitro and in vivo testing.

  • Determining their IC50 values against various strains of P. falciparum to assess their contribution to the overall antimalarial effect of quinine.

  • Evaluating their cytotoxicity (e.g., CC50 or LD50 values) in relevant cell lines to understand their potential for adverse effects.

A more complete understanding of the pharmacological and toxicological properties of all major quinine metabolites will facilitate the development of safer and more effective antimalarial therapies and provide a more robust framework for interpreting clinical data.

References

Comparative Analysis of Antibody Cross-Reactivity with 3-Hydroxyquinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-reactivity of anti-quinine antibodies with its primary metabolite, 3-Hydroxyquinine. Understanding the specificity of such antibodies is crucial for the development of accurate immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. While direct quantitative data on the cross-reactivity of commercially available or research-grade anti-quinine antibodies with this compound is not extensively documented in publicly available literature, this guide presents a comprehensive methodology based on established immunoassay principles for researchers to conduct such comparisons.

Introduction to Antibody Specificity and Cross-Reactivity

The specificity of an antibody refers to its ability to bind to a single, specific epitope on an antigen. In the context of small molecules like quinine (B1679958), antibodies are typically generated against a quinine-protein conjugate. The resulting antibodies can vary in their specificity, with some being highly specific to the parent molecule and others exhibiting cross-reactivity with structurally related compounds, such as metabolites.

This compound is the major metabolite of quinine, formed by the action of cytochrome P450 enzymes, primarily CYP3A4.[1][2] The introduction of a hydroxyl group can significantly alter the three-dimensional structure and electronic properties of the molecule, which may affect its recognition by an anti-quinine antibody.

Studies on quinine-induced immune thrombocytopenia have suggested that patient-derived anti-quinine antibodies can be highly specific, with a lack of cross-reactivity to even closely related structural analogues.[3][4] However, for immunoassays developed for drug quantification, it is imperative to experimentally determine the degree of cross-reactivity with major metabolites to ensure assay accuracy. A high degree of cross-reactivity can lead to an overestimation of the parent drug concentration, impacting dose adjustments and pharmacokinetic modeling.

Comparative Data on Antibody Cross-Reactivity

The cross-reactivity is typically determined by a competitive immunoassay, such as an ELISA. The concentration of the parent drug (quinine) that causes 50% inhibition of the signal (IC50) is compared to the IC50 value of the cross-reactant (e.g., this compound). The percent cross-reactivity is calculated using the formula:

% Cross-reactivity = (IC50 of Quinine / IC50 of Cross-Reactant) x 100

Table 1: Illustrative Cross-Reactivity Profile of a Hypothetical Anti-Quinine Antibody

CompoundIC50 (ng/mL)% Cross-Reactivity
Quinine10100%
This compound2005%
Quinidine (B1679956)5020%
Cinchonidine5002%
Chloroquine> 10,000< 0.1%

Note: The data in this table is for illustrative purposes only and does not represent the actual performance of any specific antibody.

Experimental Protocols for Assessing Cross-Reactivity

A competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA) is a standard method for determining the cross-reactivity of antibodies with small molecules. Below is a detailed protocol that can be adapted for this purpose.

Competitive Indirect ELISA (ciELISA) Protocol

1. Reagent Preparation:

  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): 1.59 g Na₂CO₃, 2.93 g NaHCO₃, dissolve in distilled water to a final volume of 1 L.

  • Phosphate-Buffered Saline (PBS), pH 7.4: 8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄, 0.24 g KH₂PO₄, dissolve in distilled water to a final volume of 1 L.

  • Wash Buffer (PBST): PBS with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Coating Antigen: Quinine conjugated to a carrier protein (e.g., BSA or Ovalbumin (OVA)), diluted in Coating Buffer to an optimal concentration (typically 1-10 µg/mL, to be determined by checkerboard titration).

  • Primary Antibody: Anti-quinine antibody (monoclonal or polyclonal) diluted in Blocking Buffer to an optimal concentration (to be determined by checkerboard titration).

  • Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-species IgG (e.g., goat anti-mouse IgG-HRP if the primary antibody is murine), diluted in Blocking Buffer.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M H₂SO₄.

  • Standards and Test Compounds: Prepare stock solutions of quinine, this compound, and other potential cross-reactants in a suitable solvent (e.g., DMSO or ethanol) and then prepare serial dilutions in Blocking Buffer.

2. Assay Procedure:

  • Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C.

  • Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

    • Add 50 µL of the primary antibody solution to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Discard the solution from the wells and wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted secondary antibody-HRP conjugate to each well. Incubate for 1 hour at 37°C.

  • Washing: Discard the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Measurement: Read the optical density (OD) at 450 nm using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance at 450 nm against the logarithm of the quinine concentration.

  • Determine the IC50 value for quinine and for each of the test compounds from their respective inhibition curves.

  • Calculate the percent cross-reactivity for each test compound using the formula mentioned previously.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the competitive ELISA for determining antibody cross-reactivity.

G cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Signal Detection coat Coat plate with Quinine-Protein Conjugate add_sample Add Quinine Standard or Test Compound coat->add_sample Wash & Block add_primary_ab Add Anti-Quinine Antibody add_sample->add_primary_ab add_secondary_ab Add HRP-conjugated Secondary Antibody add_primary_ab->add_secondary_ab Wash add_substrate Add TMB Substrate add_secondary_ab->add_substrate Wash read_plate Read Absorbance at 450 nm add_substrate->read_plate Stop Reaction G cluster_high_analyte Low Signal cluster_low_analyte High Signal Analyte1 Analyte Antibody1 Antibody Analyte1->Antibody1 Binds HRP1 HRP-Ab Antibody1->HRP1 No Binding to Coated Antigen CoatedAntigen1 Coated Antigen Analyte2 Analyte Antibody2 Antibody CoatedAntigen2 Coated Antigen Antibody2->CoatedAntigen2 Binds HRP2 HRP-Ab CoatedAntigen2->HRP2 Binds

References

Navigating the Analytical Challenge of 3-Hydroxyquinine: A Guide to Reference Materials and Quantification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of quinine (B1679958) metabolism and pharmacokinetics, the accurate quantification of its primary metabolite, 3-hydroxyquinine, is crucial. However, the direct analysis of this compound is hampered by the current lack of a commercially available this compound Certified Reference Material (CRM). This guide provides a comprehensive overview of the available alternatives, focusing on the use of Quinine CRMs, and presents a detailed analytical methodology for the reliable quantification of this compound.

The Reference Material Landscape: Quinine as the Calibrator

Extensive searches have revealed that no major supplier currently offers a Certified Reference Material for this compound. This absence necessitates an alternative approach for quantitative analysis. The most scientifically sound strategy is the use of a certified reference material of the parent drug, quinine. Several high-quality Quinine CRMs are commercially available, providing a reliable standard for calibration and quality control.

While a CRM for this compound is unavailable, some chemical suppliers offer this compound as a research-grade chemical. This non-certified material can be invaluable for method development, qualitative identification (e.g., retention time and mass spectral matching), and for use as a quality control sample for relative quantification, once its identity and purity are confirmed in-house.

Comparison of Commercially Available Quinine Certified Reference Materials

For quantitative analysis, the selection of a well-characterized CRM is paramount. The following table summarizes the key specifications of Quinine CRMs from prominent suppliers.

SupplierProduct NameProduct NumberPurity/AssayFormat
Sigma-Aldrich Quinine certified reference material, TraceCERT®69311Certified by qNMRNeat
Shimadzu QuinineC2614≥ 95.00%Neat
LGC Standards QuinineTRC-Q694000-Neat

Note: Purity and other specifications should be confirmed with the supplier's Certificate of Analysis for the specific lot.

Experimental Protocol: Quantification of this compound by UPLC-MS/MS

In the absence of a this compound CRM, a robust analytical method utilizing a Quinine CRM for calibration is essential. The following protocol is based on established methodologies for the simultaneous analysis of quinine and its metabolites[1].

1. Preparation of Standards and Quality Control Samples:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of the Quinine CRM in methanol. If using non-certified this compound, prepare a separate 1 mg/mL stock solution in methanol.

  • Calibration Standards: Serially dilute the Quinine CRM stock solution with a suitable matrix (e.g., drug-free plasma or urine) to prepare a calibration curve ranging from approximately 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations using both the Quinine CRM and the non-certified this compound.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of quinine or a structurally similar compound).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. UPLC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Quinine: m/z 325.2 → 172.1

    • This compound: m/z 341.2 → 188.1

    • Internal Standard: (transition specific to the chosen IS)

4. Data Analysis:

  • Construct a calibration curve for quinine by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Quantify this compound using the quinine calibration curve, assuming an equimolar response. This assumption should be carefully evaluated during method validation. The use of the non-certified this compound material can help in assessing the relative response factor.

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental and biological context, the following diagrams illustrate the analytical workflow and the metabolic conversion of quinine.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection quantification Quantification of this compound detection->quantification calibration Calibration Curve (Quinine CRM) calibration->quantification

Caption: Analytical workflow for this compound quantification.

metabolic_pathway quinine Quinine cyp3a4 CYP3A4 quinine->cyp3a4 hydroxyquinine This compound (Major Metabolite) cyp3a4->hydroxyquinine

Caption: Metabolic pathway of Quinine to this compound.

References

A Proposed Framework for Inter-Laboratory Comparison of 3-Hydroxyquinine Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 3-Hydroxyquinine measurements. In the absence of publicly available proficiency testing data for this compound, this document outlines a standardized protocol and data presentation structure to facilitate the objective comparison of analytical performance across different laboratories. The methodologies and performance benchmarks presented are derived from established and validated analytical methods for the parent compound, hydroxychloroquine (B89500) (HCQ), and its other metabolites.

Introduction

This compound is a metabolite of the widely used antimalarial and immunomodulatory drug, quinine. While structurally distinct from the metabolites of hydroxychloroquine, the analytical challenges and quality control principles are analogous. Ensuring the accuracy and reproducibility of this compound quantification is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development activities. An inter-laboratory comparison program is essential for identifying potential analytical biases, ensuring consistency across different research sites, and ultimately improving the reliability of clinical and preclinical data.

Proposed Inter-Laboratory Comparison Program

This proposed program is modeled after established pharmacology proficiency testing (PT) schemes, such as those offered by the Infectious Diseases Data Observatory (IDDO) and the Clinical Pharmacology Quality Assurance (CPQA) program.[1][2] The core of the program involves the centralized preparation and distribution of blinded samples to participating laboratories.

Experimental Workflow

The following diagram illustrates the proposed workflow for the inter-laboratory comparison of this compound measurements.

Inter-laboratory Comparison Workflow cluster_preparation Sample Preparation (Central Laboratory) cluster_distribution Sample Distribution cluster_analysis Analysis (Participating Laboratories) cluster_evaluation Data Evaluation (Central Coordinator) prep_start Start: Obtain Blank Matrix (e.g., Plasma) spike Spike with this compound (Known Concentrations) prep_start->spike aliquot Aliquot into Blinded Samples spike->aliquot store Store Samples (Appropriate Conditions) aliquot->store distribute Distribute Blinded Samples to Participating Laboratories store->distribute receipt Sample Receipt and Storage distribute->receipt analysis Sample Analysis (Using Laboratory's Own Validated Method) receipt->analysis data_reporting Report Results to Central Coordinator analysis->data_reporting unblind Unblind Sample Concentrations data_reporting->unblind statistical_analysis Statistical Analysis of Results (e.g., z-scores, bias, precision) unblind->statistical_analysis report Generate and Distribute Performance Report to Participants statistical_analysis->report Lysosomal Pathway Interference cluster_cell Cellular Environment drug Quinine / HCQ (and Metabolites) lysosome Lysosome (Acidic pH) drug->lysosome Accumulation inhibition Inhibition lysosome->inhibition Increased pH autophagy Autophagy antigen Antigen Presentation signaling Signaling Pathways (e.g., TLR signaling) inhibition->autophagy Blocks Fusion/ Degradation inhibition->antigen Impairs Processing inhibition->signaling Modulates Response

References

A Head-to-Head Comparison of 3-Hydroxyquinine and its Parent Drug, Quinine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy, pharmacokinetics, safety, and experimental evaluation of quinine (B1679958) and its principal metabolite, 3-hydroxyquinine.

Introduction

Quinine, a cornerstone in the treatment of malaria for centuries, undergoes extensive metabolism in the human body, primarily into this compound. This major metabolite has been a subject of scientific inquiry to understand its contribution to both the therapeutic efficacy and the adverse effects associated with quinine therapy. This guide provides a detailed head-to-head comparison of this compound and its parent drug, quinine, supported by experimental data, to aid researchers and drug development professionals in their understanding of these two critical compounds.

Efficacy: A Comparative Analysis

In vitro studies have consistently demonstrated that quinine is significantly more potent as an antimalarial agent than its metabolite, this compound.

Table 1: Comparative in vitro Antimalarial Activity against Plasmodium falciparum

CompoundMedian IC50 (nmol/L)Fold Difference in Potency
Quinine168-
This compound1160~7-fold less potent

IC50 (Median Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Despite its lower intrinsic activity, this compound circulates in the plasma at concentrations that can reach up to 45% of the parent drug, particularly in patients with renal impairment.[1] This suggests that this compound likely contributes to the overall antimalarial effect of quinine treatment, estimated to be around 12% of the parent compound's activity in patients with falciparum malaria and acute renal failure.[1]

Pharmacokinetics: A Tale of Two Molecules

The pharmacokinetic profiles of quinine and this compound are intricately linked, with the metabolism of quinine directly influencing the exposure to its metabolite.

Table 2: Comparative Pharmacokinetic Parameters

ParameterQuinineThis compound
Metabolism Primarily metabolized by CYP3A4 to this compound.Further metabolized.
Clearance Reduced in patients with liver disease.Clearance is dependent on its formation from quinine.
Elimination Half-life ~11 hours in healthy adults.~21 hours in patients with severe malaria and renal failure.
Plasma Protein Binding HighInformation not readily available, but presumed to be significant.

The metabolic conversion of quinine to this compound is a critical step governed by the cytochrome P450 enzyme, CYP3A4. Factors influencing CYP3A4 activity, such as co-administered drugs or disease states like liver impairment, can significantly alter the ratio of quinine to this compound, thereby impacting both efficacy and toxicity. In patients with severe falciparum malaria and acute renal failure, the plasma concentrations of this compound are notably elevated.[1]

Safety Profile: Unraveling the Contribution of the Metabolite

While it is widely suggested that this compound contributes to the adverse effects of quinine, direct head-to-head comparative safety data is limited. The safety concerns associated with quinine, often referred to as cinchonism, include a range of symptoms from tinnitus and headache to more severe cardiotoxic and neurological effects.

Cardiotoxicity: Quinine and other quinoline (B57606) antimalarials are known to prolong the QT interval on an electrocardiogram, which is a risk factor for a potentially fatal cardiac arrhythmia called Torsade de Pointes. This effect is attributed to the blockade of the hERG potassium channel. While the direct effects of this compound on the hERG channel are not as extensively studied, its structural similarity to quinine suggests a potential for similar cardiotoxic effects.

Neurotoxicity: Neurological side effects of quinine can include dizziness, confusion, and in rare cases, seizures. While direct comparative studies are lacking, case reports of neuropsychiatric effects have been documented with quinoline antimalarials.

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing

Objective: To determine the 50% inhibitory concentration (IC50) of a drug against Plasmodium falciparum.

Methodology:

  • Parasite Culture: Asexual stages of P. falciparum are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Stock solutions of quinine and this compound are prepared in an appropriate solvent (e.g., 70% ethanol (B145695) or DMSO) and serially diluted to the desired concentrations.

  • Assay Plate Preparation: In a 96-well microtiter plate, the drug dilutions are added to the wells.

  • Infection and Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 1.5%. The plates are then incubated for 48-72 hours.

  • Growth Inhibition Assessment: Parasite growth is quantified using various methods, such as:

    • Microscopy: Giemsa-stained thin blood smears are examined to determine the percentage of infected red blood cells.

    • SYBR Green I based fluorescence assay: This method measures the proliferation of parasites by quantifying their DNA content using the fluorescent dye SYBR Green I.

    • pLDH (parasite lactate (B86563) dehydrogenase) assay: This colorimetric assay measures the activity of the pLDH enzyme, which is a marker of viable parasites.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration using a nonlinear regression model.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of a drug on a mammalian cell line.

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., HepG2, HEK293) is cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Drug Exposure: The cells are treated with various concentrations of quinine and this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase will convert the yellow MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 (50% cytotoxic concentration) is determined by plotting cell viability against drug concentration.

Signaling Pathways and Experimental Workflows

Metabolism of Quinine to this compound

G Quinine Quinine CYP3A4 CYP3A4 (Liver Microsomes) Quinine->CYP3A4 Metabolism Excretion Renal and Fecal Excretion Quinine->Excretion Unchanged Three_Hydroxyquinine This compound CYP3A4->Three_Hydroxyquinine Hydroxylation Three_Hydroxyquinine->Excretion

Caption: Metabolic pathway of quinine to this compound via CYP3A4.

Proposed Mechanism of Antimalarial Action

G cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Hemozoin Hemozoin (Non-toxic) Heme_Polymerase->Hemozoin Detoxification Quinine_3OHQ Quinine / this compound Quinine_3OHQ->Heme_Polymerase Inhibition

Caption: Inhibition of hemozoin formation by quinine and this compound.

Experimental Workflow for In Vitro Studies

G cluster_prep Preparation cluster_analysis Analysis Parasite_Culture Parasite Culture (P. falciparum) Assay_Plate 96-well Plate Incubation Parasite_Culture->Assay_Plate Drug_Dilution Drug Dilution (Quinine & 3-OH Quinine) Drug_Dilution->Assay_Plate Growth_Assay Growth Inhibition Assay (e.g., SYBR Green I) Assay_Plate->Growth_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Assay_Plate->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 / CC50) Growth_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Results Comparative Results Data_Analysis->Results

References

Establishing the Purity of 3-Hydroxyquinine Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a reference standard is paramount for accurate analytical measurements and reliable research outcomes. 3-Hydroxyquinine, the major and active metabolite of the antimalarial drug quinine, serves as a critical reference material in pharmacokinetic and metabolic studies. This guide provides a comparative overview of analytical methodologies for establishing the purity of this compound standards. Due to the limited availability of public data on certified reference materials for this compound, this guide infers best practices from established analytical techniques for related compounds and metabolites.

Comparison of Analytical Methods for Purity Determination

The choice of analytical method for purity determination depends on the desired level of sensitivity, selectivity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common and versatile technique.

Analytical MethodPrincipleTypical Purity Range (%)Limit of Detection (LOD)Key AdvantagesPotential Limitations
HPLC-UV Separation based on polarity, detection by UV absorbance.95.0 - 99.9~0.01%Robust, widely available, cost-effective.May not detect impurities that do not have a chromophore. Co-elution of impurities can lead to inaccurate results.
LC-MS Separation by HPLC, detection by mass spectrometry.>99.0<0.01%High sensitivity and selectivity, provides molecular weight information for impurity identification.Higher cost and complexity. Matrix effects can influence ionization.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.98.0 - 99.9~0.05%High separation efficiency, low sample and reagent consumption.Lower sensitivity for neutral compounds, potential for migration time shifts.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.>99.0~0.1%Primary ratio method, does not require a standard of the same compound. Provides structural information.Lower sensitivity compared to chromatographic methods, requires a highly pure internal standard.

Experimental Protocols

Below is a detailed experimental protocol for a High-Performance Liquid Chromatography (HPLC) method suitable for determining the purity of a this compound standard. This protocol is a representative example and may require optimization based on the specific instrumentation and the impurity profile of the standard.

Objective: To determine the purity of a this compound bulk standard and identify any related impurities using a gradient Reverse-Phase HPLC method with UV detection.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Analytical balance

  • pH meter

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.0 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 50
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 330 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of the this compound standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • System Suitability: Inject the working standard solution six times. The relative standard deviation (RSD) of the peak area for the this compound peak should be less than 2.0%. The tailing factor should be between 0.8 and 1.5, and the theoretical plate count should be greater than 2000.

  • Analysis: Inject the working standard solution.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Determine the area of the main this compound peak and all impurity peaks.

    • Calculate the percentage purity using the area normalization method: % Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

    • Identify and quantify any known impurities by comparing their retention times with those of available impurity standards.

Visualizations

Experimental_Workflow prep Standard Preparation (1 mg/mL stock, 0.1 mg/mL working) hplc HPLC System prep->hplc Load Sample system_suitability System Suitability Test (6 injections) hplc->system_suitability Acquire Data instrument_setup Instrument Setup (Column, Mobile Phase, Gradient) instrument_setup->hplc analysis Sample Analysis (Inject Standard) system_suitability->analysis Proceed if RSD < 2% data_processing Data Processing (Peak Integration) analysis->data_processing Acquire Chromatogram purity_calc Purity Calculation (% Area Normalization) data_processing->purity_calc report Final Report purity_calc->report

Caption: Experimental workflow for HPLC-based purity assessment of this compound.

This compound is the primary metabolite of quinine, formed in the liver. The metabolic pathway is crucial for understanding the drug's efficacy and potential interactions.

Metabolic_Pathway Quinine Quinine Metabolite This compound Quinine->Metabolite Hydroxylation CYP3A4 CYP3A4 CYP3A4->Quinine Catalyzes

A Comparative Guide to 3-Hydroxyquinine Quantification: Benchmarking Modern Assays Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 3-Hydroxyquinine, a major metabolite of the antimalarial drug quinine (B1679958). As the understanding of quinine's therapeutic and adverse effects expands, accurate and efficient measurement of its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document benchmarks modern sensitive assays against established methodologies, offering supporting data and detailed protocols to aid researchers in selecting the most appropriate technique for their needs.

Data Presentation: A Comparative Analysis of Assay Performance

The selection of an appropriate assay for this compound quantification depends on various factors, including the required sensitivity, sample matrix, throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of the most common analytical methods.

Parameter HPLC-FLD LC-MS/MS ELISA (Hypothetical)
Limit of Detection (LOD) ~5 ng/mL~0.5 - 1 ng/mL~1-5 ng/mL
Limit of Quantification (LOQ) ~10-50 ng/mL~1-5 ng/mL~5-10 ng/mL
Linearity Range 10 - 4000 ng/mL1 - 2000 ng/mL5 - 500 ng/mL
Precision (%RSD) < 15%< 15%< 20%
Accuracy (% Recovery) 90-110%90-110%85-115%
Sample Volume ~100-200 µL~10-50 µL~50-100 µL
Throughput ModerateHighHigh
Specificity GoodExcellentGood to Excellent
Instrumentation Cost ModerateHighLow
Expertise Required ModerateHighLow

Experimental Protocols: Methodologies for Key Assays

Detailed and robust experimental protocols are fundamental for reproducible and reliable quantification. Below are representative methodologies for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a widely used, robust, and sensitive method for the analysis of fluorescent compounds like quinine and its metabolites.

1. Sample Preparation (Whole Blood):

  • To 200 µL of whole blood, add an internal standard (e.g., chloroquine).

  • Precipitate proteins by adding 400 µL of cold methanol (B129727) and 50 µL of cupric sulfate (B86663) (3 mM).

  • Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

2. Chromatographic Conditions:

  • Column: Phenyl column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., 20 mM sodium phosphate (B84403) with 0.25% triethylamine, pH 8.0) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v)[1].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Detection: Fluorescence detector with excitation at approximately 337 nm and emission at 405 nm[1].

3. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators. The concentration of unknown samples is then determined from this curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical quantification, especially when dealing with complex matrices and low analyte concentrations.[2][3]

1. Sample Preparation (Plasma/Blood):

  • To 50 µL of the sample, add a deuterated internal standard (e.g., this compound-d4).

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex vigorously for 3 minutes.

  • Centrifuge at high speed (e.g., 14,500 x g) for 10 minutes[4].

  • Inject a small volume (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC Column: A reverse-phase column (e.g., C18 or C8, 50 x 2.1 mm, 1.7 µm) is typically used.

  • Mobile Phase: A gradient elution using two mobile phases is common. For example, Mobile Phase A could be an aqueous solution with a buffer like ammonium (B1175870) bicarbonate (pH 10) and Mobile Phase B an organic solvent like methanol.

  • Flow Rate: 0.5 - 0.6 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

3. Quantification:

  • Similar to HPLC-FLD, a calibration curve is generated using the peak area ratios of the analyte to the internal standard.

Visualizing Molecular Interactions and Experimental Processes

Understanding the mechanism of action of this compound and the workflow for its analysis is facilitated by clear visual representations.

Signaling Pathway: Interference with Endosomal TLR Signaling

Quinine and its analogs, like hydroxychloroquine, are known to accumulate in acidic intracellular compartments such as endosomes and lysosomes. This accumulation raises the pH of these organelles, which can interfere with the function of pH-dependent enzymes and signaling pathways. One such critical pathway is the Toll-like receptor (TLR) signaling cascade, which plays a key role in the innate immune response. The following diagram illustrates the proposed mechanism by which this compound may inhibit endosomal TLR signaling.

G Proposed Mechanism of this compound on Endosomal TLR Signaling PAMPs Pathogen-Associated Molecular Patterns (PAMPs) TLR Toll-like Receptor (e.g., TLR7/9) PAMPs->TLR Binding and Internalization MyD88 MyD88 TLR->MyD88 Recruitment HQ This compound HQ->TLR Inhibition of acidification-dependent activation IRAK IRAKs MyD88->IRAK Signal Transduction TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines

Caption: Proposed inhibitory action of this compound on endosomal Toll-like receptor signaling.

Experimental Workflow: Benchmarking this compound Assays

A systematic workflow is essential for the objective comparison of different analytical methods. The diagram below outlines the key steps in a benchmarking study for this compound assays.

G Experimental Workflow for Benchmarking this compound Assays cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation and Comparison cluster_reporting Reporting SampleCollection Sample Collection (e.g., Whole Blood, Plasma) SamplePrep Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) SampleCollection->SamplePrep StdPrep Preparation of Calibrators and Quality Controls Assay1 HPLC-FLD Analysis StdPrep->Assay1 Assay2 LC-MS/MS Analysis StdPrep->Assay2 Assay3 ELISA Analysis StdPrep->Assay3 SamplePrep->Assay1 SamplePrep->Assay2 SamplePrep->Assay3 Performance Performance Characteristics (LOD, LOQ, Linearity, Precision, Accuracy) Assay1->Performance Assay2->Performance Assay3->Performance Comparison Comparative Data Analysis Performance->Comparison Report Summary Report and Recommendation Comparison->Report

Caption: Workflow for the comparative evaluation of this compound analytical methods.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxyquinine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

All waste containing 3-Hydroxyquinine, including contaminated labware, personal protective equipment (PPE), and spill cleanup materials, must be treated as hazardous chemical waste.[1] It is imperative to handle this waste in accordance with local, state, and federal regulations.[2]

Hazard Profile and Safety Precautions

Given the toxicological profile of related quinine (B1679958) compounds, this compound should be handled with a high degree of caution. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[1] Large doses of quinine and its derivatives can lead to severe poisoning.[2]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended:

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection A certified respirator if handling outside a fume hood.

Data compiled from Benchchem's guide on a structurally similar compound.[1]

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to ensure safety.

Solid Spills:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and eliminate any potential ignition sources.

  • Ventilate: Ensure the area is well-ventilated or perform the cleanup within a chemical fume hood.

  • Containment: Carefully sweep or vacuum the solid material, taking care to avoid generating dust. It is recommended to dampen the material with water to prevent it from becoming airborne. For vacuuming, use a HEPA-filtered vacuum cleaner.

  • Collection: Place all contaminated materials into a clearly labeled and sealed container designated for hazardous waste.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.

Liquid Spills:

  • Containment: Use an inert absorbent material to contain the spill.

  • Collection and Decontamination: Follow the same collection and decontamination procedures as for solid spills.

Waste Disposal Procedures

The disposal of this compound must be conducted through a licensed hazardous waste disposal company. Incineration in a permitted hazardous waste incinerator is the preferred method of disposal.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong oxidizing agents, acids, or bases.

  • Collection: Collect all waste, including contaminated materials, in a dedicated, properly sealed container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and identify the contents as "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste. Provide the company with all available information regarding the compound's potential hazards.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound & Contaminated Materials) B Treat as Hazardous Waste A->B C Spill or Residue? B->C D Solid Spill C->D Solid E Liquid Spill C->E Liquid F Dampen to Prevent Dust Sweep/Vacuum (HEPA) D->F G Absorb with Inert Material E->G H Collect in Labeled Hazardous Waste Container F->H G->H I Store in Designated Secure Area H->I J Contact Licensed Hazardous Waste Disposal Company I->J K Incineration J->K

Caption: Disposal workflow for this compound waste.

Experimental Protocols for Waste Treatment

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxyquinine
Reactant of Route 2
3-Hydroxyquinine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.